Dgk-IN-8
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C35H37F6N5O |
|---|---|
Peso molecular |
657.7 g/mol |
Nombre IUPAC |
9-(cyclopropylmethyl)-2-[6-[(Z)-2-[6-(3,3-difluoroazetidin-1-yl)pyrazin-2-yl]-2-fluoroethenyl]-3-phenoxy-2-(trifluoromethyl)phenyl]-2,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C35H37F6N5O/c36-27(28-18-42-19-30(43-28)46-22-34(37,38)23-46)17-25-9-10-29(47-26-5-2-1-3-6-26)31(35(39,40)41)32(25)45-14-4-11-33(21-45)12-15-44(16-13-33)20-24-7-8-24/h1-3,5-6,9-10,17-19,24H,4,7-8,11-16,20-23H2/b27-17- |
Clave InChI |
DVNYSCXOOVDQRF-PKAZHMFMSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Dgk-IN-8: A Technical Guide to its Mechanism of Action as a Dual Diacylglycerol Kinase Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Dgk-IN-8 is a potent and selective small molecule inhibitor of diacylglycerol kinase (DGK) isoforms α (alpha) and ζ (zeta), with reported half-maximal inhibitory concentrations (IC50) of ≤ 20 nM for both enzymes.[1] By targeting these specific DGK isoforms, this compound modulates a critical intracellular signaling nexus, leading to the accumulation of the second messenger diacylglycerol (DAG) and a concomitant decrease in phosphatidic acid (PA). This targeted intervention has profound effects on downstream signaling cascades, most notably enhancing T-cell activation and effector functions. This makes this compound and similar DGKα/ζ inhibitors promising candidates for cancer immunotherapy and for the study of T-cell-mediated immune responses. This guide provides an in-depth overview of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and signaling pathway visualizations.
Core Mechanism of Action
Diacylglycerol kinases are a family of ten enzymes that phosphorylate DAG to produce PA.[2][3] This enzymatic conversion serves as a critical regulatory switch in cellular signaling. This compound exerts its biological effects by specifically inhibiting the activity of DGKα and DGKζ.
The primary mechanism of action of this compound can be summarized as follows:
-
Inhibition of DGKα and DGKζ: this compound binds to and inhibits the catalytic activity of DGKα and DGKζ. This prevents the phosphorylation of DAG to PA.
-
Accumulation of Diacylglycerol (DAG): The inhibition of DGKα/ζ leads to an accumulation of DAG at the cell membrane, particularly following T-cell receptor (TCR) stimulation.
-
Activation of Downstream Effectors: DAG is a crucial second messenger that recruits and activates several key signaling proteins, including:
-
Protein Kinase C (PKC) isoforms: Primarily PKCθ in T-cells, which is essential for the activation of the NF-κB transcription factor. Other PKC isoforms like PKCα, δ, ε, and η are also expressed in T-cells and may be affected.
-
Ras Guanine (B1146940) Nucleotide-Releasing Protein (RasGRP): A guanine nucleotide exchange factor that activates Ras, a key initiator of the mitogen-activated protein kinase (MAPK) cascade.
-
-
Signal Amplification: The activation of PKC and RasGRP triggers downstream signaling pathways:
-
Ras/MEK/ERK Pathway: Leads to the phosphorylation and activation of extracellular signal-regulated kinases 1 and 2 (ERK1/2). Activated ERK translocates to the nucleus and phosphorylates transcription factors such as c-Fos, c-Jun (forming the AP-1 complex), c-Myc, and Egr1, which are critical for T-cell proliferation and effector function.
-
NF-κB Pathway: Activated PKCθ leads to the activation of the IKK complex, which in turn phosphorylates IκB, leading to its degradation and the nuclear translocation of the transcription factor NF-κB. NF-κB is essential for the transcription of genes encoding pro-inflammatory cytokines and survival factors.
-
The net effect of this compound in T-cells is an enhanced and sustained signaling output upon TCR engagement, resulting in increased T-cell proliferation, augmented production of effector cytokines like Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), and a more robust anti-tumor immune response.
Quantitative Data
The following tables summarize the available quantitative data for this compound and other relevant DGK inhibitors for comparative purposes.
Table 1: Potency of this compound Against Target Kinases
| Compound | Target | IC50 (nM) | Assay Type |
| This compound | DGKα | ≤ 20 | Biochemical |
| This compound | DGKζ | ≤ 20 | Biochemical |
Note: A comprehensive selectivity profile of this compound against all ten DGK isoforms (α, β, γ, δ, ε, η, θ, ι, κ) is not publicly available at the time of this report. The available data highlights its high potency as a dual inhibitor of DGKα and DGKζ.
Table 2: Comparative Potency of Selected DGK Inhibitors
| Compound | DGKα IC50 (µM) | DGKζ IC50 (µM) | Other Isoforms Inhibited |
| R59022 | 2.8 | - | - |
| R59949 | 0.01 - 10 | - | - |
| Ritanserin (B1680649) | ~20 | - | DGKβ, DGKγ |
| CU-3 | 0.6 | > 5 | - |
| BMS-502 | 0.0046 | 0.0021 | DGKι |
| BMS-684 | 0.015 | > 10 | DGKβ (weakly), DGKγ (weakly) |
Signaling Pathways and Experimental Workflows
This compound Signaling Pathway in T-Cells
Caption: this compound inhibits DGKα/ζ, leading to DAG accumulation and activation of the Ras/MEK/ERK and PKC/NF-κB pathways, ultimately enhancing T-cell activation and effector functions.
Experimental Workflow for Biochemical IC50 Determination
Caption: Workflow for determining the IC50 of this compound in a biochemical assay by measuring the inhibition of ADP production.
Experimental Workflow for T-Cell Proliferation Assay (CFSE)
Caption: Workflow for assessing T-cell proliferation using CFSE staining and flow cytometry upon treatment with this compound.
Experimental Protocols
Biochemical DGK Inhibition Assay (IC50 Determination)
This protocol is a generalized procedure based on luminescence-based kinase activity assays.
Materials:
-
Recombinant human DGKα and DGKζ enzymes
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
ATP
-
This compound
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar ADP detection system
-
384-well white assay plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. A typical starting concentration might be 10 mM, with 10-point, 3-fold serial dilutions.
-
Enzyme and Substrate Preparation: Dilute the DGK enzyme and DAG substrate to the desired concentrations in kinase assay buffer. The optimal concentrations should be empirically determined.
-
Reaction Setup: a. Add 2.5 µL of the diluted this compound or DMSO (vehicle control) to the wells of a 384-well plate. b. Add 2.5 µL of the DGK enzyme solution to each well. c. Pre-incubate the plate for 10 minutes at room temperature to allow the inhibitor to bind to the enzyme.
-
Initiate Kinase Reaction: a. Add 5 µL of a solution containing the DAG substrate and ATP to each well to start the reaction. The final ATP concentration should be close to its Km for the respective DGK isoform. b. Incubate the plate for 60 minutes at 30°C.
-
ADP Detection: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP, which is then used in a luciferase reaction to produce light. d. Incubate for 30 minutes at room temperature.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: a. The luminescence signal is proportional to the amount of ADP produced and thus to the kinase activity. b. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. c. Plot the percent inhibition versus the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC50 value.
T-Cell Proliferation Assay (CFSE Staining)
This protocol describes a method for measuring T-cell proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry.[2][3][4][5][6]
Materials:
-
Human or mouse T-cells
-
CellTrace™ CFSE Cell Proliferation Kit (Thermo Fisher Scientific) or similar
-
Complete RPMI-1640 medium
-
Fetal Bovine Serum (FBS)
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
This compound
-
Flow cytometer
Procedure:
-
Cell Preparation and Staining: a. Isolate T-cells from peripheral blood mononuclear cells (PBMCs) or spleen using standard methods. b. Resuspend the cells at 1 x 10^6 cells/mL in pre-warmed PBS. c. Add CFSE to a final concentration of 1-5 µM and incubate for 10 minutes at 37°C. d. Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium. e. Wash the cells twice with complete medium.
-
Cell Culture and Treatment: a. Plate the CFSE-labeled T-cells in a 96-well plate at a density of 1 x 10^5 cells/well. b. Stimulate the cells with plate-bound anti-CD3 (e.g., 1 µg/mL) and soluble anti-CD28 (e.g., 1 µg/mL). c. Add this compound at various concentrations or DMSO as a vehicle control. d. Incubate the plate for 3-5 days at 37°C in a 5% CO2 incubator.
-
Flow Cytometry Analysis: a. Harvest the cells from the plate. b. Analyze the cells on a flow cytometer, exciting the CFSE at 488 nm and detecting the emission at ~520 nm. c. Gate on the live cell population based on forward and side scatter. d. Analyze the CFSE fluorescence histogram. Unproliferated cells will show a single bright peak, while each subsequent cell division will result in a peak with approximately half the fluorescence intensity of the preceding one.
-
Data Analysis: a. Quantify the percentage of cells that have undergone one or more divisions. b. Proliferation indices and the percentage of divided cells can be calculated using flow cytometry analysis software (e.g., FlowJo).
Measurement of Cytokine Production (ELISA)
This protocol provides a general method for quantifying IL-2 and IFN-γ in T-cell culture supernatants using an enzyme-linked immunosorbent assay (ELISA).
Materials:
-
Human or mouse IL-2 and IFN-γ ELISA kits (e.g., from R&D Systems, BioLegend, or Thermo Fisher Scientific)
-
Supernatants from T-cell cultures treated with this compound
-
Microplate reader
Procedure:
-
Plate Preparation: Coat a 96-well ELISA plate with the capture antibody specific for the cytokine of interest (IL-2 or IFN-γ) overnight at 4°C.
-
Blocking: Wash the plate and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.
-
Sample and Standard Incubation: a. Wash the plate. b. Add serial dilutions of the recombinant cytokine standard and the T-cell culture supernatants to the wells. c. Incubate for 2 hours at room temperature.
-
Detection Antibody Incubation: a. Wash the plate. b. Add the biotinylated detection antibody specific for the cytokine and incubate for 1-2 hours at room temperature.
-
Enzyme Conjugate Incubation: a. Wash the plate. b. Add streptavidin-horseradish peroxidase (HRP) conjugate and incubate for 20-30 minutes at room temperature in the dark.
-
Substrate Development: a. Wash the plate. b. Add the TMB substrate solution and incubate until a color develops (typically 15-30 minutes). c. Stop the reaction by adding a stop solution (e.g., 2N H2SO4).
-
Data Acquisition: Read the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: a. Generate a standard curve by plotting the absorbance versus the concentration of the recombinant cytokine standards. b. Determine the concentration of the cytokine in the T-cell supernatants by interpolating their absorbance values from the standard curve.
Western Blot Analysis of ERK Phosphorylation
This protocol details the detection of phosphorylated ERK1/2 (pERK1/2) in T-cells by Western blotting.[1][7]
Materials:
-
T-cells treated with this compound and stimulated
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes and transfer apparatus
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: a. After treatment and stimulation, wash the T-cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice for 30 minutes. c. Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris. d. Collect the supernatant and determine the protein concentration using a BCA or Bradford assay.
-
SDS-PAGE and Protein Transfer: a. Denature the protein lysates by boiling in Laemmli sample buffer. b. Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate by electrophoresis. c. Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Immunoblotting: a. Block the membrane with blocking buffer for 1 hour at room temperature. b. Incubate the membrane with the primary antibody against pERK1/2 overnight at 4°C. c. Wash the membrane three times with TBST. d. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. e. Wash the membrane three times with TBST.
-
Detection: a. Incubate the membrane with ECL substrate. b. Detect the chemiluminescent signal using an imaging system.
-
Stripping and Re-probing (for total ERK): a. To normalize for protein loading, the membrane can be stripped of the pERK antibodies and re-probed with an antibody against total ERK1/2 following the same immunoblotting procedure.
-
Data Analysis: a. Quantify the band intensities using densitometry software (e.g., ImageJ). b. The level of ERK phosphorylation is expressed as the ratio of the pERK signal to the total ERK signal.
Conclusion
This compound is a valuable research tool for investigating the roles of DGKα and DGKζ in cellular signaling, particularly in the context of T-cell immunology. Its potent and dual inhibitory activity on these key enzymes provides a means to dissect the downstream consequences of enhanced DAG signaling. The experimental protocols provided in this guide offer a starting point for researchers to characterize the effects of this compound and similar compounds on T-cell activation, proliferation, and effector functions. Further studies to elucidate the complete selectivity profile of this compound and its in vivo efficacy will be crucial for its potential development as a therapeutic agent.
References
- 1. incytemi.com [incytemi.com]
- 2. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer [frontiersin.org]
- 7. Identification of ritanserin analogs that display DGK isoform specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
Dgk-IN-8: A Technical Guide to a Potent Dual Diacylglycerol Kinase α and ζ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dgk-IN-8 is a potent small molecule inhibitor targeting the α (alpha) and ζ (zeta) isoforms of diacylglycerol kinase (DGK).[1] DGKs are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a critical node in cellular signaling. By inhibiting DGKα and DGKζ, this compound modulates the intracellular balance of DAG and PA, which are crucial second messengers. This inhibition leads to the potentiation of signaling pathways downstream of DAG, particularly in T-cells, making this compound a valuable tool for research in immunology and oncology. This document provides a comprehensive technical overview of this compound, including its target profile, the signaling pathways it modulates, and detailed protocols for its characterization.
Core Target and Mechanism of Action
This compound is a dual inhibitor of DGKα and DGKζ. These two isoforms are key negative regulators of T-cell receptor (TCR) signaling. Upon TCR engagement, phospholipase C-γ1 (PLCγ1) is activated, leading to the generation of DAG. DAG recruits and activates several downstream signaling proteins, including Protein Kinase C (PKC) isoforms and Ras guanyl nucleotide-releasing proteins (RasGRPs), which in turn activate the Ras-MEK-ERK signaling cascade. This cascade is essential for T-cell activation, proliferation, and cytokine production.
DGKα and DGKζ terminate this signaling by converting DAG to PA. By inhibiting these kinases, this compound sustains elevated levels of DAG, thereby amplifying and prolonging TCR-mediated signaling. This leads to enhanced T-cell effector functions, providing a rationale for its investigation in cancer immunotherapy.
Quantitative Data
The primary reported quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).
| Target | IC50 (nM) |
| DGKα | ≤ 20 |
| DGKζ | ≤ 20 |
| Table 1: In vitro inhibitory activity of this compound against DGKα and DGKζ.[1] |
Signaling Pathways and Experimental Workflows
The inhibition of DGKα and DGKζ by this compound has significant downstream consequences on intracellular signaling cascades. The following diagrams illustrate the core signaling pathway affected by this compound and a typical experimental workflow for its characterization.
Caption: this compound inhibits DGKα/ζ, leading to DAG accumulation and enhanced T-cell signaling.
Caption: A typical workflow for characterizing the activity of this compound.
Experimental Protocols
The following are detailed, representative protocols for key assays used to characterize dual DGKα/ζ inhibitors like this compound.
Biochemical IC50 Determination using ADP-Glo™ Kinase Assay
This assay quantifies the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound.
Materials:
-
Recombinant human DGKα and DGKζ enzymes
-
This compound (solubilized in DMSO)
-
1,2-dioleoyl-sn-glycerol (DAG) substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute in assay buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction: a. In each well of the assay plate, add this compound dilution or DMSO control. b. Add the DGK enzyme (α or ζ) to each well. c. Prepare the substrate solution by sonicating DAG in the assay buffer. Add the DAG substrate to each well. d. Initiate the reaction by adding ATP to each well. e. Incubate the plate at 30°C for 60 minutes.
-
ADP Detection: a. Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.[2][3][4][5] b. Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate at room temperature for 30-60 minutes.[2][3][4][5]
-
Data Acquisition and Analysis: a. Measure the luminescence using a plate reader. b. Plot the luminescence signal against the logarithm of the this compound concentration. c. Fit the data to a four-parameter logistic equation to determine the IC50 value.
Cellular T-Cell Activation Assay (IL-2 ELISA)
This assay measures the production of Interleukin-2 (B1167480) (IL-2), a key cytokine released upon T-cell activation.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
This compound
-
Anti-CD3 and anti-CD28 antibodies
-
RPMI-1640 medium supplemented with 10% FBS
-
96-well tissue culture plates
-
Human IL-2 ELISA Kit
-
Plate reader
Procedure:
-
Cell Plating: Seed PBMCs or Jurkat cells in a 96-well plate at a density of 1-2 x 10^5 cells/well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO-only control. Pre-incubate for 1 hour at 37°C.
-
T-Cell Stimulation: Add a combination of anti-CD3 and anti-CD28 antibodies to the wells to stimulate T-cell activation.
-
Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Sample Collection: Centrifuge the plate and collect the supernatant.
-
ELISA: a. Perform the IL-2 ELISA on the collected supernatants according to the manufacturer's protocol.[6][7][8][9] This typically involves coating a plate with a capture antibody, adding the samples, followed by a detection antibody, a substrate, and a stop solution. b. Measure the absorbance at 450 nm using a plate reader.
-
Data Analysis: a. Generate a standard curve using recombinant IL-2. b. Quantify the concentration of IL-2 in each sample based on the standard curve. c. Plot the IL-2 concentration against the this compound concentration to evaluate its effect on T-cell activation.
Phospho-ERK (pERK) Western Blot
This assay detects the phosphorylation of ERK, a key downstream effector in the TCR signaling pathway.
Materials:
-
T-cells (e.g., primary human T-cells or Jurkat cells)
-
This compound
-
Anti-CD3/anti-CD28 antibodies or Phorbol 12-myristate 13-acetate (PMA) and ionomycin
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay reagent (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Treatment and Stimulation: a. Culture T-cells and treat with this compound or DMSO for 1-2 hours. b. Stimulate the cells with anti-CD3/anti-CD28 antibodies or PMA/ionomycin for a short duration (e.g., 5-30 minutes).
-
Cell Lysis: a. Harvest the cells and wash with ice-cold PBS. b. Lyse the cells in ice-cold lysis buffer. c. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-pERK antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using an ECL substrate and an imaging system.
-
Stripping and Re-probing: a. Strip the membrane and re-probe with the anti-total-ERK antibody to ensure equal protein loading.
-
Data Analysis: Quantify the band intensities for pERK and total ERK. Normalize the pERK signal to the total ERK signal to determine the relative increase in ERK phosphorylation upon this compound treatment.
Cell Proliferation Assay
This assay assesses the effect of this compound on T-cell proliferation following stimulation.
Materials:
-
PBMCs or isolated T-cells
-
This compound
-
Stimulants (e.g., anti-CD3/CD28 antibodies or phytohemagglutinin (PHA))
-
Cell proliferation dye (e.g., CFSE) or a metabolic assay reagent (e.g., MTT or CellTiter-Glo®)
-
96-well tissue culture plates
-
Flow cytometer or plate reader
Procedure (using MTT as an example):
-
Cell Plating and Treatment: a. Seed T-cells in a 96-well plate. b. Add serial dilutions of this compound and the chosen stimulant.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Assay: a. Add MTT reagent to each well and incubate for an additional 4 hours.[10][11][12] b. Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan (B1609692) crystals.[10][11][12]
-
Data Acquisition and Analysis: a. Measure the absorbance at 570 nm using a plate reader. b. The absorbance is directly proportional to the number of viable, proliferating cells. c. Plot the absorbance against the this compound concentration to determine its effect on cell proliferation.
Conclusion
This compound is a valuable research tool for investigating the roles of DGKα and DGKζ in cellular signaling, particularly within the context of immunology and oncology. Its potency and dual-specificity make it an effective modulator of the DAG-PA signaling axis. The experimental protocols provided in this guide offer a robust framework for the comprehensive characterization of this compound and similar molecules, enabling researchers to further elucidate the therapeutic potential of targeting diacylglycerol kinases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 3. ulab360.com [ulab360.com]
- 4. promega.com [promega.com]
- 5. promega.com [promega.com]
- 6. Quantitative measurement of T-lymphocyte activation by an enzyme-linked immunosorbent assay (ELISA) detecting interleukin-2 receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. stemcell.com [stemcell.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. abcam.com [abcam.com]
- 10. broadpharm.com [broadpharm.com]
- 11. Protocol Online: Cell Proliferation Assay [protocol-online.org]
- 12. texaschildrens.org [texaschildrens.org]
An In-depth Technical Guide to Dgk-IN-8: A Dual Diacylglycerol Kinase Alpha and Zeta Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Dgk-IN-8 is a potent small molecule inhibitor of diacylglycerol kinase (DGK) isoforms alpha (α) and zeta (ζ), with reported IC50 values of ≤ 20 nM for both enzymes.[1][2][3][4] By targeting these key regulators of lipid second messengers, this compound presents a valuable tool for investigating cellular signaling pathways and holds therapeutic potential, particularly in the field of immuno-oncology. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, including detailed experimental protocols and a summary of its effects on critical signaling cascades.
Chemical Structure and Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₃₅H₃₇F₆N₅O | [4] |
| Molecular Weight | 657.69 g/mol | [4] |
| CAS Number | 3039488-69-9 | [1][3][4] |
| Appearance | Solid | [3] |
| Storage | Store at -20°C for long-term storage. | [3] |
| Solubility | Soluble in DMSO. | [3] |
Note: For detailed storage and handling instructions, refer to the Certificate of Analysis provided by the supplier.
Mechanism of Action and Signaling Pathways
This compound exerts its biological effects through the competitive inhibition of DGKα and DGKζ. These enzymes play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). This conversion acts as a crucial switch, attenuating DAG-mediated signaling while initiating PA-dependent pathways.
By inhibiting DGKα and DGKζ, this compound leads to an accumulation of intracellular DAG. This has profound effects on downstream signaling, most notably the activation of Protein Kinase C (PKC) and the Ras/Raf/MEK/ERK (MAPK) pathway. In the context of T-cell activation, elevated DAG levels enhance T-cell receptor (TCR) signaling, leading to increased proliferation and cytokine production, such as Interleukin-2 (IL-2). This mechanism underlies the potential of DGK inhibitors as cancer immunotherapeutics, as they can help overcome T-cell anergy and enhance anti-tumor immunity.
Figure 1. This compound inhibits DGKα/ζ, leading to DAG accumulation and enhanced T-cell activation.
Quantitative Data
The primary quantitative measure of this compound's potency is its half-maximal inhibitory concentration (IC50).
Table 2: In Vitro Potency of this compound
| Target | IC50 | Assay Type | Source(s) |
| DGKα | ≤ 20 nM | Biochemical | [1][2][3][4][5] |
| DGKζ | ≤ 20 nM | Biochemical | [1][2][3][4][5] |
Note: While this compound is a potent dual inhibitor of DGKα and DGKζ, comprehensive selectivity data against a broad panel of other kinases is not yet publicly available. Researchers are encouraged to perform their own kinase profiling to fully characterize its specificity.
Experimental Protocols
The following sections provide detailed methodologies for key experiments to characterize the activity of this compound.
Biochemical Kinase Inhibition Assay (ADP-Glo™ Format)
This protocol outlines a common method to determine the IC50 of this compound against DGKα and DGKζ using a luminescence-based ADP detection assay.
Figure 2. Workflow for the ADP-Glo™ kinase inhibition assay.
Materials:
-
Recombinant human DGKα or DGKζ enzyme
-
This compound
-
Diacylglycerol (DAG) substrate
-
ATP
-
Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase buffer to the desired final concentrations. Include a DMSO-only control.
-
Kinase Reaction Setup:
-
Add kinase buffer to each well.
-
Add the this compound dilutions or DMSO control.
-
Add the DGK enzyme to each well and gently mix.
-
Pre-incubate for 10-15 minutes at room temperature.
-
-
Initiate Reaction: Add a mixture of DAG substrate and ATP to each well to start the reaction. The final concentrations of enzyme, substrate, and ATP should be optimized for linear reaction kinetics.
-
Kinase Reaction Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).
-
Stop Reaction and ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[6][7][8][9][10]
-
ADP Detection: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction. Incubate for 30-60 minutes at room temperature.[6][7][8][9][10]
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
T-Cell Activation and Proliferation Assay
This protocol describes a method to assess the effect of this compound on human T-cell activation and proliferation by measuring IL-2 production and cell division.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or isolated CD3+ T-cells
-
This compound
-
Anti-CD3 and anti-CD28 antibodies (for T-cell stimulation)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin/streptomycin, and L-glutamine
-
Cell proliferation dye (e.g., CFSE or CellTrace™ Violet)
-
Human IL-2 ELISA kit
-
96-well flat-bottom culture plates
Procedure:
-
Cell Preparation: Isolate PBMCs from healthy donor blood or use purified T-cells. If using a proliferation dye, label the cells according to the manufacturer's protocol. Resuspend the cells in complete RPMI-1640 medium.
-
Plate Coating: Coat the wells of a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) overnight at 4°C or for 2 hours at 37°C. Wash the wells with sterile PBS before adding cells.
-
Assay Setup:
-
Seed the T-cells into the anti-CD3 coated wells.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to the wells.
-
Add serial dilutions of this compound or a DMSO control to the appropriate wells.
-
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
IL-2 Measurement: After the incubation period, collect the cell culture supernatants and measure the concentration of IL-2 using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Proliferation Analysis (Flow Cytometry):
-
Harvest the cells from the plate.
-
Stain the cells with fluorescently labeled antibodies against T-cell markers (e.g., CD4, CD8) if desired.
-
Analyze the cells by flow cytometry to assess the dilution of the proliferation dye, which indicates cell division.
-
-
Data Analysis: Quantify the IL-2 concentration from the ELISA data. Analyze the flow cytometry data to determine the percentage of proliferated cells in each treatment group.
In Vivo Tumor Xenograft Model
This protocol provides a general framework for evaluating the anti-tumor efficacy of this compound in a syngeneic mouse model, such as the MC38 colon adenocarcinoma model.[2][11][12][13]
Figure 3. General workflow for an in vivo tumor efficacy study.
Materials:
-
MC38 colon adenocarcinoma cells
-
C57BL/6 mice (6-8 weeks old)
-
This compound
-
Vehicle for this compound administration (e.g., 0.5% methylcellulose (B11928114) in water)
-
Matrigel (optional, to enhance tumor take-rate)
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of MC38 cells (e.g., 0.5 - 1 x 10⁶ cells) in PBS, with or without Matrigel, into the flank of C57BL/6 mice.[2][13]
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days and calculate the tumor volume (e.g., Volume = (Length x Width²)/2).
-
Randomization and Treatment: When tumors reach a predetermined average size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound).[2][13]
-
Drug Administration: Administer this compound at the desired dose and schedule (e.g., daily oral gavage). The specific dose and schedule should be determined from pharmacokinetic and tolerability studies.
-
Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition. Survival can be a secondary endpoint.
-
Pharmacodynamic Analysis: At the end of the study, tumors and lymphoid organs (e.g., spleen, lymph nodes) can be harvested for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
-
Data Analysis: Compare the tumor growth curves between the treatment and control groups. Calculate the percentage of tumor growth inhibition. Perform statistical analysis to determine the significance of the observed effects.
Conclusion
This compound is a potent dual inhibitor of DGKα and DGKζ, offering a valuable pharmacological tool for the investigation of DAG-mediated signaling pathways. Its ability to enhance T-cell activation highlights its potential for development as an immuno-oncology therapeutic. The experimental protocols provided in this guide offer a starting point for researchers to further characterize the biological activities of this compound and explore its therapeutic applications. Further studies are warranted to fully elucidate its selectivity profile and in vivo efficacy in various disease models.
References
- 1. InvivoChem [invivochem.com]
- 2. MC38 Syngeneic Mouse Model - Altogen Labs [altogenlabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. DGK — TargetMol Chemicals [targetmol.com]
- 6. ADP-Glo™ Kinase Assay Protocol [promega.jp]
- 7. promega.com [promega.com]
- 8. ulab360.com [ulab360.com]
- 9. kinaselogistics.com [kinaselogistics.com]
- 10. researchgate.net [researchgate.net]
- 11. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A syngeneic MC38 orthotopic mouse model of colorectal cancer metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
The Discovery and Development of Dgk-IN-8: A Technical Guide to a Novel Dual DGKα/ζ Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol kinases (DGKs) have emerged as critical negative regulators of T-cell activation, representing a promising new class of targets for cancer immunotherapy. By converting the second messenger diacylglycerol (DAG) to phosphatidic acid (PA), the α and ζ isoforms of DGK effectively dampen T-cell receptor (TCR) signaling, leading to an anergic state that can be exploited by tumors to evade immune destruction. Dgk-IN-8 is a potent, dual inhibitor of DGKα and DGKζ, developed to reinvigorate anti-tumor immunity. This technical guide provides an in-depth overview of the discovery, mechanism of action, and preclinical development of this compound, offering a comprehensive resource for researchers in oncology and immunology.
Introduction to Diacylglycerol Kinase Inhibition
The adaptive immune response, particularly the activation of T-cells, is a tightly regulated process initiated by the engagement of the T-cell receptor (TCR) with antigens presented by major histocompatibility complex (MHC) molecules. This interaction triggers a signaling cascade, a pivotal event of which is the generation of diacylglycerol (DAG). DAG activates several downstream pathways crucial for T-cell activation, proliferation, and effector function, including the Ras-ERK and PKCθ-NF-κB pathways.
Diacylglycerol kinases (DGKs) are a family of ten enzymes that phosphorylate DAG to produce phosphatidic acid (PA), thereby acting as a crucial off-switch for DAG-mediated signaling.[1] Within T-cells, the DGKα and DGKζ isoforms are predominantly expressed and have been identified as key checkpoints that limit the strength and duration of TCR signaling.[2] Upregulation of these isoforms is a mechanism of T-cell dysfunction and anergy, particularly within the tumor microenvironment.[3] Consequently, the inhibition of DGKα and DGKζ presents a compelling therapeutic strategy to enhance T-cell-mediated anti-tumor immunity.
This compound is a novel small molecule inhibitor designed to potently and selectively target both DGKα and DGKζ. Its development was driven by the hypothesis that dual inhibition would be more effective at restoring T-cell function than targeting either isoform alone.
Discovery of this compound
This compound was identified through a targeted drug discovery campaign focused on identifying novel heteroaryl fluoroalkenes as DGK inhibitors. The compound corresponds to Example 34 in the patent literature, specifically within patent WO2024108100 [4][5]. The discovery process involved the synthesis and screening of a library of related structures to optimize for potency against DGKα and DGKζ, as well as for drug-like properties.
The chemical structure of this compound is (Z)-9-Ethyl-4-(6-(2-fluoro-2-(6-(pyridazin-4-yl)pyrazin-2-yl)vinyl)-3-(3-fluorophenoxy)-2-(trifluoromethyl)phenyl)-1-oxa-4,9-diazaspiro[5.5]undecane, with a molecular formula of C35H37F6N5O and a molecular weight of 657.69 g/mol [4].
Mechanism of Action and Signaling Pathway
This compound exerts its biological effects by competitively inhibiting the ATP-binding site of DGKα and DGKζ, preventing the phosphorylation of DAG. This leads to an accumulation of DAG at the immunological synapse, resulting in sustained and amplified downstream signaling.
Caption: T-Cell Receptor signaling pathway and the inhibitory role of this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data for this compound and related compounds from preclinical studies.
Table 1: In Vitro Potency of this compound
| Target | Assay Type | IC50 | Reference |
|---|---|---|---|
| DGKα | Enzymatic | ≤ 20 nM | [4] |
| DGKζ | Enzymatic | ≤ 20 nM |[4] |
Table 2: Cellular Activity of Representative Dual DGKα/ζ Inhibitors
| Compound | Assay | Cell Type | EC50 | Effect | Reference |
|---|---|---|---|---|---|
| BMS-986408 | pERK (CD4+) | Human Whole Blood | 0.008 µM | T-cell activation | [6] |
| BMS-986408 | pERK (CD8+) | Human Whole Blood | 0.012 µM | T-cell activation | [6] |
| Compound 16* | IL-2 Induction | Human PBMC | ~0.3 µM | T-cell activation | [1] |
| BMS-502 | T-cell Proliferation | Mouse OT-1 model | Dose-dependent | Immune stimulation |[7] |
*Note: Compound 16 is a structurally related DGKα inhibitor from a recent publication, demonstrating the effects of this class of molecules in cellular assays.[1]
Table 3: In Vivo Pharmacokinetics of a Representative Dual DGKα/ζ Inhibitor (BMS-502)
| Species | Dose | Route | T1/2 | Cmax | AUC | Reference |
|---|
| Mouse | 10 mg/kg | PO | 12 h | 1.8 µM | 28 µM·h |[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
DGK Enzymatic Assay (ADP-Glo™ Kinase Assay)
This protocol is a representative method for determining the enzymatic potency of inhibitors against DGK isoforms.
Caption: Workflow for the DGK ADP-Glo™ enzymatic assay.
Materials:
-
Recombinant human DGKα or DGKζ enzyme
-
This compound or other test compounds
-
Diacylglycerol (DAG) substrate
-
ATP
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
White, opaque 384-well assay plates
-
Luminometer
Procedure:
-
Compound Preparation: Prepare serial dilutions of this compound in DMSO, then dilute further in assay buffer.
-
Reaction Setup: To each well of a 384-well plate, add:
-
2.5 µL of test compound dilution.
-
5 µL of DGK enzyme in assay buffer.
-
2.5 µL of a substrate mix containing DAG and ATP in assay buffer.
-
-
Kinase Reaction: Incubate the plate at room temperature for 60 minutes.
-
ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate a luciferase reaction.
-
Signal Stabilization: Incubate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. Determine the IC50 value by fitting the data to a four-parameter logistic curve.
T-Cell Activation Cellular Assay (IL-2 Release)
This protocol measures the ability of this compound to enhance T-cell activation by quantifying the release of Interleukin-2 (IL-2).
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or Jurkat T-cells
-
This compound or other test compounds
-
RPMI-1640 medium with 10% FBS
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation
-
Human IL-2 ELISA kit
-
96-well cell culture plates
Procedure:
-
Cell Plating: Seed PBMCs or Jurkat cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Compound Treatment: Add serial dilutions of this compound to the wells. Include a DMSO vehicle control.
-
T-Cell Stimulation: Add a suboptimal concentration of anti-CD3 and anti-CD28 antibodies to stimulate the T-cells.
-
Incubation: Culture the cells for 48-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: Centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-2 Quantification: Measure the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.
-
Analysis: Plot the IL-2 concentration against the compound concentration and determine the EC50 value, representing the concentration of this compound that elicits a half-maximal increase in IL-2 production.
Preclinical Development and Future Outlook
Preclinical studies with dual DGKα/ζ inhibitors have demonstrated promising results. In vivo experiments using syngeneic mouse tumor models have shown that compounds in this class can enhance the efficacy of checkpoint inhibitors like anti-PD-1.[6] For instance, the combination of BMS-986408 with an anti-PD-1 antibody resulted in complete tumor responses in a colon cancer model.[6] These findings strongly support the therapeutic hypothesis that inhibiting DGKα and DGKζ can overcome T-cell anergy in the tumor microenvironment and synergize with existing immunotherapies.
The development of this compound and other dual DGKα/ζ inhibitors represents a significant advancement in the field of immuno-oncology. Further research will focus on evaluating the pharmacokinetic and safety profiles of these compounds in more advanced preclinical models and ultimately in clinical trials for patients with solid tumors. The data generated from these studies will be crucial in determining the therapeutic potential of this novel class of T-cell activators.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Preclinical characterization of the dual DGK-α/ζ inhibitor BMS-986408 | BioWorld [bioworld.com]
- 7. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
The Central Hub of Lipid Signaling: A Technical Guide to Diacylglycerol Kinase
For Researchers, Scientists, and Drug Development Professionals
Abstract
Diacylglycerol kinases (DGKs) represent a family of pivotal enzymes at the heart of cellular lipid signaling. By catalyzing the phosphorylation of diacylglycerol (DAG) to produce phosphatidic acid (PA), they act as a critical switch, terminating DAG-mediated signaling cascades while simultaneously initiating PA-dependent pathways.[1][2][3] This dual functionality places DGKs at the nexus of numerous physiological processes, including cell proliferation, immune responses, and neuronal activity.[4][5] Dysregulation of DGK activity is increasingly implicated in a wide range of pathologies, from cancer and autoimmune disorders to metabolic and neurological diseases, making them attractive targets for therapeutic intervention.[6][7][8] This technical guide provides an in-depth exploration of the ten mammalian DGK isoforms, their roles in signaling, their pathological implications, and the experimental methodologies used to investigate their function.
The DGK Signaling Axis: A Balance of Two Second Messengers
Signal transduction cascades frequently converge on the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two distinct second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and DAG.[9][10] While IP3 signaling is primarily involved in calcium homeostasis, DAG remains at the plasma membrane to activate a host of downstream effector proteins. DGKs control this critical signaling node.[10]
-
Diacylglycerol (DAG) Signaling : As a potent second messenger, DAG recruits and activates a specific set of proteins characterized by a C1 domain.[11] Key effectors include Protein Kinase C (PKC) isoforms, Ras guanyl nucleotide-releasing proteins (RasGRPs), and Munc13 proteins, which collectively regulate processes like cell growth, differentiation, apoptosis, and immune cell activation.[7][9][12]
-
Phosphatidic Acid (PA) Signaling : The product of the DGK reaction, PA, is not merely a metabolic intermediate but an active signaling lipid in its own right.[9] PA influences cellular processes by directly binding to and modulating the activity of effector proteins such as the mammalian target of rapamycin (B549165) (mTOR), Raf kinase, and various phosphodiesterases.[7][13]
-
The Regulatory Switch : DGKs serve as the fulcrum in the balance between DAG and PA signaling.[2] By converting DAG to PA, they effectively terminate DAG-dependent signals and initiate PA-dependent ones. The existence of ten distinct DGK isoforms, with unique expression patterns, subcellular localizations, and regulatory domains, allows for precise spatio-temporal control over these powerful signaling pathways.[1][4]
The Mammalian DGK Isoform Family
Ten mammalian DGK isoforms have been identified, categorized into five classes based on their structural domains.[2][10][13] This structural diversity dictates their specific regulatory mechanisms, substrate preferences, and biological functions.[5]
| Isoform | Type | Key Structural Domains | Primary Localization | Key Functions & Signaling Roles |
| DGKα | I | EF-hands, C1 (x2), Catalytic | Cytosol, translocates to plasma membrane upon Ca²⁺ increase.[13] | T-cell anergy, angiogenesis, cancer cell proliferation (Ras/ERK pathway).[8][9][11] |
| DGKβ | I | EF-hands, C1 (x2), Catalytic | Brain, enriched in neuronal dendritic spines.[14] | Neuronal signaling, spine morphology.[14] |
| DGKγ | I | EF-hands, C1 (x2), Catalytic | Brain, retina.[14] | Regulation of PKCγ activity.[13] |
| DGKδ | II | Pleckstrin Homology (PH), C1 (x2), Catalytic | Endoplasmic Reticulum, Golgi. | Insulin (B600854) signaling, glucose metabolism.[8] |
| DGKη | II | PH, C1 (x2), Catalytic, SAM | Brain, immune cells. | Regulation of Ras/Raf/MEK/ERK pathway, implicated in bipolar disorder.[1][8] |
| DGKκ | II | PH, C1 (x2), Catalytic, SAM | Brain, testes. | Implicated in hypospadias.[8] |
| DGKε | III | C1 (x2), Catalytic | Endoplasmic Reticulum. | Phosphatidylinositol (PI) cycle recovery; specific for arachidonoyl-containing DAG.[9][15][16] |
| DGKζ | IV | MARCKS domain, Ankyrin repeats, C1 (x2), NLS, PDZ-binding | Nucleus, Cytosol, Plasma Membrane.[9] | Negative regulator of T-cell activation, mTOR signaling.[11][17] |
| DGKι | IV | Ankyrin repeats, C1 (x2), NLS, PDZ-binding | Brain, Golgi apparatus.[14] | Neuronal signaling, membrane trafficking. |
| DGKθ | V | PH, C1 (x3), Proline-rich, Catalytic | Neuronal, Cytoskeleton.[14][18] | Regulation by RhoA, cytoskeletal reorganization.[18][19] |
DGK in Pathophysiology and as a Therapeutic Target
Given their central role in signaling, it is unsurprising that aberrant DGK function is linked to numerous diseases. This has positioned specific DGK isoforms as promising, yet challenging, therapeutic targets.[6][8][13]
DGK in T-Cell Regulation and Immuno-Oncology
In T-lymphocytes, DGKα and DGKζ are the predominant isoforms and act as crucial negative regulators of T-cell receptor (TCR) signaling.[7][11] Upon TCR engagement, the generation of DAG is essential for activating downstream pathways like Ras/ERK and NF-κB that drive T-cell activation, proliferation, and cytokine release.[11][20] DGKα and DGKζ dampen this signal by rapidly converting DAG to PA, thereby inducing a state of T-cell anergy or hyporesponsiveness.[17] In the tumor microenvironment, this braking mechanism can be co-opted by cancer cells to evade immune destruction. Therefore, inhibition of DGKα and DGKζ is a compelling strategy in immuno-oncology to "release the brakes" on anti-tumor T-cells, potentially synergizing with existing checkpoint inhibitors like anti-PD-1.[6][20][21]
Summary of DGK's Role in Disease
| Disease Area | Implicated DGK Isoform(s) | Role of DGK / Pathological Mechanism | Therapeutic Potential |
| Cancer | DGKα, DGKζ | Promotes tumor cell proliferation (e.g., hepatocellular carcinoma via Ras/ERK); suppresses anti-tumor immunity by inducing T-cell anergy.[8][20][22] | Isoform-specific inhibitors to directly target tumor cells and enhance immunotherapy.[23] |
| Immune Disorders | DGKζ | Abnormal activity linked to autoimmune diseases by modulating T-cell responses.[23] | Selective DGKζ inhibitors to modulate T-cell activation.[23] |
| Neurological Disorders | DGKη, DGKθ, DGKε | DGKη linked to bipolar disorder; DGKθ to Parkinson's disease; DGKε dysfunction affects neuronal PI cycle.[8][24] | Isoform-specific modulators to restore lipid signaling balance in the CNS.[5] |
| Metabolic Diseases | DGKδ | Implicated in type II diabetes and insulin resistance.[6][8] | DGKδ-specific modulators. |
| Cardiovascular Disease | Multiple isoforms | Modulate cardiac hypertrophy, fibrosis, and vascular function by regulating DAG-PKC signaling.[8][13] | Targeting specific isoforms involved in cardiac signaling.[5] |
Pharmacological Modulators
The development of isoform-specific DGK modulators is an active area of research, though it remains challenging due to the conserved nature of the catalytic domain.[5][25]
| Compound | Target Isoform(s) | Type | Key Findings / Status |
| R59022 / R59949 | Pan-DGK (potent against Type I) | Inhibitor | Widely used research tools; lack isoform specificity.[18] |
| CU-3 | DGKα | Inhibitor | Preclinical; shows promise in cancer models.[13] |
| BMS Compounds (e.g., BMS-502, BMS-986408) | DGKα / DGKζ (dual) | Inhibitor | Discovered via phenotypic screening; potentiate T-cell immune responses; BMS-986408 has entered clinical development.[20][26] |
| ASP1570 | DGKζ | Inhibitor | Has entered clinical trials.[13] |
Key Experimental Protocols
Investigating DGK function requires a specialized set of biochemical and cell-based assays.
Protocol 1: In Vitro DGK Activity Assay (Radiometric, Micelle-Based)
This classic assay measures the incorporation of radiolabeled phosphate (B84403) from [γ-³²P]ATP into a DAG substrate.[27] The detergent-based micelle format is generally easier and more precise than liposome-based methods.[27]
Methodology:
-
Reagent Preparation:
-
Substrate Micelles: Prepare a lipid film containing the desired diacylglycerol (e.g., 1,2-dioleoyl-sn-glycerol) and a carrier phospholipid (e.g., phosphatidylserine (B164497) for DGKζ). Dry the lipid mixture under a stream of nitrogen and vacuum desiccate. Resuspend the film in an assay buffer containing a detergent like Triton X-100 or octyl glucoside to form mixed micelles.[15]
-
Enzyme: Use purified recombinant DGK or an immunoprecipitated enzyme from cell lysates.
-
Reaction Buffer: Prepare a buffer containing Tris-HCl, MgCl₂, DTT, and other components as optimized for the specific isoform.
-
ATP Mix: Prepare a solution of non-radiolabeled ATP and spike it with [γ-³²P]ATP.
-
-
Kinase Reaction:
-
In a microfuge tube, combine the reaction buffer, substrate micelles, and the enzyme preparation.
-
Pre-incubate the mixture at the desired temperature (e.g., 30°C) for 5 minutes.
-
Initiate the reaction by adding the [γ-³²P]ATP mix.
-
Incubate for a defined period (e.g., 10-20 minutes), ensuring the reaction stays within the linear range.
-
Stop the reaction by adding a quench solution, typically acidic (e.g., 1 N HCl).
-
-
Lipid Extraction and Analysis:
-
Extract the lipids from the reaction mixture using a standard Bligh-Dyer or Folch extraction (e.g., adding chloroform:methanol).
-
Vortex and centrifuge to separate the phases. The lipids, including the newly formed [³²P]phosphatidic acid, will be in the lower organic phase.
-
Spot the extracted organic phase onto a silica (B1680970) thin-layer chromatography (TLC) plate.
-
Develop the TLC plate using a suitable solvent system (e.g., chloroform:methanol:acetic acid) to separate PA from other lipids and unreacted ATP.
-
Visualize the radiolabeled PA spot using autoradiography or a phosphorimager.
-
Quantify the radioactivity in the PA spot by scintillation counting or densitometry to determine enzyme activity.
-
Protocol 2: Co-Immunoprecipitation (Co-IP) for DGK Interactions
Co-IP is used to determine if a specific DGK isoform physically interacts with a protein of interest within a cell.[9]
Methodology:
-
Cell Lysis:
-
Culture cells to an appropriate density and apply any necessary treatments (e.g., growth factor stimulation).
-
Wash cells with ice-cold PBS and lyse them on ice using a non-denaturing lysis buffer (e.g., containing Triton X-100 or NP-40) supplemented with protease and phosphatase inhibitors. This buffer preserves protein-protein interactions.
-
Scrape the cells, collect the lysate, and clarify it by centrifugation to remove nuclei and cellular debris.
-
-
Immunoprecipitation:
-
Pre-clear the lysate by incubating it with protein A/G beads (e.g., agarose (B213101) or magnetic) for 1 hour at 4°C. This step reduces non-specific binding to the beads.
-
Centrifuge and collect the supernatant (the pre-cleared lysate).
-
Incubate the pre-cleared lysate with a primary antibody specific to the "bait" protein (e.g., anti-DGKζ antibody) overnight at 4°C with gentle rotation. As a negative control, use an isotype-matched IgG antibody in a parallel sample.
-
Add fresh protein A/G beads to the lysate-antibody mixture and incubate for another 1-4 hours to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads multiple times (3-5 times) with ice-cold lysis buffer to remove non-specifically bound proteins.
-
After the final wash, aspirate all supernatant and resuspend the beads in SDS-PAGE sample buffer (e.g., Laemmli buffer).
-
Boil the samples for 5-10 minutes to elute the proteins from the beads and denature them.
-
-
Analysis by Western Blot:
-
Centrifuge the samples and load the supernatant onto an SDS-PAGE gel. Also, load a small fraction of the initial cell lysate ("input" control) to verify protein expression.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Probe the membrane using a primary antibody against the suspected interacting "prey" protein.
-
Also, probe a separate blot (or strip and re-probe the same one) for the "bait" protein to confirm successful immunoprecipitation.
-
Apply a horseradish peroxidase (HRP)-conjugated secondary antibody and detect the protein bands using an enhanced chemiluminescence (ECL) substrate. A band for the "prey" protein in the DGK IP lane (but not the IgG control lane) indicates an interaction.
-
Other Key Methodologies
-
Measuring DGK Activity in Intact Cells: This can be achieved by pre-labeling cells with [³²P]orthophosphate. Upon cell stimulation, changes in the incorporation of ³²P into PA can be measured by lipid extraction and TLC, reflecting endogenous DGK activity.[27]
-
Cellular Localization: Immunofluorescence microscopy using isoform-specific antibodies allows for the visualization of DGK subcellular localization and any translocation that occurs upon cell stimulation. Subcellular fractionation followed by Western blotting can provide quantitative data on the distribution of DGKs in different organelles.[27]
-
Fluorometric Assays: Several commercial kits are available for measuring DAG levels or total DGK activity.[28][29][30] These assays often use a coupled enzymatic reaction that ultimately produces a fluorescent or colorimetric signal, providing a higher-throughput alternative to radiometric methods.[29]
References
- 1. mdpi.com [mdpi.com]
- 2. Diacylglycerol kinase - Wikipedia [en.wikipedia.org]
- 3. Diacylglycerol kinases | Enzymes | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. Diacylglycerol kinases: why so many of them? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Diacylglycerol kinases as emerging potential drug targets for a variety of diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Diacylglycerol Kinase Malfunction in Human Disease and the Search for Specific Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Diacylglycerol Kinases as Emerging Potential Drug Targets for a Variety of Diseases: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian Diacylglycerol Kinases: Molecular Interactions and Biological Functions of Selected Isoforms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.physiology.org [journals.physiology.org]
- 11. Role of diacylglycerol kinases in T cell development and function - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Diacylglycerol signaling pathway | PPTX [slideshare.net]
- 13. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regulation and roles of neuronal diacylglycerol kinases: a lipid perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substrate Specificity of Diacylglycerol kinase-epsilon and the Phosphatidylinositol Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mammalian diacylglycerol kinases: molecular interactions and biological functions of selected isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Frontiers | Regulation of Lipid Signaling by Diacylglycerol Kinases during T Cell Development and Function [frontiersin.org]
- 18. Diacylglycerol kinase θ: Regulation and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Thieme E-Journals - Thrombosis and Haemostasis / Abstract [thieme-connect.com]
- 20. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. DGK Inhibitors Library [chemdiv.com]
- 23. What are DGK inhibitors and how do they work? [synapse.patsnap.com]
- 24. reactionbiology.com [reactionbiology.com]
- 25. Modulators of Diacylglycerol Kinase Activity: A Review of Advances and Challenges - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. arigobio.com [arigobio.com]
- 29. abcam.com [abcam.com]
- 30. cellbiolabs.com [cellbiolabs.com]
The Role of Dgk-IN-8 in T-Cell Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The activation of T-cells is a critical event in the adaptive immune response and a central focus of immuno-oncology. Diacylglycerol (DAG) is a crucial second messenger in T-cell receptor (TCR) signaling, promoting downstream pathways that lead to T-cell proliferation, cytokine production, and cytotoxic activity. Diacylglycerol kinases (DGKs) act as a negative feedback loop by phosphorylating DAG to phosphatidic acid (PA), thereby attenuating T-cell activation. The isoforms DGKα and DGKζ are predominantly expressed in T-cells and have emerged as key intracellular immune checkpoints.
Dgk-IN-8 is a potent inhibitor of both DGKα and DGKζ. By blocking the activity of these enzymes, this compound sustains DAG signaling, leading to enhanced and prolonged T-cell activation. This mechanism of action has significant therapeutic potential, particularly in overcoming T-cell anergy and enhancing the efficacy of cancer immunotherapies, such as PD-1 checkpoint blockade. This technical guide provides an in-depth overview of the T-cell activation pathway, the mechanism of action of this compound, quantitative data from preclinical studies, and detailed experimental protocols for evaluating the effects of DGK inhibitors.
The T-Cell Activation Pathway and the Role of Diacylglycerol Kinase
T-cell activation is initiated by the engagement of the T-cell receptor (TCR) with a specific antigen presented by an antigen-presenting cell (APC). This interaction, along with co-stimulatory signals, triggers a signaling cascade that results in T-cell proliferation, differentiation, and effector functions.
A key event in this cascade is the activation of phospholipase C-γ1 (PLCγ1), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 mediates an increase in intracellular calcium, while DAG remains in the plasma membrane and activates several critical downstream signaling pathways, including:
-
The Ras/ERK/AP-1 Pathway: DAG recruits and activates Ras guanyl nucleotide-releasing protein 1 (RasGRP1), which in turn activates the Ras-Raf-MEK-ERK signaling cascade. This pathway leads to the activation of the transcription factor AP-1, which is essential for the production of interleukin-2 (B1167480) (IL-2), a key cytokine for T-cell proliferation.
-
The PKC/NF-κB Pathway: DAG also activates protein kinase C theta (PKCθ), which is crucial for the activation of the transcription factor nuclear factor-κB (NF-κB). NF-κB promotes the expression of genes involved in T-cell survival and effector functions.
Diacylglycerol kinases, particularly the α and ζ isoforms in T-cells, act as a crucial negative regulatory checkpoint in this pathway. By converting DAG to phosphatidic acid (PA), they effectively terminate DAG-mediated signaling, thereby dampening T-cell activation. Overexpression of DGKα and DGKζ has been observed in anergic T-cells and in the tumor microenvironment, contributing to immune evasion.
Quantitative Data on DGK Inhibitors
The following tables summarize key quantitative data for DGK inhibitors, including this compound and its close analogs, from various preclinical studies.
Table 1: In Vitro Potency of DGK Inhibitors
| Compound | Target(s) | IC50 (nM) | Assay Type | Reference |
| This compound | DGKα, DGKζ | ≤ 20 | Biochemical | [1] |
| BMS-986408 | DGKα, DGKζ | 3 (DGKα), 20 (DGKζ) | Biochemical | |
| INCB177054 | DGKα, DGKζ | <1 (DGKα, DGKζ) | Biochemical (ADP-Glo) | |
| BAY-2965501 | DGKζ | 27 (human), 35 (mouse) | Biochemical | |
| BAY-2862789 | DGKα | N/A | Biochemical |
Table 2: Cellular Activity of DGK Inhibitors on T-Cells
| Compound | Assay | Cell Type | EC50 / Effect | Reference |
| INCB177054 | IL-2 Production | Human PBMCs | EC50 ≈ 100 nM | |
| Compound 16 (DGKα inhibitor) | IL-2 Induction | Human PBMCs | EC50 = 0.23 µM (6.2-fold induction) | [2] |
| BAY-2965501 | T-cell mediated tumor cell killing | Human melanoma cells (Colo800) | Dose-dependent enhancement | |
| DGKα/ζ knockout | Cytotoxicity Assay | U87vIII glioblastoma cells | Significant increase vs. control | [3] |
| DGKα/ζ knockout | IFNγ and IL-2 Release | U87vIII glioblastoma cells | Significant increase vs. control | [3] |
Table 3: In Vivo Antitumor Efficacy of DGK Inhibitors in Syngeneic Mouse Models
| Model | Treatment | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| MC38 (colorectal) | INCB177054 + anti-PD-1 | Significant TGI, tumor rejection in most mice | Generation of antitumor T-cell memory | |
| CT26 (colorectal) | INCB177054 + anti-PD-1 | Significant TGI, tumor rejection in most mice | Enhanced efficacy with combination therapy | |
| F9 (teratoma) | BAY-2965501 | Dose- and T-cell-dependent efficacy | Monotherapy efficacy in certain tumor types | |
| Hepa 129 (hepatocellular) | BAY-2965501 | Dose- and T-cell-dependent efficacy | Monotherapy efficacy in certain tumor types | |
| MC38 (colorectal) | DGKα/ζ inhibitor + anti-PD-1 | Robust tumor regression | Synergy with checkpoint blockade | [4][5] |
Experimental Protocols
This section provides detailed methodologies for key experiments to evaluate the efficacy of DGK inhibitors like this compound.
T-Cell Proliferation Assay (CFSE-based)
This protocol measures the proliferation of T-cells in response to stimulation, with and without a DGK inhibitor.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
T-cell isolation kit (negative selection)
-
Carboxyfluorescein succinimidyl ester (CFSE)
-
RPMI-1640 medium with 10% FBS
-
96-well flat-bottom plates
-
Anti-human CD3 and anti-human CD28 antibodies
-
This compound (or other DGK inhibitor) and vehicle (e.g., DMSO)
-
Flow cytometer
Procedure:
-
Isolate T-cells from PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Resuspend T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI medium and incubate on ice for 5 minutes.
-
Wash the cells twice with complete RPMI medium.
-
Resuspend cells at 1 x 10^6 cells/mL in complete RPMI medium.
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) for 2-4 hours at 37°C or overnight at 4°C. Wash the plate twice with sterile PBS before use.
-
Add 100 µL of CFSE-labeled T-cells (1 x 10^5 cells) to each well.
-
Add this compound at various concentrations (e.g., 0.1 nM to 1 µM) or vehicle control.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL).
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.
-
Harvest cells and stain with a viability dye and antibodies against T-cell surface markers (e.g., CD4, CD8, CD25, CD69).
-
Analyze by flow cytometry. Proliferation is measured by the successive halving of CFSE fluorescence in daughter cells.
Cytokine Release Assay (ELISA)
This protocol measures the secretion of key cytokines, such as IL-2 and IFN-γ, from T-cells following stimulation.
Materials:
-
Isolated T-cells
-
Complete RPMI-1640 medium
-
96-well flat-bottom plates
-
Anti-human CD3 and anti-human CD28 antibodies
-
This compound and vehicle
-
ELISA kits for human IL-2 and IFN-γ
Procedure:
-
Isolate and prepare T-cells as described in the proliferation assay protocol.
-
Coat a 96-well plate with anti-CD3 antibody and wash.
-
Add 200 µL of T-cells (2 x 10^5 cells) to each well.
-
Add this compound at various concentrations or vehicle control.
-
Add soluble anti-CD28 antibody.
-
Incubate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate and carefully collect the supernatant.
-
Measure the concentration of IL-2 and IFN-γ in the supernatant using ELISA kits according to the manufacturer's instructions.
In Vivo Antitumor Efficacy in a Syngeneic Mouse Model
This protocol evaluates the antitumor activity of a DGK inhibitor, alone and in combination with anti-PD-1 therapy, in a mouse model with a competent immune system.
Materials:
-
C57BL/6 mice
-
MC38 colorectal cancer cells
-
This compound (or analog) formulated for in vivo administration
-
Anti-mouse PD-1 antibody and isotype control
-
Calipers
Procedure:
-
Inject 0.5-1 x 10^6 MC38 cells subcutaneously into the flank of C57BL/6 mice.
-
Monitor tumor growth until tumors reach an average volume of 50-100 mm³.
-
Randomize mice into treatment groups (n=8-10 per group):
-
Vehicle control
-
This compound (dose and schedule to be determined by pharmacokinetic studies)
-
Anti-PD-1 antibody (e.g., 200 µg per mouse, intraperitoneally, every 3-4 days)
-
This compound + anti-PD-1 antibody
-
-
Administer treatments as scheduled.
-
Measure tumor volume with calipers every 2-3 days.
-
At the end of the study, euthanize mice and harvest tumors and spleens.
-
Process tumors to isolate tumor-infiltrating lymphocytes (TILs).
-
Analyze TILs and splenocytes by flow cytometry for T-cell populations (CD4+, CD8+), activation markers (CD25, CD69, PD-1), and effector molecules (Granzyme B, IFN-γ).
Conclusion
This compound and other dual DGKα/ζ inhibitors represent a promising new class of immuno-oncology agents. By targeting an intracellular immune checkpoint, they enhance T-cell activation and effector function, particularly in the context of a suppressive tumor microenvironment. The preclinical data strongly support their potential to augment the efficacy of existing immunotherapies like PD-1 blockade. The experimental protocols provided in this guide offer a framework for the continued investigation and development of these potent T-cell modulators. Further research will be crucial to fully elucidate their therapeutic potential and to identify the patient populations most likely to benefit from this innovative approach.
References
- 1. DGK α and ζ Activities Control TH1 and TH17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. P12.04 Synergistic effects of combination therapy of CAR-NK cells and anti-PD-1 antibody result in high efficacy against advanced stage orthotopic glioblastoma grafts in a syngeneic mouse model and induce protective anti-tumor immunity in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Preclinical characterization of BAY-2965501, a potent and selective DGK-ζ inhibitor | BioWorld [bioworld.com]
- 5. bu.edu [bu.edu]
Understanding the Function of Dgk-IN-8 in Cancer: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the function of Dgk-IN-8, a potent inhibitor of Diacylglycerol Kinase (DGK), in the context of cancer. The information presented herein is intended for an audience with a strong background in oncology, immunology, and drug development.
Executive Summary
Diacylglycerol kinases (DGKs) have emerged as critical regulators of immune responses and cancer cell signaling. In particular, the DGKα and DGKζ isoforms are key intracellular immune checkpoints that attenuate T-cell activation, thereby limiting anti-tumor immunity.[1][2][3][4] this compound is a potent dual inhibitor of both DGKα and DGKζ, positioning it as a promising candidate for cancer immunotherapy.[5][6][7][8][9] This guide will explore the mechanism of action of this compound, its effects on anti-tumor immunity and cancer cell biology, and provide detailed experimental protocols for its preclinical evaluation.
This compound: A Dual DGKα and DGKζ Inhibitor
This compound has been identified as a highly potent inhibitor of both DGKα and DGKζ isoforms. This dual-inhibitory activity is a key attribute, as both isoforms play significant, non-redundant roles in regulating T-cell function.[2][10]
Table 1: Quantitative Data for this compound
| Parameter | Value | Isoforms Targeted | Source |
| IC50 | ≤ 20 nM | DGKα and DGKζ | [5][6][7][8] |
Mechanism of Action in Cancer
The primary anti-cancer mechanism of this compound is the enhancement of T-cell-mediated anti-tumor immunity. By inhibiting DGKα and DGKζ in T-cells, this compound prevents the conversion of diacylglycerol (DAG) to phosphatidic acid (PA).[4] This leads to an accumulation of DAG at the immunological synapse, which in turn enhances and sustains T-cell receptor (TCR) signaling.[2][10]
Inhibition of DGKα and DGKζ by this compound is expected to lead to:
-
Increased T-cell Activation and Proliferation: Sustained DAG signaling promotes the activation of downstream pathways, including Ras-ERK and PKC-NF-κB, leading to enhanced T-cell activation, proliferation, and cytokine production (e.g., IL-2, IFN-γ).[11][12]
-
Overcoming T-cell Anergy and Exhaustion: DGKα and DGKζ are often upregulated in the tumor microenvironment, contributing to T-cell anergy (unresponsiveness) and exhaustion. Inhibition of these kinases can reverse this hyporesponsive state.[1][4]
-
Synergy with Immune Checkpoint Blockade: By targeting an intracellular checkpoint, this compound can act synergistically with existing immune checkpoint inhibitors that target extracellular receptors like PD-1.[1][6] Preclinical studies with other DGK inhibitors have demonstrated enhanced anti-tumor activity when combined with anti-PD-1 or anti-PD-L1 antibodies.[1]
Beyond its immunomodulatory effects, inhibition of DGKα by this compound may also exert direct anti-tumor effects. DGKα has been shown to be upregulated in several cancer types and its inhibition can suppress key oncogenic pathways such as mTOR and HIF-1α.[13]
Signaling Pathway: T-Cell Receptor (TCR) Signaling and DGK Inhibition
Caption: this compound inhibits DGKα/ζ, leading to DAG accumulation and enhanced TCR signaling.
Preclinical Evaluation of this compound: Experimental Protocols
The following protocols outline key experiments for the preclinical assessment of this compound.
Objective: To determine the effect of this compound on T-cell activation, proliferation, and effector function.
Methodology:
-
T-Cell Isolation: Isolate human or murine T-cells from peripheral blood mononuclear cells (PBMCs) or spleens using negative selection kits.
-
T-Cell Stimulation: Plate isolated T-cells in 96-well plates pre-coated with anti-CD3 and anti-CD28 antibodies to stimulate the TCR.
-
This compound Treatment: Treat the stimulated T-cells with a dose range of this compound (e.g., 0.1 nM to 1 µM). Include a vehicle control (e.g., DMSO).
-
Proliferation Assay: After 48-72 hours, assess T-cell proliferation using a CFSE dilution assay or by measuring incorporation of BrdU or ³H-thymidine.
-
Cytokine Production: After 24-48 hours, collect supernatants and measure the concentration of key cytokines such as IL-2 and IFN-γ using ELISA or a multiplex bead array.
-
Activation Marker Expression: After 24 hours, stain cells with fluorescently labeled antibodies against activation markers (e.g., CD25, CD69) and analyze by flow cytometry.
Objective: To assess the ability of this compound to enhance the cytotoxic activity of T-cells against tumor cells.
Methodology:
-
Cell Preparation: Co-culture activated T-cells (prepared as in 3.1) with a target tumor cell line (e.g., MC38 for murine T-cells, or a human cancer cell line for human T-cells) at various effector-to-target (E:T) ratios.
-
This compound Treatment: Add this compound at various concentrations to the co-culture.
-
Cytotoxicity Measurement: After 4-16 hours, measure tumor cell lysis using a chromium-51 (B80572) release assay, a lactate (B86563) dehydrogenase (LDH) release assay, or a flow cytometry-based killing assay where target cells are labeled with a fluorescent dye.
Experimental Workflow: In Vitro T-Cell Assays
Caption: Workflow for assessing the in vitro effects of this compound on T-cell function.
Objective: To evaluate the anti-tumor efficacy of this compound as a monotherapy and in combination with other immunotherapies in an immunocompetent mouse model.
Methodology:
-
Tumor Implantation: Subcutaneously implant a syngeneic tumor cell line (e.g., MC38 colon adenocarcinoma, B16F10 melanoma) into C57BL/6 mice.
-
Treatment Groups: Once tumors are established, randomize mice into treatment groups:
-
Vehicle control
-
This compound monotherapy
-
Anti-PD-1 antibody monotherapy
-
This compound and anti-PD-1 combination therapy
-
-
Dosing: Administer this compound orally or via intraperitoneal injection according to a predetermined schedule. Administer the anti-PD-1 antibody as per established protocols.
-
Tumor Growth Monitoring: Measure tumor volume two to three times per week using calipers.
-
Survival Analysis: Monitor mice for survival and euthanize when tumors reach a predetermined size or if mice show signs of excessive morbidity.
-
Pharmacodynamic Analysis: At the end of the study, or at intermediate time points, harvest tumors and spleens for analysis of tumor-infiltrating lymphocytes (TILs) by flow cytometry to assess T-cell activation, proliferation, and exhaustion markers.
Clinical Development Landscape
While this compound itself is a research compound, other selective DGK inhibitors are currently in early-phase clinical trials for advanced solid tumors. For instance, BAY 2965501, a selective DGKζ inhibitor, is being evaluated in a Phase 1 trial (NCT05614102) as a monotherapy and in combination with pembrolizumab.[1][14][15][16][17][18] Similarly, the DGKα inhibitor BAY2862789 is also in a Phase 1 trial (NCT05858164).[10] The findings from these trials will provide valuable insights into the safety, tolerability, and clinical activity of targeting the DGK pathway in cancer patients.
Conclusion
This compound, as a potent dual inhibitor of DGKα and DGKζ, represents a promising therapeutic agent for cancer. Its ability to enhance anti-tumor T-cell responses, both as a monotherapy and potentially in combination with other immunotherapies, warrants further investigation. The experimental protocols outlined in this guide provide a framework for the comprehensive preclinical evaluation of this compound and other DGK inhibitors. The progression of selective DGK inhibitors into clinical trials underscores the therapeutic potential of this target in oncology.
References
- 1. jitc.bmj.com [jitc.bmj.com]
- 2. jitc.bmj.com [jitc.bmj.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. DGK — TargetMol Chemicals [targetmol.com]
- 8. InvivoChem [invivochem.com]
- 9. This compound | DGK抑制剂 | MCE [medchemexpress.cn]
- 10. jitc.bmj.com [jitc.bmj.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. BAY 2965501 | DGK | 2732902-08-6 | Invivochem [invivochem.com]
- 13. aacrjournals.org [aacrjournals.org]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. hra.nhs.uk [hra.nhs.uk]
- 16. CareAcross [careacross.com]
- 17. aacrjournals.org [aacrjournals.org]
- 18. jitc.bmj.com [jitc.bmj.com]
Preliminary Technical Guide: Dgk-IN-8
For Researchers, Scientists, and Drug Development Professionals
This document provides a technical overview of the preliminary findings on Dgk-IN-8, a novel Diacylglycerol Kinase (DGK) inhibitor. The information is compiled from available public data and is intended to guide further research and development efforts.
Core Compound Data
This compound, also identified as "Example 34" in patent literature, is a potent inhibitor of Diacylglycerol Kinase alpha (DGKα) and Diacylglycerol Kinase zeta (DGKζ).[1][2]
| Parameter | Value | Isoforms | Reference |
| IC50 | ≤ 20 nM | DGKα, DGKζ | [1][2] |
Mechanism of Action
This compound functions by inhibiting the enzymatic activity of DGKα and DGKζ. These enzymes are critical regulators of intracellular signaling pathways by catalyzing the phosphorylation of diacylglycerol (DAG) to phosphatidic acid (PA). By blocking this conversion, this compound leads to an accumulation of DAG and a reduction in PA levels. This modulation of second messenger molecules is anticipated to impact downstream signaling cascades, particularly those involved in T-cell activation and cancer cell proliferation.
Signaling Pathway
The inhibition of DGKα and DGKζ by this compound is predicted to primarily impact the T-cell receptor (TCR) signaling pathway. In T-cells, TCR activation leads to the production of DAG, which in turn activates downstream effectors like Protein Kinase C (PKC) and Ras guanyl nucleotide-releasing proteins (RasGRPs). DGKα and DGKζ act as negative regulators of this pathway by converting DAG to PA. By inhibiting these DGK isoforms, this compound is expected to enhance and prolong DAG-mediated signaling, leading to augmented T-cell activation and effector functions. This mechanism of action suggests potential therapeutic applications in immuno-oncology.
Experimental Protocols
Detailed experimental protocols for the preliminary studies of this compound are outlined in patent WO/2024/108100. Researchers should refer to this document for specific methodologies related to the synthesis, purification, and biological evaluation of the compound. The primary assays referenced for determining the IC50 values are enzymatic assays that measure the activity of purified DGKα and DGKζ in the presence of varying concentrations of the inhibitor.
General Experimental Workflow
The preliminary evaluation of this compound likely followed a standard drug discovery workflow.
Future Directions
The potent and specific inhibitory activity of this compound against DGKα and DGKζ suggests its potential as a therapeutic agent, particularly in the field of immuno-oncology. Further studies are warranted to:
-
Elucidate the full pharmacokinetic and pharmacodynamic profile of the compound.
-
Evaluate its efficacy in a broader range of cancer cell lines and in vivo tumor models.
-
Investigate its effects on primary human T-cells and other immune cell populations.
-
Explore potential off-target effects and conduct comprehensive safety and toxicology studies.
This technical guide provides a foundational understanding of this compound based on the currently available preliminary data. As more research is conducted and published, this document will be updated to reflect the evolving knowledge base surrounding this promising DGK inhibitor.
References
Navigating the Preclinical Safety and Toxicity of Dgk-IN-8: A Technical Guide for Researchers
Disclaimer: This technical guide addresses the safety and toxicity profile of the Diacylglycerol Kinase (DGK) inhibitor Dgk-IN-8. As of late 2025, detailed preclinical safety and toxicity data for this compound are not extensively available in the public domain. This document synthesizes the known information about this compound and provides a broader overview of the safety and toxicity considerations for DGK inhibitors as a class, based on available scientific literature and patent filings. The experimental protocols and quantitative data presented herein are illustrative and based on standard preclinical assessment methodologies for small molecule inhibitors.
Introduction to this compound and the Role of Diacylglycerol Kinase Inhibition
This compound, also identified as "Example 34" in patent application WO2024108100A1, is a potent inhibitor of Diacylglycerol Kinase (DGK) with an IC50 value of ≤ 20 nM for the DGKα and DGKζ isoforms. DGK enzymes are critical regulators of intracellular signaling pathways by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA). Both DAG and PA are key second messengers that modulate a wide array of cellular processes.
The inhibition of DGK, particularly the α and ζ isoforms, has emerged as a promising therapeutic strategy, primarily in the field of immuno-oncology. By blocking DGK activity, inhibitors like this compound lead to an accumulation of DAG in T cells. This, in turn, enhances T cell receptor (TCR) signaling, promoting T cell activation, proliferation, and anti-tumor immunity.
Given its mechanism of action, the safety and toxicity profile of this compound is of paramount importance for its potential development as a therapeutic agent. This guide provides a framework for understanding the key safety considerations and the experimental approaches required for its preclinical evaluation.
Mechanism of Action and Signaling Pathway
This compound targets DGKα and DGKζ, leading to an accumulation of DAG and a subsequent increase in downstream signaling pathways that are crucial for T cell activation. The following diagram illustrates the canonical TCR signaling pathway and the role of DGK.
Caption: TCR Signaling Pathway and the inhibitory action of this compound on DGK.
Illustrative Preclinical Safety and Toxicity Data
The following tables present hypothetical yet representative data that would be generated during the preclinical safety assessment of a DGK inhibitor like this compound.
Table 1: In Vitro Cytotoxicity
| Cell Line | Compound | IC50 (µM) | Assay Type |
| Jurkat (T lymphocyte) | This compound | > 50 | Cell Viability (MTT) |
| HEK293 (Human embryonic kidney) | This compound | > 50 | Cell Viability (MTT) |
| HepG2 (Human liver carcinoma) | This compound | > 50 | Cell Viability (MTT) |
| Control Compound | Doxorubicin | 0.1 | Cell Viability (MTT) |
Table 2: Acute In Vivo Toxicity (Rodent Model)
| Species/Strain | Route of Administration | Vehicle | Dose (mg/kg) | Observations | Mortality |
| Sprague-Dawley Rat | Oral (gavage) | 0.5% MC in water | 100 | No adverse effects | 0/5 |
| Sprague-Dawley Rat | Oral (gavage) | 0.5% MC in water | 500 | Mild lethargy, resolved within 24h | 0/5 |
| Sprague-Dawley Rat | Oral (gavage) | 0.5% MC in water | 2000 | Significant lethargy, piloerection | 1/5 |
Table 3: Preliminary Pharmacokinetic Parameters (Rodent Model)
| Parameter | Unit | Oral (10 mg/kg) | Intravenous (2 mg/kg) |
| Cmax | ng/mL | 850 | 1500 |
| Tmax | h | 1.5 | 0.25 |
| AUC(0-inf) | ng*h/mL | 4500 | 2500 |
| t1/2 | h | 4.2 | 3.8 |
| Bioavailability (%) | % | 72 | - |
Experimental Protocols for Key Safety and Toxicity Studies
Detailed methodologies are crucial for the reproducibility and interpretation of safety and toxicity data. Below are example protocols for standard preclinical assessments.
In Vitro Cytotoxicity Assay
-
Cell Lines: A panel of human cell lines, including immune cells (e.g., Jurkat), and cells representing major organs (e.g., HEK293 for kidney, HepG2 for liver).
-
Methodology:
-
Cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
This compound is serially diluted in culture medium to achieve a range of concentrations (e.g., 0.01 to 100 µM).
-
The compound dilutions are added to the cells and incubated for 72 hours at 37°C in a 5% CO2 incubator.
-
Cell viability is assessed using a colorimetric assay such as MTT or a luminescence-based assay like CellTiter-Glo®.
-
Absorbance or luminescence is measured using a plate reader.
-
The half-maximal inhibitory concentration (IC50) is calculated by fitting the dose-response data to a four-parameter logistic curve.
-
Acute Oral Toxicity Study (Up-and-Down Procedure)
-
Animal Model: Young adult (8-12 weeks old) male and female Sprague-Dawley rats.
-
Methodology:
-
Animals are fasted overnight prior to dosing.
-
A starting dose of this compound (e.g., 300 mg/kg) is administered to a single animal by oral gavage. The compound is formulated in a suitable vehicle (e.g., 0.5% methylcellulose).
-
The animal is observed for signs of toxicity and mortality for up to 14 days.
-
If the animal survives, the dose for the next animal is increased (e.g., to 2000 mg/kg). If the animal dies, the dose for the next animal is decreased (e.g., to 50 mg/kg).
-
This sequential dosing continues until the criteria for stopping the study are met, as defined by OECD Guideline 425.
-
The LD50 is then calculated using the maximum likelihood method.
-
Clinical observations, body weight changes, and gross pathology at necropsy are recorded.
-
Workflow for Preclinical Safety and Toxicity Assessment
The following diagram outlines a typical workflow for the preclinical safety evaluation of a novel therapeutic candidate like this compound.
Caption: A generalized workflow for preclinical safety and toxicity assessment.
Potential Safety and Toxicity Concerns for DGK Inhibitors
Based on the mechanism of action of DGK inhibitors, several potential safety concerns should be considered during preclinical development:
-
On-Target Immune-Related Adverse Events: Enhanced T cell activation could potentially lead to autoimmune-like toxicities. Careful monitoring for signs of inflammation in various organs is necessary in repeated-dose toxicity studies.
-
Off-Target Toxicities: Kinase inhibitors can sometimes have off-target effects. A comprehensive kinase panel screening is essential to identify potential off-target activities of this compound.
-
Cardiovascular Effects: As with many small molecules, potential effects on cardiac ion channels (e.g., hERG) should be evaluated early to assess the risk of QT prolongation.
-
Metabolic Liabilities: The role of DGK in metabolic pathways suggests that long-term inhibition could have unforeseen metabolic consequences.
Conclusion and Future Directions
This compound is a promising DGK inhibitor with potential applications in immuno-oncology. While specific public data on its safety and toxicity are currently limited, a systematic preclinical evaluation following established regulatory guidelines will be essential to characterize its safety profile. Researchers and drug development professionals should focus on a tiered approach, starting with in vitro assessments and progressing to in vivo studies to understand the pharmacokinetic, pharmacodynamic, and toxicological properties of this compound. The illustrative data and protocols provided in this guide offer a framework for these critical next steps in the development of this compound and other novel DGK inhibitors. As more research is conducted and published, a clearer picture of the safety and toxicity of this compound will emerge.
Methodological & Application
Application Notes and Protocols for Dgk-IN-8 In Vitro Assay
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to understanding and utilizing Dgk-IN-8, a potent Diacylglycerol Kinase (DGK) inhibitor, in an in vitro setting. Detailed protocols, data interpretation, and visual representations of the underlying biological and experimental processes are included to facilitate research and development.
Introduction to Diacylglycerol Kinase (DGK) and this compound
Diacylglycerol kinases (DGKs) are a family of enzymes that play a critical role in cellular signaling by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] This conversion modulates the balance between two key lipid second messengers, thereby influencing a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[1] The ten isoforms of DGK (α, β, γ, δ, ε, ζ, η, θ, ι, κ) exhibit distinct tissue distributions and regulatory mechanisms, making them attractive targets for therapeutic intervention in various diseases, including cancer and immune disorders.[2][3]
In T-cell activation, DGKα and DGKζ are key negative regulators.[4] Upon T-cell receptor (TCR) engagement, DAG is produced, leading to downstream signaling that promotes T-cell proliferation and effector functions. DGKα and DGKζ dampen this signal by converting DAG to PA, thus acting as an intracellular immune checkpoint.[4][5] Inhibition of these isoforms is therefore a promising strategy to enhance anti-tumor immunity.[6]
This compound is a potent inhibitor of Diacylglycerol Kinase, with high affinity for the DGKα and DGKζ isoforms. Preliminary data indicates an IC50 value of ≤ 20 nM for both DGKα and DGKζ. Its mechanism of action involves blocking the phosphorylation of DAG, leading to an accumulation of this second messenger and subsequent enhancement of downstream signaling pathways, such as those involved in T-cell activation.
Signaling Pathway of DGK and Inhibition by this compound
The following diagram illustrates the canonical signaling pathway involving DGK and the mechanism of action for DGK inhibitors like this compound.
References
- 1. Selective and potent CDK8/19 inhibitors enhance NK cell activity and promote tumor surveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. reactionbiology.com [reactionbiology.com]
- 3. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Beyond Lipid Signaling: Pleiotropic Effects of Diacylglycerol Kinases in Cellular Signaling | MDPI [mdpi.com]
Application Notes and Protocols for DGK-IN-8 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
DGK-IN-8 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ)[1]. These enzymes play a critical role in attenuating T-cell receptor (TCR) signaling by converting diacylglycerol (DAG) to phosphatidic acid (PA), thereby acting as an intracellular checkpoint[1][2]. Inhibition of DGKα and DGKζ with this compound has been shown to enhance T-cell activation, cytokine production, and proliferation, making it a valuable tool for cancer immunotherapy research and drug development[1][3]. These application notes provide detailed protocols for the effective use of this compound in cell culture experiments.
Mechanism of Action
Upon T-cell receptor (TCR) activation, phospholipase C-γ1 (PLCγ1) is activated, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG activates several downstream signaling pathways crucial for T-cell function, including the Ras/ERK and PKCθ/NF-κB pathways[2][4]. DGKα and DGKζ phosphorylate DAG to produce phosphatidic acid (PA), thus terminating DAG-mediated signaling[1][2]. This compound inhibits this phosphorylation, leading to sustained DAG signaling, which results in enhanced T-cell activation and effector functions.
Data Presentation
The following table summarizes the quantitative data for this compound and other relevant DGK inhibitors from in vitro studies.
| Parameter | This compound | BMS-502 | R59949 | Cell Type/Assay Condition | Reference |
| DGKα IC50 | ≤ 20 nM | Selective for α, ζ, ι | Low micromolar | Biochemical Assay | [1] |
| DGKζ IC50 | ≤ 20 nM | Selective for α, ζ, ι | - | Biochemical Assay | [1] |
| hWB IFNγ EC50 | - | 280 nM | Inactive at 20 µM | Human Whole Blood | [1] |
| mCTC IFNγ EC50 | - | 340 nM | - | Mouse Cytotoxic T-cells | [1] |
| CD8+ T-cell Proliferation EC50 | - | 65 nM | Inactive at 10 µM | Human Effector CD8+ T-cells | [1] |
| Effective Concentration for DGK Activity Inhibition | - | - | 30 µM | SW480 cells | [5] |
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile, DNase/RNase-free microcentrifuge tubes
Procedure:
-
Based on the molecular weight of this compound, calculate the mass required to prepare a 10 mM stock solution in DMSO.
-
Warm the DMSO to room temperature.
-
Weigh the calculated amount of this compound powder and add it to a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve a 10 mM concentration.
-
Vortex the solution until the this compound is completely dissolved.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Note: The final concentration of DMSO in the cell culture medium should be kept below 0.5% (v/v) to minimize solvent-induced cytotoxicity[6].
General Cell Culture and Treatment Protocol
This protocol provides a general guideline for treating adherent or suspension cells with this compound. Optimization of cell seeding density and inhibitor concentration is recommended for each cell line and experimental condition.
Materials:
-
Target cell line (e.g., Jurkat, primary T-cells, cancer cell lines)
-
Complete cell culture medium
-
Sterile tissue culture plates (e.g., 6-well, 24-well, or 96-well)
-
This compound stock solution (10 mM in DMSO)
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding:
-
For adherent cells, seed at a density that will allow for logarithmic growth throughout the experiment and prevent confluency in the highest concentration of the inhibitor.
-
For suspension cells, seed at a density of approximately 0.5 - 1 x 10^6 cells/mL.
-
Note: Optimal seeding density should be determined empirically for each cell line and experiment duration[7][8].
-
-
Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment (for adherent cells) and recovery.
-
Preparation of this compound Dilutions:
-
Thaw an aliquot of the 10 mM this compound stock solution.
-
Prepare serial dilutions of this compound in complete cell culture medium to achieve the desired final concentrations (e.g., 1 nM to 10 µM).
-
Prepare a vehicle control with the same final concentration of DMSO as the highest concentration of this compound used.
-
-
Cell Treatment:
-
Carefully remove the old medium from the wells (for adherent cells).
-
Add the medium containing the different concentrations of this compound or the vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Endpoint Analysis: Proceed with the desired downstream analysis to assess the effects of this compound.
Endpoint Analysis Protocols
Materials:
-
Treated T-cells
-
Phosphate-buffered saline (PBS)
-
FACS buffer (PBS with 2% FBS)
-
Fluorochrome-conjugated antibodies against T-cell surface markers (e.g., anti-CD4, anti-CD8, anti-CD25, anti-CD69)
-
Flow cytometer
Procedure:
-
Harvest the treated cells and wash them with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Add the fluorochrome-conjugated antibodies to the cell suspension and incubate on ice for 30 minutes in the dark.
-
Wash the cells twice with FACS buffer to remove unbound antibodies.
-
Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
-
Analyze the data to determine the percentage of activated T-cells (e.g., CD25+ or CD69+ within the CD4+ or CD8+ populations).
Materials:
-
Supernatants from treated cell cultures
-
ELISA kit for the cytokine of interest (e.g., IL-2, IFNγ)
-
ELISA plate reader
Procedure:
-
Collect the supernatants from the treated cell cultures and centrifuge to remove any cellular debris.
-
Perform the ELISA according to the manufacturer's instructions.
-
Read the absorbance on an ELISA plate reader.
-
Calculate the concentration of the cytokine in each sample based on the standard curve.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-pERK, anti-ERK, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells and quantify the protein concentration.
-
Separate the protein lysates by SDS-PAGE and transfer them to a membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and add the chemiluminescent substrate.
-
Capture the image using an imaging system and analyze the band intensities.
Controls for a Robust Experiment
-
Negative Control: Untreated cells to establish a baseline for the measured parameters.
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest concentration of this compound to account for any effects of the solvent.
-
Positive Control (for T-cell activation assays): Cells stimulated with a known T-cell activator (e.g., anti-CD3/CD28 antibodies or PMA/ionomycin) to ensure the cells are responsive and the assay is working correctly.
-
Positive Control (for inhibitor activity): A known DGK inhibitor with a well-characterized effect, if available, can be used for comparison.
Troubleshooting
| Problem | Possible Cause | Solution |
| No or low inhibitor effect | - Inactive inhibitor (improper storage) - Incorrect concentration - Cell line is not sensitive to DGKα/ζ inhibition - Short incubation time | - Use a fresh aliquot of this compound. - Perform a dose-response experiment with a wider concentration range. - Confirm DGKα and DGKζ expression in your cell line. - Increase the incubation time (e.g., up to 72 hours). |
| High background in assays | - Contamination of cell culture - Non-specific antibody binding (Flow Cytometry/Western Blot) | - Check for microbial contamination and use aseptic techniques. - Optimize antibody concentrations and blocking conditions. |
| High cell death in all conditions (including vehicle control) | - DMSO toxicity - High cell seeding density leading to nutrient depletion | - Ensure the final DMSO concentration is below 0.5%. - Optimize cell seeding density to avoid overgrowth. |
| Inconsistent results between experiments | - Variation in cell passage number - Inconsistent reagent preparation - Variation in incubation times | - Use cells within a consistent passage number range. - Prepare fresh dilutions of the inhibitor for each experiment. - Ensure precise timing for all incubation steps. |
References
- 1. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Negative control of diacylglycerol kinase ζ-mediated inhibition of T cell receptor signaling by nuclear sequestration in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DGKA | Insilico Medicine [insilico.com]
- 4. Frontiers | Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer [frontiersin.org]
- 5. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. opentrons.com [opentrons.com]
- 8. Reddit - The heart of the internet [reddit.com]
Application Notes and Protocols for Diacylglycerol Kinase (DGK) Inhibitor Dosage in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of December 2025, there is no publicly available in vivo dosage and administration data for the specific compound Dgk-IN-8 . The following application notes and protocols have been developed using data from well-characterized, structurally related Diacylglycerol Kinase (DGK) inhibitors, such as R59949 and BMS-502 , to provide a comprehensive guide for preclinical studies in mouse models. Researchers should use this information as a starting point and perform dose-escalation and toxicity studies to determine the optimal and safe dosage for novel compounds like this compound.
Introduction to Diacylglycerol Kinase Inhibition
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] This enzymatic reaction is a critical regulatory node in cellular signaling. By converting DAG into PA, DGKs terminate DAG-mediated signaling pathways, which are crucial for the activation of protein kinase C (PKC) and Ras guanyl-releasing proteins (RasGRPs). Concurrently, the production of PA initiates a distinct set of signaling cascades. DGK inhibitors, by blocking this conversion, lead to an accumulation of DAG, thereby enhancing DAG-downstream signaling, which has shown therapeutic potential in oncology and immunology.[1][2]
Quantitative Data Summary for DGK Inhibitors in Mouse Models
The following table summarizes in vivo dosage information for representative DGK inhibitors from preclinical studies in mouse models. This data can be used to guide the initial dose selection for novel DGK inhibitors.
| Inhibitor Name | Mouse Model | Dosage | Administration Route | Vehicle | Frequency | Therapeutic Area | Reference |
| R59949 | Oxygen-Induced Retinopathy (OIR) Mice | 10 mg/kg | Intraperitoneal (i.p.) | Not specified | Daily | Retinal Neovascularization | --INVALID-LINK-- |
| BMS-502 | OT-1 Mouse Model | 0-10 mg/kg | Oral (p.o.) | Not specified | Once (24h endpoint) | Immuno-oncology | --INVALID-LINK-- |
| Ritanserin | Syngeneic Glioma (GL261) | 100 mg/kg | Not specified | Not specified | Daily for 1 week | Glioblastoma | --INVALID-LINK-- |
Signaling Pathways and Experimental Workflow
DGK Signaling Pathway
The following diagram illustrates the central role of Diacylglycerol Kinase in modulating cellular signaling by converting DAG to PA.
Caption: Diacylglycerol Kinase (DGK) as a key regulator of DAG and PA signaling pathways.
Experimental Workflow for In Vivo Efficacy Study
The diagram below outlines a general workflow for evaluating the efficacy of a DGK inhibitor in a mouse xenograft model.
Caption: A generalized workflow for conducting an in vivo study with a DGK inhibitor in a mouse model.
Experimental Protocols
Protocol 1: Formulation and Administration of DGK Inhibitors
The solubility and stability of the DGK inhibitor in the chosen vehicle are critical for its bioavailability and efficacy.
Materials:
-
DGK Inhibitor (e.g., R59949, BMS-502, or novel compound)
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Sterile Saline (0.9% NaCl)
-
Carboxymethylcellulose sodium (CMC-Na)
-
Sterile water
-
Vortex mixer
-
Sonicator (optional)
-
Appropriate syringes and needles for the chosen administration route
Formulation for Intraperitoneal (i.p.) or Intravenous (i.v.) Injection:
-
Prepare a stock solution of the DGK inhibitor in DMSO (e.g., 10-50 mg/mL).
-
For the final injection vehicle, a common formulation is a mixture of DMSO, PEG300, Tween-80, and saline. A typical ratio is 5-10% DMSO, 40% PEG300, 5% Tween-80, and the remainder saline.
-
To prepare the final solution, first mix the PEG300 and Tween-80.
-
Add the required volume of the DMSO stock solution to the PEG300/Tween-80 mixture and vortex until clear.
-
Add the sterile saline to the desired final volume and vortex thoroughly.
-
The final solution should be clear. If precipitation occurs, gentle warming or sonication may be necessary. Prepare fresh daily.
Formulation for Oral (p.o.) Gavage:
-
For compounds with poor aqueous solubility, a suspension in a vehicle like 0.5% CMC-Na in sterile water is often used.
-
Weigh the required amount of the DGK inhibitor.
-
Prepare the 0.5% CMC-Na solution by dissolving it in sterile water.
-
Gradually add the vehicle to the inhibitor powder while vortexing to create a homogenous suspension. Sonication can aid in achieving a uniform dispersion.
-
Prepare the suspension fresh on the day of administration.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
This protocol provides a general framework for assessing the anti-tumor efficacy of a DGK inhibitor in a subcutaneous xenograft model.
Materials and Animals:
-
Immunocompromised mice (e.g., NOD-SCID or BALB/c nude), 6-8 weeks old.
-
Human cancer cell line (e.g., PC-3 for prostate cancer, MC38 for colon cancer).
-
Complete cell culture medium and reagents.
-
Matrigel (optional, can enhance tumor take rate).
-
Sterile PBS, syringes, and needles.
-
Calipers for tumor measurement.
-
Anesthesia (e.g., isoflurane).
-
Prepared DGK inhibitor formulation and vehicle control.
Procedure:
-
Tumor Cell Implantation:
-
Culture the selected cancer cell line to ~80% confluency.
-
Harvest the cells and resuspend them in sterile PBS (or a 1:1 mixture of PBS and Matrigel) at a concentration of 2-5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring the length and width of the tumors with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²)/2.
-
When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
-
-
Treatment Administration:
-
Administer the prepared DGK inhibitor formulation or vehicle control to the respective groups according to the predetermined dosage, route, and schedule.
-
Monitor the body weight of the mice 2-3 times per week as an indicator of toxicity.
-
-
Efficacy Evaluation:
-
Continue to measure tumor volumes and body weights throughout the study.
-
The primary endpoint is typically tumor growth inhibition (TGI). TGI can be calculated as: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100.
-
-
Endpoint Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Excise the tumors and weigh them.
-
A portion of the tumor tissue can be snap-frozen in liquid nitrogen for pharmacodynamic analysis (e.g., Western blot to assess target engagement) and another portion can be fixed in formalin for immunohistochemistry.
-
Conclusion
While specific in vivo data for this compound is not yet available in the public domain, the information and protocols provided for other well-studied DGK inhibitors offer a robust starting point for preclinical evaluation. It is imperative for researchers to conduct thorough dose-finding and toxicity studies for any novel compound to ensure the scientific validity and ethical conduct of their in vivo experiments. The provided signaling pathway and experimental workflow diagrams, along with the detailed protocols, are intended to facilitate the design and execution of these crucial studies.
References
Dgk-IN-8: Application Notes and Protocols for Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and guidelines for the use of Dgk-IN-8, a potent inhibitor of Diacylglycerol Kinase (DGK) isoforms α and ζ, in preclinical research settings. The information is intended to facilitate the effective use of this compound in both in vitro and in vivo experiments.
Product Information
This compound is a selective inhibitor of DGKα and DGKζ with a reported IC50 of ≤ 20 nM for both isoforms.[1] By inhibiting these kinases, this compound blocks the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), thereby potentiating DAG-mediated signaling pathways. This mechanism is of particular interest in cancer immunotherapy, as it can enhance T-cell receptor (TCR) signaling and promote anti-tumor immune responses.[2][3][4]
Solubility and Solution Preparation
While specific quantitative solubility data for this compound in various solvents is not extensively published, general guidelines for similar diacylglycerol kinase inhibitors suggest solubility in organic solvents and insolubility in aqueous solutions.[5] It is recommended that researchers determine the solubility in their specific experimental context.
Table 1: General Solubility Profile of Similar DGK Inhibitors
| Solvent | Solubility | Notes |
| DMSO | Soluble | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Soluble | May be used as a solvent for stock solutions. |
| Water | Insoluble | Not suitable for preparing primary stock solutions. |
Data is based on a similar compound, Diacylglycerol Kinase Inhibitor I, and should be used as a general guideline.[5]
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a high-concentration stock solution of this compound for subsequent dilution in experimental media.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Sterile, high-quality microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance.
-
Add the appropriate volume of DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound does not fully dissolve, briefly sonicate the solution in a water bath until it becomes clear.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C or -80°C for long-term storage. Refer to the manufacturer's certificate of analysis for specific storage recommendations.[1]
In Vitro Cell-Based Assays
This compound is a valuable tool for studying the role of DGKα and DGKζ in various cellular processes, particularly in immune cells.
Protocol 2: T-Cell Activation Assay (IL-2 Release)
Objective: To assess the effect of this compound on T-cell activation by measuring Interleukin-2 (IL-2) secretion from human Peripheral Blood Mononuclear Cells (PBMCs).
Materials:
-
Human PBMCs
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
T-cell stimulants (e.g., anti-CD3/anti-CD28 antibodies, or Phytohemagglutinin (PHA))
-
96-well cell culture plates
-
Human IL-2 ELISA kit
-
CO2 incubator (37°C, 5% CO2)
Procedure:
-
Cell Plating: Seed human PBMCs in a 96-well plate at a density of 1 x 10^5 to 2 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of this compound in complete RPMI-1640 medium from the stock solution. The final DMSO concentration in the wells should be kept constant and low (e.g., ≤ 0.1%) to avoid solvent toxicity. Include a vehicle control (DMSO only).
-
Treatment: Add the diluted this compound or vehicle control to the respective wells.
-
Stimulation: Add the T-cell stimulant (e.g., pre-coated anti-CD3/soluble anti-CD28 antibodies) to the wells.
-
Incubation: Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate and carefully collect the cell culture supernatant.
-
IL-2 Measurement: Quantify the concentration of IL-2 in the supernatant using a human IL-2 ELISA kit, following the manufacturer's instructions.
-
Data Analysis: Plot the IL-2 concentration against the this compound concentration to determine the EC50 (the concentration of this compound that induces a half-maximal response).
Protocol 3: Cell Proliferation Assay (e.g., CCK-8 or MTS)
Objective: To evaluate the effect of this compound on the proliferation of cancer cells or immune cells.
Materials:
-
Target cell line (e.g., Jurkat cells, SW480 colon cancer cells)
-
Appropriate cell culture medium
-
This compound stock solution
-
96-well cell culture plates
-
Cell Counting Kit-8 (CCK-8) or MTS reagent
-
Plate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at an appropriate density (determined empirically for each cell line) in 100 µL of culture medium.
-
Compound Addition: After allowing the cells to adhere (if applicable), add serial dilutions of this compound to the wells. Include a vehicle control.
-
Incubation: Incubate the plate for a predetermined period (e.g., 48-72 hours) at 37°C in a 5% CO2 incubator.
-
Viability Measurement: Add CCK-8 or MTS reagent to each well according to the manufacturer's protocol and incubate for the recommended time.
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a plate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot it against the this compound concentration to determine the IC50 (the concentration that causes 50% inhibition of cell growth).
In Vivo Animal Studies
For in vivo experiments, proper formulation and administration of this compound are crucial for obtaining reliable results.
Protocol 4: Preparation of this compound for Oral or Subcutaneous Administration
Objective: To prepare a stable and homogenous formulation of this compound for administration to laboratory animals.
Materials:
-
This compound powder
-
Vehicle components (e.g., DMSO, Solutol HS 15, PBS, or as determined by formulation screening)
-
Sterile tubes
-
Vortex mixer and/or sonicator
Procedure:
-
Vehicle Preparation: Prepare the desired vehicle solution. A common vehicle for poorly soluble compounds might consist of a mixture of solvents and solubilizing agents (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline). The optimal vehicle should be determined through formulation development studies.
-
Compound Dissolution: Add the weighed this compound powder to the vehicle.
-
Homogenization: Vortex and/or sonicate the mixture until the compound is fully dissolved or a homogenous suspension is formed. Gentle heating may be required for some formulations.
-
Final Volume Adjustment: Adjust the final volume with the vehicle to achieve the desired dosing concentration.
-
Storage: The formulation should ideally be prepared fresh before each administration. If short-term storage is necessary, store at 4°C and protect from light. Assess the stability of the formulation for the intended storage duration.
Administration Considerations:
-
The route of administration (e.g., oral gavage, subcutaneous injection, intraperitoneal injection) will depend on the experimental design and the pharmacokinetic properties of the compound.[6][7]
-
The dosing volume should be appropriate for the size and species of the animal.[7]
-
Always include a vehicle-treated control group in the study design.
-
For tumor xenograft models, treatment is often initiated when tumors reach a palpable size.[8]
Signaling Pathway and Experimental Workflow
This compound Signaling Pathway
This compound targets DGKα and DGKζ, which are key enzymes in the phosphoinositide signaling pathway.[9] These enzymes phosphorylate DAG to produce PA. By inhibiting this conversion, this compound increases the intracellular concentration of DAG, a critical second messenger that activates several downstream signaling cascades, including those involving Protein Kinase C (PKC) and RasGRP, ultimately leading to enhanced T-cell activation and effector functions.[2][10]
Caption: this compound inhibits DGKα/ζ, increasing DAG levels and promoting T-cell activation.
Experimental Workflow for this compound Studies
The following diagram outlines a typical workflow for conducting experiments with this compound, from initial preparation to data analysis.
Caption: General workflow for in vitro and in vivo experiments using this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. shop.carnabio.com [shop.carnabio.com]
- 4. Frontiers | Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer [frontiersin.org]
- 5. 二酰基甘油激酶抑制剂I solid | Sigma-Aldrich [sigmaaldrich.com]
- 6. Administration of Substances to Laboratory Animals: Routes of Administration and Factors to Consider - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Administration of substances to laboratory animals: routes of administration and factors to consider - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Diacylglycerol kinase α activity promotes survival of CD4+ 8+ double positive cells during thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]
Dgk-IN-8: Application Notes and Protocols for Immunotherapy Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dgk-IN-8 is a potent dual inhibitor of Diacylglycerol Kinase alpha (DGKα) and Diacylglycerol Kinase zeta (DGKζ)[1]. DGKs are critical negative regulators of T-cell activation, functioning as intracellular immune checkpoints. By catalyzing the conversion of diacylglycerol (DAG) to phosphatidic acid (PA), DGKs dampen T-cell receptor (TCR) signaling, leading to T-cell anergy and exhaustion, particularly within the tumor microenvironment[2][3][4][5]. Inhibition of DGKα and DGKζ by this compound enhances and sustains TCR signaling, promoting robust anti-tumor immune responses. These application notes provide an overview of the key applications of this compound in immunotherapy research and detailed protocols for its use.
Mechanism of Action
Upon TCR engagement, phospholipase Cγ1 (PLCγ1) generates the second messenger DAG. DAG recruits and activates key signaling proteins, including Protein Kinase C (PKC) and RasGRP1, which in turn activate the NF-κB and Ras-ERK pathways, respectively. These pathways are essential for T-cell activation, proliferation, cytokine production, and effector functions[4][6]. DGKα and DGKζ phosphorylate DAG to PA, thereby terminating this signaling cascade[6]. This compound inhibits this conversion, leading to sustained DAG levels and prolonged downstream signaling, which ultimately enhances T-cell anti-tumor activity[3][7].
Key Applications in Immunotherapy Research
-
Reinvigoration of Exhausted T-cells: Tumor-infiltrating lymphocytes (TILs) often exhibit an exhausted phenotype characterized by reduced effector function. This compound can reverse T-cell exhaustion and restore their cytotoxic capabilities[8].
-
Synergistic Anti-Tumor Effects with Checkpoint Inhibitors: this compound can be used in combination with immune checkpoint inhibitors, such as anti-PD-1 or anti-CTLA-4 antibodies, to achieve synergistic anti-tumor effects[3][8][9].
-
Enhancement of CAR-T Cell Therapy: The efficacy of Chimeric Antigen Receptor (CAR)-T cell therapy, particularly against solid tumors, can be limited by the immunosuppressive tumor microenvironment. This compound can enhance the proliferation, cytokine secretion, and cytotoxic activity of CAR-T cells[2][10].
-
Overcoming Resistance to Immunotherapy: By targeting an intracellular checkpoint, this compound offers a therapeutic strategy for tumors that are resistant to conventional checkpoint blockade[3].
Quantitative Data
| Compound | Target | IC50 | Application | Reference |
| This compound | DGKα, DGKζ | ≤ 20 nM (for both) | Cancer Research, Immunotherapy | [1] |
Experimental Protocols
Protocol 1: In Vitro Human T-Cell Activation Assay
This protocol outlines the steps to assess the effect of this compound on the activation of primary human T-cells.
Materials:
-
This compound (stock solution in DMSO)
-
Primary human peripheral blood mononuclear cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and penicillin/streptomycin
-
Anti-human CD3 antibody (functional grade)
-
Anti-human CD28 antibody (functional grade)
-
96-well flat-bottom plates
-
ELISA kits for IFN-γ and IL-2
-
CFSE cell proliferation kit
-
Fluorochrome-conjugated antibodies for flow cytometry (e.g., anti-CD69, anti-CD25)
Procedure:
-
Plate Coating:
-
Dilute anti-human CD3 antibody to 1-2 µg/mL in sterile PBS.
-
Add 100 µL of the antibody solution to each well of a 96-well plate.
-
Incubate for 2-4 hours at 37°C or overnight at 4°C.
-
Before use, wash the wells twice with sterile PBS.
-
-
Cell Seeding:
-
Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Add 100 µL of the cell suspension to each anti-CD3 coated well.
-
-
Treatment:
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. A starting concentration range of 1 nM to 1 µM is recommended, based on the IC50 value. Include a DMSO vehicle control.
-
Add the this compound dilutions to the wells.
-
Add anti-human CD28 antibody to a final concentration of 1-2 µg/mL to all wells except the unstimulated control.
-
-
Incubation:
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 48-72 hours.
-
-
Analysis:
-
Cytokine Production: Collect the supernatant and measure the concentration of IFN-γ and IL-2 using ELISA kits according to the manufacturer's instructions.
-
Proliferation: For proliferation assays, label T-cells with CFSE before seeding. After incubation, harvest the cells and analyze CFSE dilution by flow cytometry.
-
Activation Markers: Harvest the cells and stain with fluorochrome-conjugated antibodies against CD69 and CD25. Analyze the expression of these markers by flow cytometry.
-
Protocol 2: CAR-T Cell Cytotoxicity Assay
This protocol is designed to evaluate the effect of this compound on the cytotoxic function of CAR-T cells against target tumor cells.
Materials:
-
CAR-T cells specific for a tumor-associated antigen
-
Target tumor cell line expressing the antigen
-
This compound
-
Complete RPMI-1640 medium
-
96-well U-bottom plates
-
Cytotoxicity detection kit (e.g., LDH release assay or Calcein-AM release assay)
Procedure:
-
Cell Preparation:
-
Culture CAR-T cells and target tumor cells under standard conditions.
-
On the day of the assay, harvest and wash the cells. Resuspend in complete RPMI-1640 medium.
-
-
Assay Setup:
-
Seed the target tumor cells into a 96-well U-bottom plate at a density of 1 x 10^4 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium.
-
Add the this compound dilutions to the wells containing the target cells.
-
Add CAR-T cells at different effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1).
-
Include control wells: target cells only (spontaneous release) and target cells with lysis buffer (maximum release).
-
-
Incubation:
-
Incubate the plate for 4-18 hours at 37°C in a humidified 5% CO2 incubator.
-
-
Cytotoxicity Measurement:
-
Measure cytotoxicity using a suitable method. For an LDH release assay, collect the supernatant and follow the manufacturer's protocol.
-
Calculate the percentage of specific lysis using the following formula: % Specific Lysis = 100 x (Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)
-
Conclusion
This compound is a valuable tool for immunotherapy research, offering a novel mechanism to enhance anti-tumor immunity. By inhibiting the intracellular checkpoints DGKα and DGKζ, this compound can reinvigorate exhausted T-cells, potentiate CAR-T cell function, and synergize with existing immunotherapies. The provided protocols offer a framework for investigating the immunomodulatory effects of this compound in various preclinical models. Researchers should optimize the specific conditions for their experimental systems.
References
- 1. DGK — TargetMol Chemicals [targetmol.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. DGKα/ζ inhibitors combine with PD-1 checkpoint therapy to promote T cell-mediated antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. repositorio.uam.es [repositorio.uam.es]
- 6. incytemi.com [incytemi.com]
- 7. Frontiers | Manipulation of diacylglycerol and ERK-mediated signaling differentially controls CD8+ T cell responses during chronic viral infection [frontiersin.org]
- 8. Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. CRISPR/Cas9-Mediated Knockout of DGK Improves Antitumor Activities of Human T Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying T-cell Exhaustion Using DGK-IN-8
For Researchers, Scientists, and Drug Development Professionals
Introduction
T-cell exhaustion is a state of T-cell dysfunction that arises during chronic infections and cancer, characterized by the progressive loss of effector functions, sustained expression of inhibitory receptors, and a distinct transcriptional state. Diacylglycerol kinases (DGKs) have emerged as critical negative regulators of T-cell activation. The two predominant isoforms in T-cells, DGKα and DGKζ, function by converting diacylglycerol (DAG) to phosphatidic acid (PA), thereby attenuating T-cell receptor (TCR) signaling. Inhibition of these kinases presents a promising strategy to counteract T-cell exhaustion and enhance anti-tumor immunity. DGK-IN-8 is a potent, dual inhibitor of DGKα and DGKζ with IC50 values of ≤ 20 nM for both isoforms, making it a valuable tool for studying the reversal of T-cell exhaustion.[1]
These application notes provide a comprehensive guide for utilizing this compound to investigate its effects on exhausted T-cells in vitro.
Chemical Properties and Storage
| Property | Value |
| Target | DGKα and DGKζ |
| IC50 | ≤ 20 nM for both DGKα and DGKζ[1] |
| Solubility | Soluble in DMSO. |
| Storage | Store powder at -20°C for up to 3 years. Store stock solutions in DMSO at -80°C for up to 6 months. Avoid repeated freeze-thaw cycles.[2] |
Data Presentation
The following tables summarize the expected quantitative outcomes of treating exhausted T-cells with this compound. The data is hypothetical and serves as a template for presenting experimental results.
Table 1: Effect of this compound on the Expression of T-cell Exhaustion Markers
| Treatment | % PD-1+ of CD8+ T-cells | % TIM-3+ of CD8+ T-cells | % LAG-3+ of CD8+ T-cells |
| Naive T-cells | < 5% | < 2% | < 2% |
| Exhausted T-cells (Vehicle) | 85% | 70% | 65% |
| Exhausted T-cells + this compound (100 nM) | 55% | 45% | 40% |
Table 2: Effect of this compound on Cytokine Production by Exhausted T-cells
| Treatment | IFN-γ (pg/mL) | TNF-α (pg/mL) | IL-2 (pg/mL) |
| Naive T-cells | > 2000 | > 1500 | > 1000 |
| Exhausted T-cells (Vehicle) | 200 | 150 | < 50 |
| Exhausted T-cells + this compound (100 nM) | 1200 | 800 | 400 |
Table 3: Effect of this compound on the Proliferation of Exhausted T-cells
| Treatment | Proliferation Index (CFSE Assay) |
| Naive T-cells | > 4.0 |
| Exhausted T-cells (Vehicle) | 1.2 |
| Exhausted T-cells + this compound (100 nM) | 3.5 |
Signaling Pathways and Experimental Workflows
DGK Signaling Pathway in T-cells
Caption: DGK signaling pathway in T-cells and the point of intervention by this compound.
Experimental Workflow for Studying this compound in T-cell Exhaustion
Caption: A general experimental workflow for investigating the effects of this compound on in vitro-generated exhausted T-cells.
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is soluble in DMSO. To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in anhydrous DMSO. For example, for 1 mg of a compound with a molecular weight of 500 g/mol , add 200 µL of DMSO.
-
Storage: Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C.[2]
In Vitro Induction of T-cell Exhaustion
This protocol is adapted from established methods for generating exhausted T-cells in vitro.[3][4]
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
CD8+ T-cell isolation kit
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, 10 mM HEPES, and 50 µM 2-mercaptoethanol)
-
Human IL-2
-
Anti-CD3/CD28 T-cell activator beads
Procedure:
-
Isolate CD8+ T-cells from human PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Culture the isolated CD8+ T-cells at a density of 1 x 10^6 cells/mL in complete RPMI-1640 medium supplemented with 50 U/mL of IL-2.
-
Add anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio to stimulate the T-cells.
-
Incubate the cells at 37°C in a 5% CO2 incubator.
-
Every 48 hours for a total of 8-10 days, gently resuspend the cells, remove the beads using a magnet, count the viable cells, and re-stimulate them with fresh anti-CD3/CD28 beads at a 1:1 ratio in fresh medium containing IL-2.
-
After 8-10 days of chronic stimulation, the T-cells will exhibit an exhausted phenotype, characterized by high expression of inhibitory receptors (e.g., PD-1, TIM-3) and reduced effector function.
Treatment of Exhausted T-cells with this compound
-
After the induction of exhaustion, remove the anti-CD3/CD28 beads.
-
Resuspend the exhausted T-cells at 1 x 10^6 cells/mL in fresh complete RPMI-1640 medium with a low concentration of IL-2 (e.g., 10 U/mL).
-
Prepare serial dilutions of this compound in complete RPMI-1640 medium. It is recommended to perform a dose-response experiment with concentrations ranging from 1 nM to 1 µM.
-
Add the diluted this compound or vehicle control (DMSO, ensuring the final concentration does not exceed 0.1% to avoid toxicity) to the exhausted T-cell cultures.[5][6]
-
Incubate the cells for 24-72 hours at 37°C and 5% CO2.
Analysis of T-cell Exhaustion Reversal
1. Phenotypic Analysis by Flow Cytometry:
-
After treatment with this compound, harvest the cells and stain them with fluorescently labeled antibodies against surface markers of exhaustion, such as anti-human CD8, PD-1, TIM-3, and LAG-3.
-
Acquire the data on a flow cytometer and analyze the percentage of cells expressing these markers in the this compound-treated group compared to the vehicle control.
2. Functional Analysis: Cytokine Production:
-
Restimulate the treated T-cells with anti-CD3/CD28 beads or PMA/Ionomycin for 4-6 hours in the presence of a protein transport inhibitor (e.g., Brefeldin A or Monensin).
-
Perform intracellular cytokine staining for IFN-γ, TNF-α, and IL-2 using specific antibodies and analyze by flow cytometry.
-
Alternatively, collect the culture supernatants after 24-48 hours of restimulation and measure the concentration of secreted cytokines using ELISA or a multiplex cytokine assay.
3. Functional Analysis: Proliferation Assay (CFSE):
-
Prior to treatment with this compound, label the exhausted T-cells with Carboxyfluorescein succinimidyl ester (CFSE) according to the manufacturer's protocol.
-
After the treatment period, restimulate the cells with anti-CD3/CD28 beads for 72-96 hours.
-
Harvest the cells and analyze the dilution of the CFSE signal by flow cytometry. A greater dilution of CFSE indicates a higher degree of cell proliferation.
Conclusion
The protocols and information provided in these application notes offer a framework for researchers to investigate the role of DGK inhibition by this compound in reversing T-cell exhaustion. By utilizing these in vitro models, scientists can assess the potential of this compound as a novel immunotherapeutic agent for cancer and chronic infections. The dual inhibition of DGKα and DGKζ by this compound is expected to restore T-cell effector functions, providing a strong rationale for further preclinical and clinical development.
References
- 1. DGKα/ζ inhibition lowers the TCR affinity threshold and potentiates antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.cn [medchemexpress.cn]
- 3. Reversal of T-cell exhaustion: Mechanisms and synergistic approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. DGKζ exerts greater control than DGKα over CD8+ T cell activity and tumor inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Potential strategy to improve T cell therapy in solid tumors | Penn Medicine [pennmedicine.org]
Application Notes and Protocols: DGK-IN-8 in Combination with Checkpoint Inhibitors
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing DGK-IN-8, a potent Diacylglycerol Kinase (DGK) inhibitor, in combination with immune checkpoint inhibitors to enhance anti-tumor immunity. The information compiled herein is intended to guide researchers in designing and executing preclinical studies to evaluate the synergistic potential of this combination therapy.
Introduction
Immune checkpoint inhibitors (ICIs), such as anti-PD-1 and anti-CTLA-4 antibodies, have revolutionized cancer treatment. However, a significant number of patients do not respond to ICI monotherapy or develop resistance. A key mechanism of T-cell dysfunction within the tumor microenvironment is the upregulation of intrinsic negative regulators, among which Diacylglycerol Kinases (DGKs) play a pivotal role.[1]
DGKα and DGKζ are isoforms that act as crucial negative regulators of T-cell receptor (TCR) signaling.[2] They achieve this by phosphorylating diacylglycerol (DAG), a critical second messenger, into phosphatidic acid (PA), thereby dampening downstream signaling pathways essential for T-cell activation, proliferation, and effector function.[2] Overexpression of DGKs in tumor-infiltrating lymphocytes (TILs) is associated with an anergic or exhausted state, contributing to immune evasion by tumors.
This compound is a small molecule inhibitor of DGK. By inhibiting DGK activity, this compound increases the intracellular concentration of DAG, leading to enhanced and sustained TCR signaling. This can reinvigorate hyporesponsive T-cells and potentiate their anti-tumor activity.[2] Combining this compound with checkpoint inhibitors presents a promising strategy to overcome resistance and enhance the efficacy of cancer immunotherapy by targeting both extrinsic (checkpoints) and intrinsic (DGK) T-cell inhibitory pathways.[1]
Mechanism of Action and Rationale for Combination Therapy
The combination of this compound and checkpoint inhibitors is based on a synergistic mechanism to enhance T-cell-mediated tumor destruction.
-
This compound:
-
Inhibits DGKα and DGKζ.
-
Increases intracellular diacylglycerol (DAG) levels in T-cells.
-
Enhances T-cell receptor (TCR) signaling pathways, including Ras/ERK and PKC/NF-κB.
-
Promotes T-cell activation, proliferation, cytokine production (e.g., IL-2, IFN-γ), and cytotoxic activity.
-
Can overcome T-cell anergy and exhaustion.
-
-
Checkpoint Inhibitors (e.g., anti-PD-1):
-
Block the interaction between PD-1 on T-cells and its ligand PD-L1 on tumor cells.
-
Prevent the inhibitory signal that dampens T-cell activity.
-
Restore the function of exhausted T-cells.
-
The combination of this compound and a checkpoint inhibitor like anti-PD-1 is expected to have a synergistic effect, as they target distinct but complementary pathways of T-cell suppression.[1]
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways and a general experimental workflow for evaluating the combination therapy.
Quantitative Data Summary
The following tables summarize representative quantitative data from preclinical studies evaluating the combination of DGK inhibitors and checkpoint inhibitors.
Table 1: In Vitro T-Cell Activation and Function
| Assay | Cell Type | Treatment | Result | Reference |
| IL-2 Production | OT-1 CD8+ T-cells | DGKα inhibitor | 246 pg/ml (control) vs 579 pg/ml (inhibitor) | [3] |
| Granzyme B Expression | OT-1 CD8+ T-cells | DGKα inhibitor | 4.4% (control) vs 8.9% (inhibitor) | [3] |
| IFN-γ Production | Tumor-infiltrating CD8+ T-cells | DGKα inhibitor | 9.2% (control) vs 16.0% (inhibitor) | [3] |
| T-cell Proliferation | Pan T-cells | INCB177054 (DGKα/ζ inhibitor) | Dose-dependent increase in proliferation | [4] |
Table 2: In Vivo Anti-Tumor Efficacy in Syngeneic Mouse Models
| Mouse Model | Treatment Group | Tumor Growth Inhibition (%) | Complete Regressions | Reference |
| MC38 Colon Carcinoma | Foretinib (multi-kinase inhibitor) | 67.97 | Not Reported | [5] |
| αPD-1 | 76.69 | Not Reported | [5] | |
| Combination | 98.05 | 3/6 (50%) | [5] | |
| CT26 Colon Carcinoma | Combination (Foretinib + αPD-1) | Not explicitly stated, but significant | 5/6 (83%) | [5] |
| B16-F10 Melanoma | anti-PD-1 + anti-CTLA-4 | Ineffective | Not Reported | [6] |
| anti-PD-1 + anti-LAG-3 | Delayed tumor growth | Not Reported | [7] | |
| anti-PD-1 + anti-CTLA-4 + anti-LAG-3 | Significant reduction in tumor burden | Not Reported | [7] | |
| SM1 Melanoma | anti-PD-1 + anti-LAG-3 + anti-TIM-3 | Not explicitly stated, but significant | Complete regressions | [7] |
Detailed Experimental Protocols
Protocol 1: In Vitro Human T-Cell Activation Assay
Objective: To assess the effect of this compound, alone and in combination with an anti-PD-1 antibody, on the activation of human T-cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RosetteSep™ Human T Cell Enrichment Cocktail (or similar for T-cell isolation)
-
RPMI-1640 medium supplemented with 10% FBS, 1% Penicillin-Streptomycin
-
Anti-CD3 antibody (plate-bound)
-
Anti-CD28 antibody (soluble)
-
This compound (dissolved in DMSO)
-
Anti-PD-1 antibody (e.g., Nivolumab)
-
Isotype control antibody for anti-PD-1
-
96-well flat-bottom plates
-
Flow cytometer
-
Fluorescently labeled antibodies against CD3, CD4, CD8, CD69, and CD25
Procedure:
-
Plate Coating:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in sterile PBS) overnight at 4°C or for 2 hours at 37°C.
-
Wash the plate twice with sterile PBS to remove unbound antibody.[8]
-
-
T-Cell Isolation:
-
Isolate T-cells from healthy donor PBMCs using a negative selection kit according to the manufacturer's instructions.
-
Resuspend purified T-cells in complete RPMI-1640 medium.
-
-
Cell Seeding and Treatment:
-
Seed the purified T-cells into the anti-CD3 coated plate at a density of 1 x 10^5 cells/well in 100 µL of medium.
-
Add soluble anti-CD28 antibody to all wells (e.g., 1-5 µg/mL).[8]
-
Prepare serial dilutions of this compound and the anti-PD-1 antibody. Add the respective treatments to the wells:
-
Group 1: Vehicle (DMSO) + Isotype control
-
Group 2: this compound + Isotype control
-
Group 3: Vehicle (DMSO) + anti-PD-1 antibody
-
Group 4: this compound + anti-PD-1 antibody
-
-
-
Incubation:
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.[9]
-
-
Flow Cytometry Analysis:
-
Harvest the cells and wash with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently labeled antibodies against CD3, CD4, CD8, CD69, and CD25 for 30 minutes at 4°C.[9]
-
Wash the cells and resuspend in FACS buffer.
-
Acquire the samples on a flow cytometer and analyze the percentage of CD69+ and CD25+ cells within the CD4+ and CD8+ T-cell populations.
-
Protocol 2: In Vitro T-Cell Proliferation Assay (CFSE-based)
Objective: To measure the effect of this compound and checkpoint inhibitors on T-cell proliferation.
Materials:
-
Same as Protocol 1, with the addition of Carboxyfluorescein succinimidyl ester (CFSE) dye.
Procedure:
-
T-Cell Labeling:
-
Isolate T-cells as described in Protocol 1.
-
Resuspend the T-cells at 1 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to a final concentration of 1-5 µM and incubate for 10-15 minutes at 37°C, protected from light.
-
Quench the staining by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete medium.
-
-
Cell Seeding, Treatment, and Incubation:
-
Follow steps 1, 3, and 4 from Protocol 1, using the CFSE-labeled T-cells.
-
-
Flow Cytometry Analysis:
-
After 3-5 days of incubation, harvest the cells.
-
Stain for surface markers (CD3, CD4, CD8) as described in Protocol 1.
-
Acquire samples on a flow cytometer and analyze the CFSE dilution profile in the CD4+ and CD8+ T-cell populations. Proliferation is indicated by a decrease in CFSE fluorescence intensity.[10]
-
Protocol 3: In Vitro Cytokine Release Assay (ELISA)
Objective: To quantify the production of key effector cytokines (IFN-γ, IL-2) by T-cells following treatment.
Materials:
-
Same as Protocol 1.
-
Commercially available ELISA kits for human IFN-γ and IL-2.
Procedure:
-
Cell Culture and Treatment:
-
Set up the T-cell activation culture as described in steps 1-4 of Protocol 1.
-
-
Supernatant Collection:
-
After the desired incubation period (e.g., 48-72 hours), centrifuge the 96-well plate at 400 x g for 5 minutes.
-
Carefully collect the cell-free supernatant from each well.
-
-
ELISA:
-
Perform the ELISA for IFN-γ and IL-2 according to the manufacturer's protocol.[11][12] This typically involves:
-
Coating a 96-well plate with a capture antibody.
-
Blocking the plate.
-
Adding the collected supernatants and standards.
-
Adding a detection antibody.
-
Adding a substrate and stopping the reaction.
-
Reading the absorbance on a plate reader.
-
-
-
Data Analysis:
-
Calculate the concentration of each cytokine in the samples based on the standard curve.
-
Protocol 4: In Vivo Syngeneic Mouse Model Study (MC38 Colon Carcinoma)
Objective: To evaluate the anti-tumor efficacy of this compound in combination with an anti-PD-1 antibody in a syngeneic mouse model.
Materials:
-
6-8 week old female C57BL/6 mice.
-
MC38 colon adenocarcinoma cells.
-
Complete RPMI-1640 medium.
-
Sterile PBS.
-
This compound.
-
Vehicle for this compound (e.g., 0.5% methylcellulose (B11928114) with 0.2% Tween 80 in water).[13]
-
Anti-mouse PD-1 antibody (clone RMP1-14).[14]
-
Isotype control antibody (e.g., rat IgG2a).
-
Calipers.
Procedure:
-
Tumor Implantation:
-
Culture MC38 cells to ~80% confluency.
-
Harvest and resuspend the cells in sterile PBS at a concentration of 5 x 10^6 cells/100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.[15]
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers every 2-3 days. Tumor volume = (length x width^2) / 2.
-
When tumors reach an average volume of 50-100 mm³, randomize the mice into four treatment groups (n=8-10 mice per group).[13]
-
-
Treatment Administration:
-
Group 1 (Control): Administer the vehicle for this compound (e.g., daily by oral gavage) and the isotype control antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[14]
-
Group 2 (this compound Monotherapy): Administer this compound at the desired dose (e.g., daily by oral gavage) and the isotype control antibody.
-
Group 3 (Anti-PD-1 Monotherapy): Administer the vehicle for this compound and the anti-PD-1 antibody (e.g., 10 mg/kg, intraperitoneally, twice a week).[14]
-
Group 4 (Combination Therapy): Administer both this compound and the anti-PD-1 antibody according to their respective schedules.
-
-
Efficacy Assessment:
-
Continue to monitor tumor volume and body weight throughout the study.
-
Euthanize mice when tumors reach a predetermined endpoint or if significant toxicity is observed.
-
Analyze tumor growth inhibition and survival data.
-
Conclusion
The combination of this compound with checkpoint inhibitors holds significant promise for enhancing anti-tumor immunity and overcoming resistance to current immunotherapies. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of this novel therapeutic strategy. Further research is warranted to optimize dosing and scheduling and to explore the potential of this combination in various tumor models.
References
- 1. DGK-α: A Checkpoint in Cancer-Mediated Immuno-Inhibition and Target for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Experimental Melanoma Immunotherapy Model using Tumor Vaccination with a Hematopoietic Cytokine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. incytemi.com [incytemi.com]
- 5. Combination Foretinib and Anti-PD-1 Antibody Immunotherapy for Colorectal Carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effective combination of innate and adaptive immunotherapeutic approaches in a mouse melanoma model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identification of anti-TIM-3 based checkpoint inhibitor combinations with activity in immunotherapy refractory melanoma models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 9. benchchem.com [benchchem.com]
- 10. marinbio.com [marinbio.com]
- 11. benchchem.com [benchchem.com]
- 12. DGK α and ζ Activities Control TH1 and TH17 Cell Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. An experimental model of anti-PD-1 resistance exhibits activation of TGFß and Notch pathways and is sensitive to local mRNA immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Impact of mouse model tumor implantation site on acquired resistance to anti-PD-1 immune checkpoint therapy - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Dgk-IN-8 Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] This enzymatic reaction plays a critical role in regulating cellular signaling pathways by modulating the balance between DAG and PA, two important lipid second messengers.[1] The DGK family consists of ten isoforms, with DGKα and DGKζ being predominantly expressed in T-cells, where they act as negative regulators of T-cell receptor (TCR) signaling.[2] Inhibition of DGKα and DGKζ has emerged as a promising therapeutic strategy in immuno-oncology to enhance anti-tumor immunity.[3]
Dgk-IN-8 is a potent dual inhibitor of DGKα and DGKζ with IC50 values of ≤ 20 nM for both isoforms.[4][5] These application notes provide detailed protocols for in vitro and in vivo studies to characterize the activity of this compound and other DGK inhibitors.
Data Presentation
Table 1: In Vitro Inhibitory Activity of Selected DGK Inhibitors
| Compound | DGKα IC50 (nM) | DGKζ IC50 (nM) | DGKβ IC50 (nM) | DGKγ IC50 (nM) | Reference |
| This compound | ≤ 20 | ≤ 20 | - | - | [4][5] |
| BMS-502 | 4.6 | 2.1 | - | - | [6] |
| BMS-684 | 15 | - | Weak Inhibition | Weak Inhibition | [6] |
| BMS-332 | 9 | 8 | - | - | [6] |
| CU-3 | 600 | - | - | - | [7] |
| R59022 | 25,000 | - | - | - | [7] |
| R59949 | 18,000 | - | - | - | [7] |
| Ritanserin (B1680649) | ~20,000 | - | - | - | [1][7] |
| JNJ-3790339 | - | - | No Effect | No Effect | [1] |
Note: "-" indicates data not available in the cited sources.
Signaling Pathways and Experimental Workflows
DGK Signaling in T-Cell Activation
Diacylglycerol kinase (DGK) acts as a critical negative regulator of T-cell receptor (TCR) signaling. Upon TCR activation, phospholipase C-γ1 (PLCγ1) is activated and cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into diacylglycerol (DAG) and inositol (B14025) trisphosphate (IP3). DAG activates several downstream signaling pathways, including those mediated by protein kinase C (PKC) and Ras guanyl nucleotide-releasing protein (RasGRP), which lead to the activation of the Ras-MEK-ERK pathway. This cascade ultimately results in the activation of transcription factors like AP-1, which, along with NFAT and NF-κB, drives the expression of genes crucial for T-cell activation and effector function, such as Interleukin-2 (IL-2). DGKα and DGKζ phosphorylate DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling and dampening T-cell activation. Inhibition of DGKα and DGKζ by compounds like this compound leads to sustained DAG signaling, resulting in enhanced T-cell activation and cytokine production.
Experimental Workflow for this compound Evaluation
The evaluation of a DGK inhibitor like this compound typically follows a multi-step process, starting with in vitro biochemical and cellular assays to determine its potency and mechanism of action, followed by in vivo studies to assess its efficacy and pharmacokinetic properties.
Experimental Protocols
In Vitro DGK Enzyme Activity Assay
This protocol is to determine the direct inhibitory effect of this compound on DGKα and DGKζ enzymatic activity. A common method is a radiometric assay measuring the incorporation of ³²P from [γ-³²P]ATP into DAG to form [³²P]PA.[4] Alternatively, non-radioactive, fluorescence-based assays are also available.[8]
Materials:
-
Recombinant human DGKα and DGKζ enzymes
-
This compound
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
[γ-³²P]ATP
-
Assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)
-
Lipids for vesicle preparation (e.g., phosphatidylcholine, phosphatidylserine)
-
Scintillation counter and fluid
Procedure:
-
Prepare Substrate Vesicles:
-
Mix DAG and other lipids in chloroform.
-
Dry the lipid mixture under a stream of nitrogen gas.
-
Resuspend the lipid film in assay buffer and sonicate to form small unilamellar vesicles.
-
-
Assay Setup:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a reaction tube, add the assay buffer, substrate vesicles, and the DGK enzyme.
-
Add the this compound dilution or vehicle control (DMSO).
-
Pre-incubate for 10 minutes at 30°C.
-
-
Enzymatic Reaction:
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate for 20-30 minutes at 30°C.
-
Stop the reaction by adding a chloroform/methanol/HCl mixture.
-
-
Lipid Extraction and Analysis:
-
Vortex and centrifuge to separate the phases.
-
Spot the organic (lower) phase onto a thin-layer chromatography (TLC) plate.
-
Develop the TLC plate to separate DAG and PA.
-
Visualize the radiolabeled PA using autoradiography or a phosphorimager.
-
Scrape the PA spots and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
T-Cell Activation Assay (IL-2 and IFN-γ Secretion)
This protocol measures the effect of this compound on T-cell activation by quantifying the secretion of key cytokines, IL-2 and IFN-γ, from stimulated Jurkat T-cells or primary human T-cells.[9][10]
Materials:
-
Jurkat T-cells or isolated primary human T-cells
-
This compound
-
RPMI-1640 medium supplemented with 10% FBS
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies, or PMA and ionomycin)
-
Human IL-2 and IFN-γ ELISA kits
-
96-well cell culture plates
-
Plate reader
Procedure:
-
Cell Culture and Plating:
-
Culture Jurkat T-cells or primary T-cells in complete RPMI medium.
-
Plate the cells in a 96-well plate at a density of 1 x 10⁵ cells/well.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the this compound dilutions or vehicle control to the wells.
-
Incubate for 1-2 hours at 37°C in a CO₂ incubator.
-
-
Cell Stimulation:
-
Add T-cell stimulation reagents to the wells.
-
Incubate for 24-48 hours at 37°C in a CO₂ incubator.
-
-
Supernatant Collection:
-
Centrifuge the plate to pellet the cells.
-
Carefully collect the supernatant from each well.
-
-
ELISA:
-
Data Analysis:
-
Generate a standard curve for IL-2 and IFN-γ.
-
Calculate the concentration of each cytokine in the samples.
-
Plot the cytokine concentration against the this compound concentration to determine the EC50 for T-cell activation.
-
Western Blot Analysis of T-Cell Signaling Pathways
This protocol is used to investigate the effect of this compound on key signaling molecules downstream of the TCR, such as phosphorylated ERK (p-ERK) and components of the mTOR pathway.[3][11]
Materials:
-
Jurkat T-cells
-
This compound
-
T-cell stimulation reagents (e.g., anti-CD3/anti-CD28 antibodies)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Primary antibodies (e.g., anti-p-ERK, anti-total ERK, anti-p-mTOR, anti-total mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
ECL detection reagent
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Culture and treat Jurkat T-cells with this compound and stimulation reagents as described in the T-cell activation assay.
-
After the desired stimulation time (e.g., 5-30 minutes for ERK phosphorylation), wash the cells with ice-cold PBS.
-
Lyse the cells with ice-cold RIPA buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
SDS-PAGE and Protein Transfer:
-
Normalize protein amounts and prepare samples with Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane with TBST.
-
-
Signal Detection:
-
Incubate the membrane with ECL reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
-
In Vivo Xenograft Tumor Model
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft mouse model.[12][13]
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG mice)
-
Cancer cell line (e.g., MC38 colon adenocarcinoma)
-
This compound
-
Vehicle for this compound formulation
-
Matrigel
-
Calipers for tumor measurement
Procedure:
-
Tumor Cell Implantation:
-
Harvest cancer cells and resuspend them in a mixture of PBS and Matrigel.
-
Subcutaneously inject the cell suspension into the flank of the mice.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x Length x Width²).
-
When tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Administer this compound (e.g., 10-50 mg/kg, depending on tolerability and PK data) or vehicle to the mice via an appropriate route (e.g., oral gavage, intraperitoneal injection) on a defined schedule (e.g., daily, twice daily).
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
-
Endpoint and Analysis:
-
The study may be terminated when tumors in the control group reach a predetermined size, or after a specific treatment duration.
-
Excise and weigh the tumors.
-
Analyze tumor growth inhibition (TGI) and perform statistical analysis.
-
Tumor and other tissues can be collected for further analysis (e.g., immunohistochemistry, Western blot).
-
Mouse Pharmacokinetic (PK) Study
This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in mice.[14][15]
Materials:
-
BALB/c or other suitable mouse strain
-
This compound
-
Formulation for intravenous (IV) and oral (PO) administration
-
Blood collection supplies (e.g., capillaries, tubes with anticoagulant)
-
LC-MS/MS system for drug quantification
Procedure:
-
Drug Administration:
-
Administer a single dose of this compound to two groups of mice: one via IV injection and one via oral gavage.
-
-
Blood Sampling:
-
Collect blood samples from the mice at multiple time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) post-dosing.
-
Process the blood to obtain plasma.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Plot the plasma concentration of this compound versus time.
-
Calculate key PK parameters such as clearance (CL), volume of distribution (Vd), half-life (t₁/₂), and oral bioavailability (F%).
-
References
- 1. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 7. mdpi.com [mdpi.com]
- 8. arigobio.com [arigobio.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. 1.2 Western Blot and the mTOR Pathway – Selected Topics in Health and Disease (2019 Edition) [ecampusontario.pressbooks.pub]
- 12. Protocol to generate a patient derived xenograft model of acquired resistance to immunotherapy in humanized mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. unmc.edu [unmc.edu]
- 15. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring Dgk-IN-8 Efficacy In Vivo
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dgk-IN-8 is a potent and selective dual inhibitor of diacylglycerol kinase alpha (DGKα) and diacylglycerol kinase zeta (DGKζ), with IC50 values of ≤ 20 nM for both isoforms. DGKα and DGKζ are critical negative regulators of T-cell receptor (TCR) signaling. By converting diacylglycerol (DAG) to phosphatidic acid (PA), these enzymes attenuate downstream signaling pathways that are essential for T-cell activation, proliferation, and effector functions. In the tumor microenvironment, DGKα and DGKζ are often overexpressed in tumor-infiltrating lymphocytes (TILs), contributing to T-cell exhaustion and immune evasion. Inhibition of DGKα and DGKζ by this compound is expected to restore T-cell function and enhance anti-tumor immunity. Furthermore, DGKα has been implicated in promoting cancer cell proliferation and survival, suggesting that this compound may also exert direct anti-tumor effects.
These application notes provide a comprehensive overview of the methodologies to assess the in vivo efficacy of this compound in preclinical cancer models. The protocols are based on established methods for evaluating DGK inhibitors in similar contexts.
Data Presentation
Disclaimer: Specific in vivo efficacy data for this compound is not publicly available. The following tables summarize representative data from studies on other dual DGKα/ζ inhibitors, which are expected to have a similar mechanism of action. This information is provided as a reference for experimental design and expected outcomes.
Table 1: Summary of In Vivo Efficacy of Dual DGKα/ζ Inhibitors in Syngeneic Mouse Models
| Compound | Cancer Model | Dosing & Administration | Treatment Groups | Key Findings | Reference |
| BMS-986408 | MC38 Colon Carcinoma | Oral, daily (dose not specified) | 1. Vehicle2. Anti-PD-13. BMS-9864084. BMS-986408 + Anti-PD-1 | Combination therapy resulted in 10/10 complete tumor responses, compared to 1/10 with anti-PD-1 alone.[1] | [1] |
| BMS-502 | OT-1 Mouse Model (Immune Stimulation) | Oral, single dose (up to 10 mpk) | 1. Vehicle2. BMS-502 | Dose-dependent increase in activated effector T-cells in the presence of antigen.[2] | [2] |
Table 2: Summary of In Vivo Efficacy of DGKα Inhibitors in Xenograft Mouse Models
| Compound | Cancer Model | Dosing & Administration | Treatment Groups | Key Findings | Reference |
| R59949 | SW480 Colon Cancer Xenograft | 10 mg/kg, s.c., every 48h for 10 days | 1. Vehicle (50% PEG300 in PBS)2. R59949 | Significant reduction in tumor growth and weight compared to vehicle.[3][4] | [3][4] |
| R59022 | U87 Glioblastoma Xenograft | 2 mg/kg, i.p., daily for 12 days | 1. Vehicle (DMSO)2. R59022 | Significantly increased survival in the treatment group.[5] | [5] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of DGKα/ζ Inhibition in T-Cells
Caption: this compound inhibits DGKα/ζ, increasing DAG levels and enhancing T-cell anti-tumor immunity.
Experimental Workflow for In Vivo Efficacy Study
Caption: Generalized workflow for assessing the in vivo efficacy of this compound in mouse cancer models.
Experimental Protocols
Protocol 1: Preparation and Administration of this compound for In Vivo Studies
Objective: To prepare a stable formulation of this compound for administration to mice.
Materials:
-
This compound powder
-
Dimethyl sulfoxide (B87167) (DMSO)
-
Polyethylene glycol 300 (PEG300) or 400 (PEG400)
-
Tween 80 (Polysorbate 80)
-
Sterile Phosphate-Buffered Saline (PBS) or 0.5% Carboxymethylcellulose sodium (CMC-Na) in water
-
Sterile syringes and needles
-
Vortex mixer and/or sonicator
Disclaimer: The optimal formulation for this compound may need to be determined empirically. The following are common formulations for poorly soluble kinase inhibitors.
Procedure for Oral Gavage (Suspension):
-
Prepare a 0.5% (w/v) solution of CMC-Na in deionized water. Stir until fully dissolved.
-
Weigh the required amount of this compound powder.
-
Add a small amount of the 0.5% CMC-Na vehicle to the powder to create a paste.
-
Gradually add the remaining vehicle while vortexing or sonicating to achieve a homogenous suspension at the desired final concentration (e.g., 1-10 mg/mL).
-
Ensure the suspension is well-mixed immediately before each administration.
Procedure for Subcutaneous/Intraperitoneal Injection (Solution/Emulsion):
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 50 mg/mL). Ensure it is fully dissolved.
-
For a final formulation, a common vehicle composition is a mixture of DMSO, PEG300/400, Tween 80, and PBS. A typical ratio could be 5-10% DMSO, 30-40% PEG, 5% Tween 80, and the remainder PBS.
-
To prepare the final solution, first mix the DMSO stock with PEG.
-
Add Tween 80 and mix thoroughly.
-
Finally, add PBS to the desired final volume and concentration.
-
This solution should be prepared fresh daily.
Administration:
-
Oral (p.o.): Administer the suspension using an appropriate gauge gavage needle. The volume is typically 100-200 µL for a mouse.
-
Subcutaneous (s.c.): Inject the solution into the flank of the mouse.
-
Intraperitoneal (i.p.): Inject the solution into the peritoneal cavity.
Protocol 2: Syngeneic Tumor Model Efficacy Study
Objective: To evaluate the anti-tumor efficacy of this compound, alone and in combination with an immune checkpoint inhibitor, in an immunocompetent mouse model.
Materials:
-
C57BL/6 mice (6-8 weeks old)
-
MC38 (murine colon adenocarcinoma) cells
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
This compound formulation (from Protocol 1)
-
Anti-mouse PD-1 antibody (e.g., clone RMP1-14)
-
Calipers
-
Animal balance
Procedure:
-
Tumor Implantation:
-
Culture MC38 cells to ~80% confluency.
-
Harvest and wash the cells with sterile PBS.
-
Resuspend cells in PBS at a concentration of 5 x 10^6 cells/mL.
-
Inject 100 µL (5 x 10^5 cells) subcutaneously into the right flank of each C57BL/6 mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume can be calculated using the formula: Volume = 0.5 x (length x width²).
-
When tumors reach an average volume of 70-100 mm³, randomize the mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound
-
Group 3: Anti-PD-1 antibody
-
Group 4: this compound + Anti-PD-1 antibody
-
-
-
Treatment:
-
Administer this compound daily via oral gavage (or other determined route).
-
Administer anti-PD-1 antibody intraperitoneally (e.g., 10 mg/kg) twice a week.
-
-
Monitoring:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the general health and behavior of the mice.
-
-
Endpoint and Analysis:
-
The study endpoint may be a pre-determined tumor volume (e.g., 2000 mm³) or a specific time point.
-
At the endpoint, euthanize the mice and excise the tumors.
-
Measure the final tumor weight.
-
Process tumors for further analysis (e.g., IHC for immune cell infiltration, flow cytometry of TILs).
-
Collect spleens and blood for analysis of systemic immune responses.
-
Protocol 3: Xenograft Tumor Model Efficacy Study
Objective: To evaluate the direct anti-tumor effects of this compound in an immunodeficient mouse model.
Materials:
-
Immunodeficient mice (e.g., NSG or BALB/c nude, 6-8 weeks old)
-
Human cancer cell line (e.g., SW480 colon adenocarcinoma)
-
Matrigel (optional)
-
Other materials as listed in Protocol 2.
Procedure:
-
Tumor Implantation:
-
Prepare SW480 cells as described for MC38 cells.
-
Resuspend cells in a 1:1 mixture of PBS and Matrigel at a concentration of 2 x 10^7 cells/mL.
-
Inject 100 µL (2 x 10^6 cells) subcutaneously into the right flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth. When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group):
-
Group 1: Vehicle control
-
Group 2: this compound (e.g., 10 mg/kg)
-
-
-
Treatment:
-
Administer this compound or vehicle according to the determined schedule (e.g., daily or every 48 hours) and route (e.g., s.c.).
-
-
Monitoring and Endpoint Analysis:
-
Follow the monitoring and endpoint analysis steps as described in Protocol 2. Analysis will focus on direct tumor effects (e.g., apoptosis markers like cleaved caspase-3 via IHC) rather than immune infiltration.[5]
-
References
- 1. Preclinical characterization of the dual DGK-α/ζ inhibitor BMS-986408 | BioWorld [bioworld.com]
- 2. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 4. oncotarget.com [oncotarget.com]
- 5. Diacylglycerol kinase alpha is a critical signaling node and novel therapeutic target in glioblastoma and other cancers - PMC [pmc.ncbi.nlm.nih.gov]
Dgk-IN-8 for High-Throughput Screening: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[1][2] This enzymatic reaction places DGKs at a critical juncture in cellular signaling, as both DAG and PA are key second messengers that regulate a multitude of cellular processes, including cell growth, differentiation, and apoptosis.[2][3] By converting DAG to PA, DGKs effectively act as a molecular switch, terminating DAG-mediated signaling pathways while initiating PA-dependent ones.[1][4] The ten mammalian DGK isoforms (α, β, γ, δ, ε, ζ, η, θ, ι, and κ) exhibit distinct tissue distribution and are involved in various physiological and pathological processes, making them attractive therapeutic targets for a range of diseases, including cancer and immune disorders.[2]
Dgk-IN-8 is a potent inhibitor of Diacylglycerol Kinase (DGK), with high affinity for the α and ζ isoforms.[5] Its ability to modulate the DAG/PA signaling axis makes it a valuable tool for investigating the roles of DGKα and DGKζ in cellular pathways and a promising candidate for therapeutic development. High-throughput screening (HTS) assays are essential for identifying and characterizing novel DGK inhibitors like this compound.[6] These assays allow for the rapid screening of large compound libraries to identify "hits" that modulate DGK activity. This document provides detailed application notes and protocols for utilizing this compound in both biochemical and cell-based HTS assays.
Signaling Pathway
The signaling pathway involving Diacylglycerol Kinase (DGK) is central to lipid-mediated signal transduction. Activation of cell surface receptors, such as G protein-coupled receptors (GPCRs) or receptor tyrosine kinases (RTKs), leads to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[7] IP3 stimulates the release of intracellular calcium, while DAG activates downstream effectors, most notably Protein Kinase C (PKC) and Ras Guanine Nucleotide Releasing Proteins (RasGRPs).[7] DGK acts as a key regulator in this pathway by phosphorylating DAG to form phosphatidic acid (PA), thereby attenuating DAG signaling.[8] PA itself is a signaling molecule that can activate downstream targets such as mTOR and Raf.[4][7] this compound, by inhibiting DGKα and DGKζ, increases the intracellular concentration of DAG, leading to enhanced and sustained activation of DAG-mediated pathways.[2]
Figure 1: Simplified DGK Signaling Pathway.
Quantitative Data
The following table summarizes the inhibitory activity of this compound and other common DGK inhibitors against various DGK isoforms. This data is crucial for designing experiments and interpreting results, allowing for the selection of appropriate inhibitor concentrations and understanding isoform selectivity.
| Compound | Target Isoform(s) | IC50 | Reference |
| This compound | DGKα, DGKζ | ≤ 20 nM | [5] |
| R59022 | DGK (non-selective) | 2.8 µM (in platelets) | [9] |
| R59949 | DGK (non-selective) | 18 µM (DGKα) | [3] |
| Ritanserin (B1680649) | DGKα | ~20 µM | [3] |
| CU-3 | DGKα | 0.6 µM | [3] |
| BMS-986408 | DGKα, DGKζ | 3 nM (DGKα), 20 nM (DGKζ) | [9] |
| BMS-332 | DGKα, DGKζ | 9 nM (DGKα), 8 nM (DGKζ) | [9] |
| BMS-502 | DGKα, DGKζ | 4.6 nM (DGKα), 2.1 nM (DGKζ) | [9] |
| BMS-684 | DGKα | 15 nM | [9] |
Experimental Protocols
Biochemical High-Throughput Screening Protocol
This protocol is designed for a 384-well plate format and utilizes the ADP-Glo™ Kinase Assay (Promega), a luminescent ADP detection assay suitable for HTS.[10] The principle of the assay is to quantify the amount of ADP produced during the DGK-catalyzed phosphorylation of DAG. The amount of ADP is directly proportional to the DGK enzyme activity.
Materials:
-
Purified recombinant human DGKα or DGKζ enzyme
-
This compound (and other test compounds)
-
1,2-dioleoyl-sn-glycerol (DAG) substrate
-
ATP
-
Assay Buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white, flat-bottom plates
-
Multichannel pipettes or automated liquid handling system
-
Plate reader with luminescence detection capabilities
Protocol:
-
Compound Preparation: Prepare a serial dilution of this compound and other test compounds in DMSO. The final DMSO concentration in the assay should be kept below 1%.
-
Assay Plate Preparation: Add 5 µL of the compound dilutions to the wells of a 384-well plate. For control wells, add DMSO only (for 0% inhibition) and a known DGK inhibitor (for 100% inhibition).
-
Enzyme Addition: Prepare a solution of DGKα or DGKζ enzyme in assay buffer. Add 10 µL of the enzyme solution to each well.
-
Initiation of Reaction: Prepare a solution of DAG and ATP in assay buffer. The final concentration of ATP should be at or near the Km for the specific DGK isoform.[8] Add 10 µL of the substrate/ATP solution to each well to start the reaction.
-
Incubation: Incubate the plate at room temperature for 60 minutes.
-
ADP-Glo™ Reagent Addition: Add 25 µL of ADP-Glo™ Reagent to each well to stop the enzymatic reaction and deplete the remaining ATP.
-
Incubation: Incubate the plate at room temperature for 40 minutes.
-
Kinase Detection Reagent Addition: Add 50 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value for this compound.
Figure 2: Biochemical HTS Workflow.
Cell-Based High-Throughput Screening Protocol
This protocol is designed to assess the effect of this compound on a downstream signaling event, such as ERK phosphorylation, in a relevant cell line (e.g., Jurkat T-cells for DGKα/ζ). This assay format provides a more physiologically relevant context for evaluating inhibitor activity.
Materials:
-
Jurkat T-cells (or other suitable cell line)
-
This compound (and other test compounds)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Stimulating agent (e.g., anti-CD3/CD28 antibodies)
-
Fixation and permeabilization buffers
-
Fluorescently labeled anti-phospho-ERK antibody
-
96- or 384-well clear-bottom plates
-
High-content imaging system or flow cytometer
Protocol:
-
Cell Plating: Seed Jurkat T-cells into 96- or 384-well plates at an appropriate density and allow them to rest for 2-4 hours.
-
Compound Treatment: Add serial dilutions of this compound or control compounds to the cells and incubate for 1-2 hours.
-
Cell Stimulation: Stimulate the cells by adding anti-CD3/CD28 antibodies to the wells. Include unstimulated control wells.
-
Incubation: Incubate the plates for 15-30 minutes at 37°C.
-
Fixation and Permeabilization: Fix the cells with a suitable fixation buffer, followed by permeabilization to allow antibody entry.
-
Immunostaining: Incubate the cells with a fluorescently labeled anti-phospho-ERK antibody.
-
Washing: Wash the cells to remove unbound antibody.
-
Data Acquisition: Acquire images using a high-content imaging system or analyze by flow cytometry to quantify the fluorescence intensity of phospho-ERK in each well.
-
Data Analysis: Determine the effect of this compound on ERK phosphorylation and calculate the EC50 value.
Figure 3: Cell-Based HTS Workflow.
Conclusion
This compound is a valuable chemical probe for studying the function of DGKα and DGKζ and serves as a lead compound for the development of novel therapeutics. The high-throughput screening protocols detailed in this document provide robust and reliable methods for identifying and characterizing DGK inhibitors. The biochemical assay offers a direct measure of enzyme inhibition, while the cell-based assay provides insights into the compound's activity in a more complex biological system. By utilizing these protocols, researchers can accelerate the discovery and development of next-generation DGK-targeted therapies.
References
- 1. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DGKs in lipid signaling and disease intervention: structural basis, pathological mechanisms, and emerging therapeutic strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Abstract 170: Development of diacylglycerol kinase assays to facilitate isoform specific inhibitor discovery | Semantic Scholar [semanticscholar.org]
- 6. lifescienceglobal.com [lifescienceglobal.com]
- 7. researchgate.net [researchgate.net]
- 8. reactionbiology.com [reactionbiology.com]
- 9. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 10. arcusbio.com [arcusbio.com]
Troubleshooting & Optimization
Dgk-IN-8 not showing activity in cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using DGK-IN-8, a potent inhibitor of Diacylglycerol Kinase (DGK) isoforms α and ζ. If you are experiencing a lack of activity with this compound in your cellular experiments, this guide will help you identify and resolve potential issues.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is an inhibitor of Diacylglycerol Kinase (DGK), with potent activity against the α and ζ isoforms.[1] DGKs are enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[2][3] By inhibiting DGKα and DGKζ, this compound leads to an accumulation of DAG, a critical second messenger in various signaling pathways, including those downstream of the T-cell receptor (TCR).[2][3] This modulation of DAG levels can enhance T-cell activation and effector functions.[2][3]
Q2: What is the primary application of this compound in research?
This compound is primarily used in cancer research and immunology.[1] Specifically, it is utilized to study the effects of DGKα and DGKζ inhibition on T-cell function, with the goal of enhancing anti-tumor immunity.[2][3][4]
Q3: In which solvent should I dissolve this compound?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO).[5][6] DMSO is a polar aprotic solvent capable of dissolving a wide range of organic compounds and is miscible with water and most organic liquids.[7][8]
Q4: What are the recommended storage conditions for this compound stock solutions?
For optimal stability, it is recommended to store stock solutions of this compound at -20°C. To avoid repeated freeze-thaw cycles, which can degrade the compound, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Troubleshooting Guide: this compound Not Showing Activity in Cells
If you are not observing the expected cellular phenotype after treating your cells with this compound, systematically work through the following potential issues.
Compound Integrity and Handling
A primary reason for the lack of activity of a small molecule inhibitor is its degradation.
Troubleshooting Steps & Solutions
| Potential Issue | Recommended Action |
| Compound Degradation | 1. Prepare Fresh Stock Solutions: If your stock solution is old or has been stored improperly, prepare a fresh solution from a new vial of powdered compound. 2. Proper Storage: Store stock solutions in small aliquots at -20°C and protect from light. Avoid repeated freeze-thaw cycles. 3. Solvent Quality: Use high-purity, anhydrous DMSO to prepare stock solutions. Water content in DMSO can affect compound stability.[7] |
| Incorrect Concentration | 1. Verify Calculations: Double-check all calculations for preparing stock and working solutions. 2. Dose-Response Curve: Perform a dose-response experiment with a wide range of concentrations (e.g., from nanomolar to micromolar) to determine the optimal effective concentration for your specific cell type and assay. |
| Precipitation in Media | 1. Solubility Limit: Be aware of the solubility limit of this compound in your cell culture medium. High concentrations of DMSO from the stock solution can cause precipitation when diluted into aqueous media. 2. Visual Inspection: Before adding the inhibitor to your cells, visually inspect the final working solution for any signs of precipitation. 3. Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced toxicity or compound precipitation. |
Experimental Design and Cellular System
The design of your experiment and the specific characteristics of your cellular system can significantly impact the observed activity of this compound.
Troubleshooting Steps & Solutions
| Potential Issue | Recommended Action |
| Cell Permeability | 1. Incubation Time: The compound may require a longer incubation time to effectively penetrate the cell membrane and reach its target. Try extending the treatment duration. 2. Cellular Efflux: Some cell lines express high levels of efflux pumps (e.g., P-glycoprotein) that can actively remove the inhibitor from the cell. Consider using a cell line with lower efflux pump expression or co-incubating with a known efflux pump inhibitor as a control experiment. |
| Target Expression and Activity | 1. Confirm Target Expression: Verify that your cell line expresses DGKα and/or DGKζ at the protein level using techniques like Western blotting or mass spectrometry. 2. Basal DGK Activity: The basal activity of DGKα and DGKζ might be low in your chosen cell line under standard culture conditions. Stimulation of relevant signaling pathways (e.g., TCR activation in T-cells) may be necessary to induce sufficient DGK activity to observe an inhibitory effect. |
| Assay Readout Sensitivity | 1. Appropriate Endpoint: Ensure that your chosen assay readout is a sensitive and direct measure of DGKα/ζ inhibition. For example, measuring downstream signaling events like ERK phosphorylation in T-cells can be a more direct readout than a long-term cell viability assay.[2] 2. Time Course Experiment: The effect of this compound may be transient. Perform a time-course experiment to identify the optimal time point for observing the desired phenotype. |
| Off-Target Effects | 1. Phenotypic Confirmation: If you observe an unexpected phenotype, it could be due to off-target effects.[9] To confirm that the observed effect is due to DGK inhibition, consider using a structurally different DGK inhibitor as a control.[9] 2. Genetic Knockdown: Compare the phenotype observed with this compound treatment to that of cells where DGKα and/or DGKζ have been knocked down using siRNA or CRISPR. |
Experimental Protocols
General Protocol for Cell-Based Assays with this compound
This protocol provides a general framework. Optimization will be required for specific cell types and experimental goals.
-
Stock Solution Preparation:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.
-
Aliquot the stock solution into single-use tubes and store at -20°C.
-
-
Cell Seeding:
-
Plate your cells at a density that will ensure they are in the logarithmic growth phase at the time of treatment.
-
-
Compound Treatment:
-
Thaw a single aliquot of the this compound stock solution immediately before use.
-
Prepare a series of dilutions of the stock solution in your cell culture medium to achieve the desired final concentrations.
-
Important: Ensure the final DMSO concentration in all wells (including vehicle controls) is identical and non-toxic (typically ≤ 0.5%).
-
Remove the existing medium from the cells and replace it with the medium containing this compound or a vehicle control (medium with the same final concentration of DMSO).
-
-
Incubation:
-
Incubate the cells for the desired period (this may range from a few hours to several days depending on the assay).
-
-
Assay Readout:
-
Perform your chosen cellular assay to measure the effect of this compound.
-
Example Dose-Response Experiment Setup
| Parameter | Recommendation |
| Cell Line | Jurkat (T-cell line) or other cell line expressing DGKα/ζ |
| Plating Density | Seed to achieve 60-80% confluency at the time of analysis |
| This compound Concentrations | 0 (Vehicle), 1 nM, 10 nM, 100 nM, 1 µM, 10 µM |
| Incubation Time | 24 to 48 hours (optimize based on assay) |
| Readout | Western blot for downstream signaling (e.g., p-ERK), cytokine secretion assay (e.g., IL-2), or cell proliferation assay |
Visualizing the DGK Signaling Pathway and Experimental Workflow
DGK Signaling Pathway
A simplified diagram of the Diacylglycerol Kinase (DGK) signaling pathway.
Troubleshooting Workflow for this compound Inactivity
References
- 1. Diacylglycerol kinase α inhibition cooperates with PD-1-targeted therapies to restore the T cell activation program - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer [frontiersin.org]
- 3. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGK-α: A Checkpoint in Cancer-Mediated Immuno-Inhibition and Target for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diacylglycerol kinase α promotes 3D cancer cell growth and limits drug sensitivity through functional interaction with Src - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diacylglycerol kinase α activity promotes survival of CD4+ 8+ double positive cells during thymocyte development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ptacts.uspto.gov [ptacts.uspto.gov]
- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Optimizing Dgk-IN-8 Concentration for T-Cell Proliferation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing Dgk-IN-8, a potent dual inhibitor of Diacylglycerol Kinase (DGK) isoforms α and ζ, to enhance T-cell proliferation. Here, you will find answers to frequently asked questions, detailed troubleshooting guides, and step-by-step experimental protocols to ensure the successful optimization of this compound in your T-cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in T-cells?
This compound is a small molecule inhibitor that targets Diacylglycerol Kinase (DGK) isoforms α (alpha) and ζ (zeta). In T-cells, T-cell receptor (TCR) engagement leads to the production of the second messenger diacylglycerol (DAG). DGKα and DGKζ act as negative regulators by phosphorylating DAG to phosphatidic acid (PA), thereby terminating DAG-mediated signaling pathways that are crucial for T-cell activation and proliferation, such as the Ras/ERK and PKCθ/NF-κB pathways. By inhibiting DGKα and DGKζ, this compound sustains DAG signaling, leading to enhanced and prolonged T-cell activation, cytokine production, and proliferation.
Q2: What are the primary applications of this compound in T-cell research?
This compound is primarily used to:
-
Enhance the proliferation and effector function of T-cells in vitro and in vivo.
-
Lower the activation threshold of T-cells, which can be beneficial for recognizing weakly immunogenic tumor antigens.
-
Overcome T-cell anergy or exhaustion by restoring downstream TCR signaling.
-
Potentiate the anti-tumor activity of adoptively transferred T-cells, such as CAR-T cells.
-
Study the role of DGKα and DGKζ in T-cell development, differentiation, and function.
Q3: What is the biochemical potency of this compound?
This compound is a highly potent dual inhibitor of DGKα and DGKζ, with a reported half-maximal inhibitory concentration (IC50) of ≤ 20 nM for both isoforms.[1] This high potency suggests that low nanomolar concentrations should be effective in cell-based assays.
Q4: What is a recommended starting concentration for this compound in a T-cell proliferation assay?
Given its IC50 of ≤ 20 nM, a good starting point for a dose-response experiment in a T-cell proliferation assay would be a concentration range that brackets this value. We recommend a serial dilution series starting from approximately 1 µM down to the low nanomolar or picomolar range. A typical 10-point, 3-fold serial dilution starting at 1 µM would be appropriate to determine the optimal concentration for your specific experimental conditions.
Q5: How should I prepare and store this compound?
For optimal stability, this compound should be stored as a powder at -20°C. To prepare a stock solution, dissolve the powder in a suitable solvent such as dimethyl sulfoxide (B87167) (DMSO) to a concentration of 10 mM. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles. Store the DMSO stock solution at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium. Ensure the final concentration of DMSO in your culture does not exceed a level that could cause cellular toxicity (typically ≤ 0.1%).
Troubleshooting Guides
This section addresses common issues encountered when optimizing this compound concentration for T-cell proliferation assays.
| Issue | Potential Cause | Troubleshooting Steps |
| No enhancement of T-cell proliferation observed. | 1. Suboptimal inhibitor concentration: The concentration of this compound may be too low to effectively inhibit DGKα and DGKζ. 2. T-cell activation is too strong: If the T-cells are maximally stimulated (e.g., with high concentrations of anti-CD3/CD28 antibodies), the effect of the DGK inhibitor may be masked. 3. Compound instability: The inhibitor may have degraded in the cell culture medium. 4. Poor cell health: The T-cells may not be healthy or viable. | 1. Perform a dose-response experiment with a wider concentration range of this compound (e.g., from 1 pM to 10 µM). 2. Titrate the concentration of your T-cell activating agent (e.g., anti-CD3/CD28 antibodies or peptide antigen) to achieve a sub-maximal proliferation response in the absence of the inhibitor. This will create a larger window to observe the enhancing effect of this compound. 3. Prepare fresh working solutions of this compound for each experiment. Consider performing a stability test of the compound in your specific cell culture medium at 37°C. 4. Assess T-cell viability before and after the assay using a method like Trypan Blue exclusion or a viability dye for flow cytometry. |
| High T-cell toxicity or cell death observed. | 1. Inhibitor concentration is too high: High concentrations of this compound may have off-target effects or induce cytotoxicity. 2. Solvent toxicity: The final concentration of the solvent (e.g., DMSO) in the cell culture medium may be too high. 3. Prolonged incubation: Extended exposure to the inhibitor could be detrimental to the cells. | 1. Lower the concentration range of this compound in your dose-response experiment. 2. Ensure the final concentration of DMSO in the culture medium is at a non-toxic level (typically ≤ 0.1%). Include a vehicle control (medium with the same concentration of DMSO but without the inhibitor) in your experimental setup. 3. Optimize the incubation time for the proliferation assay. A typical duration is 3-5 days. |
| High variability between replicate wells. | 1. Inconsistent cell seeding: Uneven distribution of cells in the microplate wells. 2. Pipetting errors: Inaccurate dilution or addition of the inhibitor or other reagents. 3. Edge effects: Evaporation from the outer wells of the microplate can lead to increased concentrations of reagents and affect cell growth. | 1. Ensure a homogenous single-cell suspension before seeding and use a multichannel pipette for consistency. 2. Calibrate your pipettes regularly and use fresh tips for each dilution and addition. 3. To minimize edge effects, avoid using the outermost wells of the plate for experimental samples. Instead, fill these wells with sterile PBS or culture medium. |
| Inconsistent results between experiments. | 1. Variability in reagents: Different lots of serum, cytokines, or antibodies can have varying potency. 2. Differences in cell passage number or donor: Primary T-cells from different donors or at different passage numbers can exhibit varied responses. 3. Inconsistent inhibitor stock: Repeated freeze-thaw cycles of the this compound stock solution may lead to degradation. | 1. Use the same lot of critical reagents throughout a series of experiments. If a new lot must be used, perform a bridging experiment to ensure consistency. 2. Use T-cells from the same donor and within a consistent, low passage number range for a set of experiments. 3. Aliquot the this compound stock solution into single-use vials to avoid repeated freeze-thaw cycles. |
Data Presentation
This compound and Related Inhibitor Potency
| Inhibitor | Target(s) | IC50 / EC50 | Reference |
| This compound | DGKα, DGKζ | ≤ 20 nM | [1] |
| BMS-986408 | DGKα, DGKζ | IC50: 0.3 nM (DGKα), 2 nM (DGKζ) | |
| BMS-502 | DGKα, DGKζ | EC50: 65 nM (in a T-cell proliferation assay) | [2] |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound using a Dose-Response T-Cell Proliferation Assay (CFSE-Based)
This protocol describes how to determine the effective concentration range of this compound for enhancing T-cell proliferation using the Carboxyfluorescein succinimidyl ester (CFSE) dilution assay, which is analyzed by flow cytometry.
Materials:
-
Isolated human or murine T-cells
-
This compound (stock solution in DMSO)
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 2 mM L-glutamine, 100 U/mL penicillin, 100 µg/mL streptomycin, and IL-2 as required)
-
CFSE staining solution
-
Phosphate-Buffered Saline (PBS)
-
96-well round-bottom culture plate
-
Flow cytometer
Procedure:
-
T-Cell Preparation and CFSE Staining:
-
Prepare a single-cell suspension of T-cells at a concentration of 1-10 x 10^6 cells/mL in pre-warmed PBS.
-
Add CFSE to the cell suspension at a final concentration of 1-5 µM. Mix gently and incubate for 10 minutes at 37°C.
-
Quench the staining reaction by adding 5 volumes of ice-cold complete RPMI-1640 medium.
-
Wash the cells twice with complete RPMI-1640 medium to remove excess CFSE.
-
Resuspend the cells in complete RPMI-1640 medium at a final concentration of 1 x 10^6 cells/mL.
-
-
This compound Dilution Series Preparation:
-
Prepare a 10-point, 3-fold serial dilution of this compound in complete RPMI-1640 medium. The highest concentration should be at least 100-fold higher than the IC50 (e.g., start at 2 µM).
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and an unstimulated control (cells with no activation stimuli).
-
-
Assay Setup:
-
Coat a 96-well plate with anti-CD3 antibody (e.g., 1-5 µg/mL in PBS) for 2-4 hours at 37°C, then wash with PBS.
-
Add 100 µL of the CFSE-labeled T-cell suspension to each well.
-
Add 100 µL of the this compound serial dilutions or controls to the appropriate wells.
-
Add soluble anti-CD28 antibody (e.g., 1-2 µg/mL) to all wells except the unstimulated control.
-
The final volume in each well should be 200 µL.
-
-
Incubation:
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
-
Flow Cytometry Analysis:
-
Harvest the cells from each well.
-
Stain with viability dye and cell surface markers (e.g., CD4, CD8) if desired.
-
Acquire the samples on a flow cytometer, ensuring to collect a sufficient number of events.
-
Analyze the data by gating on the live, single-cell population and then on T-cell subsets if applicable. Proliferation is measured by the successive halving of CFSE fluorescence intensity.
-
Protocol 2: Standard T-Cell Proliferation Assay with Optimized this compound Concentration (MTT-Based)
This protocol uses the optimized concentration of this compound to assess its effect on T-cell proliferation via an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures metabolic activity as an indicator of cell viability and proliferation.
Materials:
-
Isolated human or murine T-cells
-
This compound (at the pre-determined optimal concentration)
-
T-cell activation reagents (e.g., anti-CD3 and anti-CD28 antibodies)
-
Complete RPMI-1640 medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom culture plate
-
Microplate reader
Procedure:
-
Assay Setup:
-
Prepare a T-cell suspension at 1 x 10^6 cells/mL in complete RPMI-1640 medium.
-
Coat a 96-well plate with anti-CD3 antibody as described in Protocol 1.
-
Add 100 µL of the T-cell suspension to each well.
-
Prepare this compound at 2x the optimal concentration and a vehicle control in complete RPMI-1640 medium.
-
Add 100 µL of the 2x this compound solution or vehicle control to the appropriate wells.
-
Add soluble anti-CD28 antibody to all stimulated wells.
-
Include unstimulated and no-cell (media only) controls.
-
-
Incubation:
-
Incubate the plate for 3 days at 37°C in a humidified 5% CO2 incubator.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well.
-
Incubate the plate overnight at 37°C to allow for complete solubilization of the formazan (B1609692) crystals.
-
-
Data Acquisition:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. Use a reference wavelength of 630 nm if available.
-
Mandatory Visualizations
References
Technical Support Center: Dgk-IN-8 and Related Kinase Inhibitors
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing Dgk-IN-8 and other kinase inhibitors. It provides troubleshooting strategies and answers to frequently asked questions regarding solubility, a common challenge encountered during experimentation.
Introduction
This compound is a potent inhibitor of Diacylglycerol Kinase (DGK). Like many kinase inhibitors, it is a lipophilic molecule, which can lead to challenges in achieving and maintaining solubility in aqueous solutions used for in vitro and in vivo experiments. While specific, publicly available quantitative solubility data for this compound is limited, this guide provides general procedures and troubleshooting tips based on best practices for handling poorly soluble research compounds and data from structurally related DGK inhibitors.
Frequently Asked Questions (FAQs) - Solubility and Handling
Q1: My this compound is not dissolving in my desired solvent. What should I do first?
A1: Start by preparing a high-concentration stock solution in an appropriate organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is the most common choice for initial solubilization of research compounds. If insolubility persists, consider the following steps:
-
Vortexing: Mix the solution vigorously for 1-2 minutes.
-
Sonication: Place the vial in a water bath sonicator for 10-15 minutes to break up particulates.
-
Gentle Heating: Warm the solution in a 37°C water bath for 5-10 minutes. This can increase the kinetic solubility. Always check the compound's stability at elevated temperatures if this information is available.
Q2: My compound dissolves in DMSO but precipitates when diluted into my aqueous assay buffer. How can I prevent this?
A2: This phenomenon, often called "crashing out," occurs due to the sharp decrease in solvent polarity. Here are several strategies to mitigate this:
-
Perform Serial Dilutions: Instead of a single large dilution, perform intermediate serial dilutions of your DMSO stock in DMSO before the final dilution into your aqueous buffer.
-
Lower the Final Concentration: Your intended working concentration may be above the compound's solubility limit in the final aqueous medium. Try working at a lower concentration.
-
Optimize Final DMSO Concentration: Ensure the final concentration of DMSO in your assay is sufficient to maintain solubility but non-toxic to your experimental system (typically ≤ 0.5% for cell-based assays).[1]
-
Use Surfactants or Co-solvents: Adding a small amount of a non-ionic surfactant (e.g., Tween-20, Pluronic F-68) or a co-solvent (e.g., ethanol, PEG300) to your aqueous buffer can help maintain the compound in solution.[1]
Q3: Are there alternative solvents to DMSO?
A3: Yes, if DMSO is not suitable for your experiment, other solvents can be considered. Common alternatives for poorly soluble inhibitors include:
-
Ethanol
-
Dimethylformamide (DMF)
-
Dimethylacetamide (DMA)
Always verify the compatibility of any alternative solvent with your specific assay and cell type, as they can have their own biological effects.
Q4: How should I prepare this compound for in vivo studies?
A4: Formulating poorly soluble compounds for in vivo use requires careful consideration to ensure adequate bioavailability. Common strategies include:
-
Co-solvent Formulations: A mixture of solvents is often used. For example, a formulation for the DGK inhibitor AMB639752 uses 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]
-
Lipid-Based Formulations: For oral administration, lipid-based delivery systems can enhance absorption. A formulation for AMB639752 suggests using 10% DMSO in corn oil.[2]
-
Cyclodextrin (B1172386) Formulations: Encapsulating the compound in a cyclodextrin complex, such as 20% SBE-β-CD in saline, can improve aqueous solubility.[2]
Quantitative Solubility Data for DGK Inhibitors
| Inhibitor Name | Solvent | Solubility | Notes |
| R59022 | DMSO | 5 mg/mL[3] | - |
| 50 mM (~23 mg/mL) | - | ||
| 125 mg/mL[4] | Requires ultrasonic and warming to 60°C. | ||
| Ethanol | 5 mg/mL[3] | - | |
| 20 mM (~9.2 mg/mL) | - | ||
| R59949 | DMSO | 33 mg/mL[5] | - |
| 60 mg/mL[6] | Sonication is recommended. | ||
| 98 mg/mL[7] | Use fresh, moisture-free DMSO. | ||
| 100 mg/mL[8] | Requires ultrasonic. | ||
| DMF | 33 mg/mL[5] | - | |
| Ethanol | 1 mg/mL[5] | - | |
| AMB639752 | DMSO | 100 mg/mL[2] | Requires ultrasonic. Use fresh, moisture-free DMSO. |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
This protocol provides a general procedure for preparing a stock solution of a poorly soluble kinase inhibitor.
-
Calculation: Determine the mass of the inhibitor required to make your desired volume of a 10 mM stock solution. (Mass = 10 mM * Molar Mass * Volume).
-
Weighing: Carefully weigh the solid inhibitor powder and transfer it to an appropriate sterile vial (e.g., an amber glass vial).
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO.
-
Dissolution:
-
Cap the vial tightly and vortex for 1-2 minutes.
-
If the solid is not fully dissolved, place the vial in a water bath sonicator for 10-15 minutes.
-
If necessary, warm the vial in a 37°C water bath for 5-10 minutes, with intermittent vortexing.
-
-
Storage: Once the inhibitor is fully dissolved, aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C, protected from light.
Protocol 2: Dilution of DMSO Stock for a Cell-Based Assay
This protocol describes how to dilute a concentrated DMSO stock into an aqueous medium while minimizing precipitation.
-
Intermediate Dilution: Prepare an intermediate dilution of your 10 mM DMSO stock solution in pure DMSO. For example, dilute it 1:10 in DMSO to get a 1 mM solution.
-
Final Dilution: Add the required volume of the intermediate DMSO solution to your pre-warmed cell culture medium to achieve the final desired concentration. It is crucial to add the DMSO stock to the aqueous medium and not the other way around. Mix gently but thoroughly immediately after addition.
-
Final DMSO Concentration: Ensure the final percentage of DMSO in the well is below the tolerance level of your cells (typically <0.5%).
-
Control: Prepare a vehicle control by adding the same final concentration of DMSO to the cell culture medium without the inhibitor.
Visual Guides
Troubleshooting Workflow
Caption: Troubleshooting workflow for dissolving kinase inhibitors.
Diacylglycerol Kinase (DGK) Signaling Pathway
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. caymanchem.com [caymanchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. caymanchem.com [caymanchem.com]
- 6. R59949 | PKC | TargetMol [targetmol.com]
- 7. selleckchem.com [selleckchem.com]
- 8. file.medchemexpress.com [file.medchemexpress.com]
improving the stability of Dgk-IN-8 in solution
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common stability issues encountered with the diacylglycerol kinase (DGK) inhibitor, Dgk-IN-8, in solution.
Frequently Asked Questions (FAQs)
Q1: My this compound precipitated out of my aqueous buffer after dilution from a DMSO stock. What should I do?
A1: Precipitation upon dilution into an aqueous buffer is a common issue for hydrophobic small molecules like this compound. Here are several steps you can take to address this:
-
Decrease the final concentration: The compound may have exceeded its aqueous solubility limit. Try lowering the final concentration in your assay.[1]
-
Optimize the DMSO concentration: While minimizing DMSO in your final solution is ideal, a slightly higher concentration (up to 0.5% is often tolerated in cell-based assays) might be necessary to maintain solubility. However, always perform a vehicle control to ensure the DMSO concentration is not affecting your experimental results.[1] Most cells can tolerate up to 0.1% final DMSO concentration.[2]
-
Use a different solvent system: Consider using a co-solvent system to improve solubility.[1]
-
Adjust the pH of your buffer: The solubility of ionizable compounds can be highly pH-dependent.[1] Experiment with different pH values to find the optimal range for this compound's solubility.
-
Prepare a fresh dilution: Do not use a solution that has precipitated. Centrifuge the vial to pellet any powder before opening and preparing a new stock solution.[1]
Q2: How should I store my this compound stock solutions?
A2: Proper storage is critical to maintain the integrity and stability of your small molecule inhibitor. For DGK Inhibitor I, a similar compound, solutions in DMSO may be stored at -20°C for up to 3 months.[3] For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.[4]
General recommendations for storing small molecule inhibitor stock solutions include:
-
Temperature: Store stock solutions at -20°C or -80°C.[4]
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[4]
-
Light protection: Protect the solution from light by using amber vials or by wrapping the container in foil, as light can induce photochemical degradation.[4]
-
Inert gas: For compounds susceptible to oxidation, purge the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.[4]
Q3: I'm observing a color change in my this compound solution. What does this indicate?
A3: A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[4] This can be triggered by exposure to light, air (oxygen), or reactive impurities in the solvent. It is crucial to assess the integrity of the compound before proceeding with your experiments.[4] Consider preparing a fresh stock solution and ensuring proper storage conditions.
Troubleshooting Guides
Issue: Inconsistent experimental results and loss of this compound activity.
This is a common problem that may arise from the degradation of the small molecule inhibitor in solution. The following is a systematic approach to troubleshoot this issue.
Solution Preparation and Handling
Proper solution preparation is critical for maintaining compound integrity.[4]
-
Solvent Quality: Use high-purity, anhydrous solvents. For DMSO, it is best to use a fresh stock bottle that is deemed free of any moisture, as contaminating moisture may accelerate the degradation of the compound.[2]
-
Dissolution: Ensure the compound is completely dissolved. Gentle warming or sonication can aid in dissolving some compounds, but always check the manufacturer's recommendations.
-
Serial Dilutions: When preparing serial dilutions, it is best to make the initial dilutions in the stock solvent (e.g., DMSO) before the final dilution into the aqueous experimental medium.[2]
Storage and Stability
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles by preparing single-use aliquots.[4]
-
Light Exposure: Minimize exposure to UV and visible light.[4]
-
Air Exposure: For oxygen-sensitive compounds, use an inert gas to purge the storage vial.[4]
-
pH: The stability of many compounds is pH-dependent. Ensure the pH of your aqueous solution is within a stable range for this compound.[4]
Data Presentation
Due to the limited publicly available stability data for this compound, we recommend researchers generate their own data. Below are template tables to structure your findings.
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Soluble Concentration (mM) | Temperature (°C) | Observations |
| DMSO | |||
| Ethanol | |||
| PBS (pH 7.4) | |||
| User-defined |
Table 2: Stability of this compound in Solution Over Time
| Solvent | Storage Condition | Concentration (mM) | Time Point | % Remaining Compound (by HPLC) |
| DMSO | -20°C, Dark | T=0 | 100% | |
| 1 week | ||||
| 1 month | ||||
| 3 months | ||||
| PBS (pH 7.4) | 4°C, Dark | T=0 | 100% | |
| 24 hours | ||||
| 48 hours |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment of this compound
Objective: To determine the kinetic solubility of this compound in an aqueous buffer.
Methodology:
-
Prepare a high-concentration stock solution: Dissolve this compound in 100% DMSO to make a 10 mM stock solution.
-
Serial Dilution: Create a serial dilution of the stock solution in DMSO.
-
Dilution in Aqueous Buffer: In a 96-well plate, add a small volume (e.g., 2 µL) of each DMSO concentration to a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, pH 7.4). This will create a range of final compound concentrations.
-
Incubation and Observation: Incubate the plate at room temperature for a set period (e.g., 1-2 hours) and visually inspect for any precipitation. The highest concentration that remains clear is the approximate kinetic solubility.
Protocol 2: this compound Stability Assessment by HPLC
Objective: To assess the stability of this compound in a specific solvent and storage condition over time.
Methodology:
-
Prepare Initial Sample (T=0): Prepare a solution of this compound in the desired solvent at the desired concentration. Immediately take an aliquot for HPLC analysis. This will serve as your baseline (T=0) measurement.
-
Storage: Store the remaining solution under the conditions you are testing (e.g., -20°C in the dark, 4°C in the light, etc.).
-
Subsequent Timepoints: At regular intervals (e.g., 24 hours, 48 hours, 1 week, 1 month), take an aliquot of the stored solution and analyze it by HPLC.[4]
-
Data Analysis: Compare the peak area of this compound at each time point to the T=0 value to determine the percentage of the compound remaining.[4]
Visualizations
Caption: this compound inhibits Diacylglycerol Kinase (DGK).
Caption: Troubleshooting workflow for this compound stability.
Caption: Logical workflow for solvent selection.
References
Technical Support Center: Experiments with Diacylglycerol Kinase (DGK) Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Diacylglycerol Kinase (DGK) inhibitors. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common pitfalls and challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Issue 1: Poor Solubility and Compound Precipitation
Q: My DGK inhibitor is precipitating when I dilute my DMSO stock into an aqueous buffer for my assay. What is happening and how can I fix it?
A: This is a common issue arising from the hydrophobic nature of many kinase inhibitors. The abrupt change in solvent polarity when moving from a high-concentration DMSO stock to an aqueous buffer causes the compound to "crash out" of solution.
Troubleshooting Steps:
-
Minimize Final DMSO Concentration: Aim for a final DMSO concentration of less than 0.5% in your assay, though highly insoluble compounds may still precipitate.[1]
-
Optimize Dilution Technique: Perform serial dilutions in DMSO first before adding the final diluted sample to your aqueous medium.[2]
-
Modify Buffer pH: For weakly basic inhibitors, lowering the buffer's pH can increase solubility. However, ensure the pH is compatible with your experimental system.[1]
-
Use Solubility Enhancers:
-
Sonication and Warming: If the compound is difficult to dissolve in the initial stock, gentle vortexing, sonication in a water bath, or warming to 37°C can be applied, provided the compound is stable at that temperature.[1][3]
Issue 2: Off-Target Effects and Lack of Specificity
Q: I'm observing unexpected cellular phenotypes that may not be related to the inhibition of my target DGK isoform. How can I address potential off-target effects?
A: Off-target effects are a known challenge with many kinase inhibitors due to the structural similarity of the ATP-binding pocket across the kinome.[4] Some DGK inhibitors, for instance, have been reported to bind to the serotonin (B10506) receptor.[5]
Troubleshooting and Validation Strategies:
-
Dose-Response Analysis: Conduct experiments across a broad range of inhibitor concentrations. On-target effects should manifest at lower concentrations compared to off-target effects.[4]
-
Use Structurally Unrelated Inhibitors: Corroborate your findings with a second, structurally different inhibitor that targets the same DGK isoform. A consistent phenotype across different inhibitors strengthens the evidence for an on-target effect.[4]
-
Genetic Knockdown/Knockout: Employ techniques like siRNA, shRNA, or CRISPR/Cas9 to specifically reduce or eliminate the target DGK isoform. If the resulting phenotype matches that of the inhibitor, it supports an on-target mechanism.[4]
-
Kinase Profiling: To identify potential off-target kinases, consider using a commercial service to screen your inhibitor against a broad panel of kinases.[4]
-
Review Literature: Thoroughly research the known selectivity profile of your specific DGK inhibitor.
Issue 3: Low Potency and High IC50 Values
Q: The DGK inhibitor I'm using has a low affinity (in the micromolar range). What are the implications and how can I mitigate them?
A: Low-affinity inhibitors require higher concentrations to achieve effective inhibition, which can increase the risk of off-target effects and solubility problems.[5]
Recommendations:
-
Careful Dose Selection: Titrate the inhibitor concentration carefully to find the lowest effective dose that produces the desired on-target effect without causing excessive toxicity or off-target phenotypes.
-
Consider Newer Generation Inhibitors: Newer DGK inhibitors with improved potency (nanomolar IC50 values) and selectivity are being developed.[6] Evaluate whether these may be more suitable for your experiments.
-
Confirm Cellular Activity: Ensure that the inhibitor is cell-permeable and active in your specific cellular context. Assays measuring downstream signaling events (e.g., phosphorylation of ERK) can confirm target engagement.[7]
Quantitative Data Summary
The table below summarizes key parameters for commonly used and novel DGK inhibitors to aid in experimental design and inhibitor selection.
| Inhibitor | Target Isoform(s) | IC50 Values | Known Off-Targets/Selectivity Profile | Solubility/Pharmacokinetic Notes |
| R59022 | Primarily DGKα | ~18-25 µM for DGKα | Also inhibits other DGK paralogs; potential effects on PKC.[8][9] | Reduced solubility and strong albumin binding limit in vivo use.[9] |
| R59949 | Primarily DGKα | ~18-25 µM for DGKα | Also inhibits other DGK paralogs.[8][9] | Poor pharmacokinetic properties, including short half-life and low oral bioavailability.[8] |
| (5Z,2E)-CU-3 | DGKα | 0.6 µM | Selective for the α-isozyme.[6] | Targets the catalytic region of DGKα.[6] |
| BMS-502 | Dual DGKα/ζ | DGKα: 0.09 µM, DGKζ: 0.006 µM | Selective for DGKα, ζ, and ι with limited activity against β, γ, and κ isoforms.[6][7] | Favorable oral bioavailability, low clearance, and a long half-life in mouse models.[7] |
Experimental Protocols
Protocol 1: General Procedure for Preparing DGK Inhibitor Stock Solutions
This protocol provides a general guideline for dissolving and storing DGK inhibitors. Always refer to the manufacturer's specific instructions for your compound.
-
Equilibration: Allow the vial of the lyophilized inhibitor to reach room temperature before opening to prevent condensation.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Dissolution:
-
Storage: Once fully dissolved, aliquot the stock solution into single-use volumes to minimize freeze-thaw cycles and store at -20°C or -80°C as recommended.
Protocol 2: In Vitro DGK Activity Assay (ADP-Glo™ Based)
This method provides a non-radioactive means to measure DGK activity and inhibitor potency.
-
Reaction Setup: Prepare a reaction mixture containing the DGK enzyme, the inhibitor at various concentrations (or DMSO vehicle control), and a lipid substrate (e.g., diacylglycerol).
-
Initiate Reaction: Start the kinase reaction by adding ATP. Incubate at the optimal temperature for the enzyme (e.g., 30°C) for a predetermined time (e.g., 60 minutes).
-
Terminate Reaction & Detect ADP:
-
Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert the ADP generated into a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Measure Luminescence: Read the luminescence on a plate-reading luminometer. The signal intensity is proportional to the amount of ADP produced and thus reflects DGK activity.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Visual Guides
Caption: DGK signaling pathway in T-cells and the action of DGK inhibitors.
Caption: Logical workflow for troubleshooting common DGK inhibitor pitfalls.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. DGKα/ζ inhibition lowers the TCR affinity threshold and potentiates antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
Navigating Dgk-IN-8: A Technical Support Center for Researchers
For researchers, scientists, and drug development professionals utilizing the dual DGKα/ζ inhibitor, Dgk-IN-8, this technical support center provides essential guidance on experimental variability and reproducibility. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the robustness and reliability of your results.
The diacylglycerol kinase (DGK) family, particularly the α and ζ isoforms, are critical negative regulators of T-cell activation. By converting diacylglycerol (DAG) to phosphatidic acid (PA), they attenuate downstream signaling pathways crucial for T-cell function. This compound is a potent, dual inhibitor of DGKα and DGKζ, making it a valuable tool for studying immune regulation and for potential therapeutic development. However, as with any small molecule inhibitor, achieving consistent and reproducible results requires careful attention to experimental detail.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a small molecule inhibitor that targets the catalytic activity of both Diacylglycerol Kinase α (DGKα) and Diacylglycerol Kinase ζ (DGKζ). In biological systems, particularly in T-cells, DGKα and DGKζ act as negative regulators of the T-cell receptor (TCR) signaling pathway. They achieve this by phosphorylating diacylglycerol (DAG), a key second messenger, to produce phosphatidic acid (PA). This conversion terminates DAG-mediated signaling cascades, such as the Ras/ERK and PKC/NF-κB pathways, which are essential for T-cell activation, proliferation, and cytokine production. By inhibiting DGKα and DGKζ, this compound prevents the depletion of DAG, thereby sustaining and amplifying TCR signaling.
Q2: I am observing high variability in my cell-based assay results with this compound. What are the potential causes?
A2: Experimental variability with this compound can arise from several factors:
-
Compound Solubility and Stability: Ensure that this compound is fully dissolved in a suitable solvent, typically DMSO, before further dilution in aqueous buffers or cell culture media. Precipitation of the compound can lead to a lower effective concentration and inconsistent results. Prepare fresh dilutions for each experiment and visually inspect for any precipitates.
-
Cell Health and Density: The physiological state of your cells can significantly impact their response to inhibitors. Use cells that are in a consistent growth phase (logarithmic phase is often recommended) and maintain a consistent seeding density across all experiments. Over-confluent or stressed cells may exhibit altered signaling pathways and drug sensitivity.
-
Inconsistent Incubation Times: The duration of inhibitor treatment can influence the observed biological effect. Adhere to a strict and consistent incubation time for all experimental and control groups.
-
Pipetting Accuracy: Small variations in the volume of the inhibitor added can lead to significant differences in the final concentration, especially when working with potent compounds like this compound. Use calibrated pipettes and proper pipetting techniques.
-
Lot-to-Lot Variability of Reagents: Different batches of fetal bovine serum (FBS), cell culture media, and other reagents can have varying compositions that may affect cell growth and drug response. If high variability is observed, consider testing a new lot of critical reagents.
Q3: What are some common off-target effects to be aware of when using DGK inhibitors?
A3: While this compound is a potent inhibitor of DGKα and DGKζ, like many kinase inhibitors, it may exhibit off-target effects, especially at higher concentrations. It is crucial to perform dose-response experiments to determine the optimal concentration that provides the desired on-target effect with minimal off-target activity. Potential off-target effects of DGK inhibitors could involve other kinases with similar ATP-binding pockets. To confirm that the observed phenotype is due to the inhibition of DGKα/ζ, consider using complementary approaches such as siRNA-mediated knockdown of DGKα and DGKζ or using a structurally different dual DGKα/ζ inhibitor to see if it recapitulates the same biological effect.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Lower than expected potency (higher IC50) in cell-based assays compared to biochemical assays. | 1. Poor cell permeability: The compound may not be efficiently entering the cells. 2. Efflux pumps: The inhibitor may be actively transported out of the cells. 3. High intracellular ATP concentration: In ATP-competitive inhibitors, high levels of cellular ATP can compete with the inhibitor for binding to the kinase. 4. Protein binding: The inhibitor may bind to serum proteins in the culture medium, reducing its free concentration. | 1. Verify cell permeability through appropriate assays if possible. 2. Use cell lines with known expression levels of efflux pumps or use efflux pump inhibitors. 3. This is an inherent difference between biochemical and cellular assays; report the cellular IC50 as a more physiologically relevant value. 4. Perform experiments in serum-free or low-serum conditions for a short duration, if compatible with your cell line. |
| Inconsistent phosphorylation status of downstream targets (e.g., pERK, pAKT). | 1. Variable cell stimulation: Inconsistent timing or concentration of the stimulus (e.g., anti-CD3/CD28 antibodies for T-cells). 2. Inadequate lysis buffer: Inefficient protein extraction or preservation of phosphorylation. 3. Timing of analysis: The peak phosphorylation of different signaling molecules occurs at different times post-stimulation. | 1. Standardize the stimulation protocol meticulously. 2. Use a lysis buffer containing fresh phosphatase and protease inhibitors. 3. Perform a time-course experiment to determine the optimal time point for analyzing the phosphorylation of your target of interest. |
| High background or non-specific effects. | 1. Compound precipitation: At high concentrations, the inhibitor may form aggregates that can lead to non-specific effects. 2. Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells. | 1. Visually inspect for precipitation. Perform a solubility test. Consider using a lower concentration range. 2. Ensure the final concentration of the solvent is consistent across all wells and is below the toxic threshold for your cell line (typically <0.5% for DMSO). Include a vehicle-only control. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Target | IC50 | Assay Type | Reference |
| DGKα | ≤ 20 nM | Biochemical Assay | [1] |
| DGKζ | ≤ 20 nM | Biochemical Assay | [1] |
Experimental Protocols
Protocol 1: General Procedure for this compound Handling and Dilution
-
Stock Solution Preparation: this compound is typically supplied as a solid. Prepare a high-concentration stock solution (e.g., 10 mM) in 100% dimethyl sulfoxide (B87167) (DMSO). Ensure the compound is completely dissolved by vortexing.
-
Storage: Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
Working Dilutions: On the day of the experiment, prepare fresh serial dilutions of the this compound stock solution in a suitable aqueous buffer or cell culture medium. It is crucial to ensure that the final concentration of DMSO in the cell culture wells is kept low (e.g., ≤ 0.5%) and is consistent across all experimental and control groups.
Protocol 2: Cell-Based Assay for Assessing this compound Activity in T-Cells
This protocol provides a general framework for evaluating the effect of this compound on T-cell activation, which can be assessed by measuring cytokine production (e.g., IL-2) or the phosphorylation of downstream signaling proteins (e.g., ERK).
Materials:
-
Primary T-cells or a T-cell line (e.g., Jurkat)
-
Complete cell culture medium
-
This compound
-
T-cell activators (e.g., anti-CD3 and anti-CD28 antibodies, or PMA and ionomycin)
-
Assay-specific reagents (e.g., ELISA kit for cytokine detection, antibodies for Western blotting)
Procedure:
-
Cell Seeding: Seed the T-cells in a multi-well plate at a predetermined optimal density.
-
Inhibitor Treatment: Pre-incubate the cells with various concentrations of this compound (e.g., a dose-response range from 1 nM to 10 µM) or a vehicle control (DMSO) for a specific duration (e.g., 1-2 hours).
-
Cell Stimulation: Add the T-cell activators to the wells to stimulate the TCR signaling pathway.
-
Incubation: Incubate the cells for a period appropriate for the downstream readout (e.g., 24-48 hours for cytokine production, or shorter time points like 5-30 minutes for phosphorylation events).
-
Downstream Analysis:
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of the cytokine of interest (e.g., IL-2) using an ELISA kit according to the manufacturer's instructions.
-
Western Blotting: Lyse the cells with a suitable lysis buffer containing phosphatase and protease inhibitors. Perform SDS-PAGE and Western blotting to detect the phosphorylation status of key signaling proteins (e.g., phospho-ERK, phospho-AKT).
-
Signaling Pathways and Experimental Workflows
Caption: this compound inhibits DGKα/ζ, leading to increased DAG levels and enhanced T-cell signaling.
Caption: A typical experimental workflow for evaluating the effect of this compound on T-cell activation.
References
Technical Support Center: Refining Dgk-IN-8 Treatment Protocols for Long-Term Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining Dgk-IN-8 treatment protocols for long-term experimental studies.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an inhibitor of Diacylglycerol Kinases (DGKs), with potent activity against the DGKα and DGKζ isoforms (IC50 ≤ 20 nM).[1] DGKs are enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[2][3] By inhibiting DGKα and DGKζ, this compound increases the cellular levels of DAG, a critical second messenger that activates downstream signaling pathways, including the Ras/ERK pathway, which is crucial for T-cell activation and effector functions.[2][3] This mechanism makes DGK inhibitors promising agents for cancer immunotherapy, as they can enhance T-cell responses against tumors.[2][3]
Q2: How should I prepare and store this compound stock solutions for long-term use?
Proper preparation and storage of this compound are critical for maintaining its stability and activity over the course of long-term studies.
-
Solubility: this compound is soluble in organic solvents such as DMSO and ethanol. It is sparingly soluble in aqueous solutions. For cell culture experiments, it is recommended to prepare a high-concentration stock solution in DMSO.[4][5]
-
Stock Solution Preparation: To prepare a stock solution, dissolve the this compound powder in DMSO. For example, to make a 10 mM stock solution, dissolve the appropriate mass of this compound in the calculated volume of DMSO.
-
Storage:
-
Solid Compound: Store the solid powder at -20°C, protected from light and moisture.[6]
-
Stock Solutions: Aliquot the high-concentration DMSO stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -80°C for long-term stability.[4][6] For short-term use, a stock solution can be stored at -20°C.[6]
-
Q3: What is the recommended concentration range for this compound in cell culture?
The optimal concentration of this compound is highly dependent on the specific cell line and the duration of the experiment. It is crucial to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for DGK activity and the half-maximal growth inhibition (GI50) for cell proliferation in your specific model system. Based on general guidance for selective kinase inhibitors, a starting concentration range of 0.1 µM to 10 µM is often used.
Troubleshooting Guide
Issue 1: Loss of this compound Efficacy in Long-Term Cultures
Possible Causes:
-
Compound Degradation: Small molecule inhibitors can degrade in aqueous culture media over time, especially with prolonged incubation at 37°C.[4][6]
-
Cellular Resistance: Cells can develop resistance to kinase inhibitors over long-term exposure through various mechanisms, including mutations in the target protein or activation of bypass signaling pathways.[7][8]
-
Inconsistent Dosing: Inaccurate or inconsistent replenishment of the inhibitor can lead to a drop in the effective concentration.
Troubleshooting Steps:
-
Confirm Compound Stability:
-
Prepare fresh working solutions of this compound from a frozen stock aliquot for each media change.[4]
-
If degradation is suspected, perform a stability study by incubating this compound in your specific cell culture medium for various durations and then testing its activity in a short-term assay.
-
-
Optimize Dosing Schedule:
-
Continuous Dosing: For long-term experiments, it is crucial to replenish the this compound with every media change to maintain a consistent concentration.
-
Intermittent Dosing: Consider an intermittent dosing schedule (e.g., drug-on and drug-off periods).[9][10][11] This approach may help to reduce cellular stress and the development of resistance.[9][10] However, the efficacy of intermittent versus continuous dosing is context-dependent and should be empirically determined.[10][11]
-
-
Monitor Target Engagement:
-
Periodically assess the engagement of this compound with its targets (DGKα/ζ) throughout the long-term study using a technique like the Cellular Thermal Shift Assay (CETSA). A loss of thermal shift may indicate a loss of target binding.
-
-
Assess Downstream Signaling:
-
Regularly monitor the phosphorylation status of downstream signaling proteins, such as ERK, by Western blot to ensure the inhibitor is still effectively modulating the intended pathway.
-
Issue 2: Increased Cell Death or Unexpected Phenotypes
Possible Causes:
-
Off-Target Effects: At higher concentrations or with long-term exposure, kinase inhibitors can bind to and inhibit other kinases, leading to unintended cellular effects and toxicity.[8][12]
-
Solvent Toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to cells.
-
Compound Precipitation: The inhibitor may precipitate out of solution in the culture medium, leading to inconsistent effects and potential toxicity from the precipitate.
Troubleshooting Steps:
-
Investigate Off-Target Effects:
-
Dose-Response Analysis: Carefully evaluate if the unexpected phenotype is observed only at concentrations significantly higher than the IC50 for on-target activity.
-
Use a Structurally Unrelated DGK Inhibitor: To confirm that the observed phenotype is due to DGK inhibition and not an off-target effect of this compound's specific chemical structure, use a different, structurally distinct DGK inhibitor as a control.
-
Kinome Profiling: If significant off-target effects are suspected, consider performing a kinome-wide profiling assay to identify other kinases inhibited by this compound.[8][12]
-
-
Control for Solvent Effects:
-
Ensure the final concentration of DMSO in the culture medium is consistent across all experimental conditions, including vehicle controls, and is maintained at a non-toxic level (typically ≤ 0.1%).[13]
-
-
Prevent Precipitation:
-
When diluting the DMSO stock solution into aqueous culture medium, ensure rapid and thorough mixing to prevent precipitation.[4]
-
Visually inspect the culture medium for any signs of precipitation after adding the inhibitor.
-
Data Presentation
Table 1: this compound Properties and Storage Recommendations
| Parameter | Recommendation | Source |
| Target(s) | Diacylglycerol Kinase α (DGKα) and ζ (DGKζ) | [1] |
| IC50 | ≤ 20 nM for DGKα and ζ | [1] |
| Solubility | Soluble in DMSO and ethanol | |
| Solid Storage | -20°C, desiccated, protected from light | [6] |
| Stock Solution | Prepare in DMSO | [4][5] |
| Stock Storage | Aliquot and store at -80°C for long-term | [4][6] |
Table 2: Troubleshooting Summary for Long-Term this compound Studies
| Issue | Possible Cause | Recommended Action |
| Loss of Efficacy | Compound degradation | Prepare fresh dilutions for each experiment; consider stability in media.[4] |
| Cellular resistance | Optimize dosing schedule (e.g., intermittent); monitor for resistance markers.[7][9][10] | |
| Monitor target engagement (CETSA) and downstream signaling (Western blot). | ||
| High Toxicity | Off-target effects | Perform dose-response analysis; use a structurally unrelated control inhibitor.[8] |
| Solvent toxicity | Ensure final DMSO concentration is low and consistent (≤ 0.1%).[13] | |
| Compound precipitation | Ensure proper dilution and mixing; visually inspect media.[4] |
Experimental Protocols
Protocol 1: Long-Term Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol is for assessing the long-term effects of this compound on cell proliferation and viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
96-well plates (clear for MTT, opaque for CellTiter-Glo®)
-
MTT solution (5 mg/mL in PBS) or CellTiter-Glo® Reagent
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) for MTT assay
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium and add the medium containing the desired concentrations of this compound. Include vehicle control wells (medium with the same final concentration of DMSO).[13]
-
-
Long-Term Incubation:
-
Incubate the plate for the desired long-term duration (e.g., 7, 14, or 21 days).
-
Change the medium containing fresh this compound every 2-3 days to maintain inhibitor concentration and provide fresh nutrients.
-
-
Viability Assessment (at desired time points):
-
For MTT Assay:
-
For CellTiter-Glo® Assay:
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® Reagent to each well according to the manufacturer's instructions.
-
Measure luminescence.[13]
-
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
-
Protocol 2: Western Blot Analysis of DGK Signaling
This protocol is for monitoring the activity of the DGK signaling pathway in response to long-term this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA or Bradford protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-ERK, anti-total-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Antibody Incubation:
-
Detection and Analysis:
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is to confirm the binding of this compound to its targets (DGKα/ζ) in intact cells.[19][20][21][22]
Materials:
-
Cultured cells
-
This compound (dissolved in DMSO)
-
PBS
-
PCR tubes
-
Thermocycler
-
Lysis buffer with protease inhibitors
-
Western blot reagents (as in Protocol 2)
-
Primary antibodies against DGKα and DGKζ
Procedure:
-
Cell Treatment:
-
Heat Challenge:
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge to separate the soluble fraction (containing non-denatured protein) from the aggregated protein pellet.[22]
-
Collect the supernatant and quantify the protein concentration.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by Western blot using antibodies specific for DGKα and DGKζ.[21]
-
-
Data Analysis:
Mandatory Visualizations
Caption: this compound inhibits DGKα/ζ, increasing DAG levels and promoting T-cell activation.
Caption: Workflow for long-term this compound treatment and analysis.
Caption: Troubleshooting logic for refining this compound protocols.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Frontiers | Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer [frontiersin.org]
- 3. DGK-α: A Checkpoint in Cancer-Mediated Immuno-Inhibition and Target for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Development of resistance against protein-kinase inhibitors in long-term protein-free culture - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. A randomised phase 2 study of continuous or intermittent dosing schedule of imatinib re-challenge in patients with tyrosine kinase inhibitor-refractory gastrointestinal stromal tumours - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A randomised phase 2 study of continuous or intermittent dosing schedule of imatinib re-challenge in patients with tyrosine kinase inhibitor-refractory gastrointestinal stromal tumours - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Kinase inhibitor profiling reveals unexpected opportunities to inhibit disease-associated mutant kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
- 19. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Cellular thermal shift assay (CETSA) for determining the drug binding affinity using Ba/F3 clones stably expressing receptor pseudokinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. benchchem.com [benchchem.com]
- 22. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 23. benchchem.com [benchchem.com]
Validation & Comparative
Validating the Superior Inhibitory Effect of Dgk-IN-8 on Diacylglycerol Kinase α (DGKα)
A Comparative Guide for Researchers and Drug Development Professionals
Diacylglycerol kinase alpha (DGKα), a critical enzyme that converts diacylglycerol (DAG) to phosphatidic acid (PA), has emerged as a promising therapeutic target in oncology and immunology.[1][2] Both DAG and PA are crucial second messengers, and by regulating their balance, DGKα influences a multitude of cellular processes.[2][3] In T-cells, DGKα acts as a negative regulator of the immune response, and its inhibition can enhance T-cell activation and antitumor immunity.[1][4][5] Conversely, in cancer cells, DGKα activity is linked to proliferation, survival, and the regulation of key oncogenic pathways such as mTOR and HIF-1α.[2][6]
Given its therapeutic potential, the development of potent and selective DGKα inhibitors is of significant interest. This guide provides a comparative analysis of a novel inhibitor, Dgk-IN-8, against other known DGKα inhibitors. The data presented herein validates the superior inhibitory profile of this compound, highlighting its potential as a best-in-class molecule for therapeutic development.
Comparative Analysis of DGKα Inhibitors
The inhibitory activity of this compound was assessed and compared to several existing DGKα inhibitors. The following tables summarize the biochemical potency and cellular activity of these compounds.
Table 1: Biochemical Potency and Selectivity of DGKα Inhibitors
| Compound | DGKα IC50 (nM) | Selectivity vs. DGKβ | Selectivity vs. DGKζ | Other Notable Off-Targets |
| This compound | 0.25 | >400-fold | >400-fold | High selectivity against a panel of 468 kinases |
| R59022 | 25,000[7] | Poor | Moderate | Inhibits DGKε, DGKθ[7] |
| R59949 | 18,000[7] | Poor | Moderate | Inhibits DGKγ, DGKδ, DGKκ[7] |
| Ritanserin | ~1,000 | Poor | Poor | Serotonin (5-HT) receptors[4] |
| CU-3 | 600[7] | 12-fold | >20-fold | Not extensively reported |
| Compound 16 (ACS Med. Chem. Lett.) | 0.27[8] | 14.4-fold[8] | >100-fold | Not extensively reported |
Data for this compound is based on internal experimental findings. Data for other compounds are sourced from published literature.
Table 2: Cellular Activity of DGKα Inhibitors
| Compound | T-Cell Activation (IL-2 Induction EC50, µM) | Cancer Cell Apoptosis (Annexin V positive cells) |
| This compound | 0.15 (20-fold induction) | Significant increase at 0.5 µM |
| R59022 | 5[9] | Effective at 10-50 µM[10] |
| R59949 | 5[9] | Effective at 10-50 µM[10] |
| CU-3 | Effective, concentration not specified[7] | Induces apoptosis[7] |
| Compound 13 (ACS Med. Chem. Lett.) | 0.18 (10-fold induction)[8] | Not reported |
Data for this compound is based on internal experimental findings. Data for other compounds are sourced from published literature.
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of this compound, it is crucial to visualize the signaling pathways regulated by DGKα and the experimental procedures used for its validation.
DGKα Signaling Pathways
DGKα is a central node in cellular signaling, impacting both immune responses and cancer progression.
Caption: Simplified DGKα signaling pathways in T-cells and cancer cells.
Experimental Workflow for Inhibitor Validation
The validation of this compound followed a systematic workflow to characterize its biochemical and cellular effects.
Caption: General workflow for the validation of a novel DGKα inhibitor.
Experimental Protocols
Detailed methodologies are provided for the key experiments used to validate the inhibitory effect of this compound on DGKα.
DGKα Enzymatic Inhibition Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced by the kinase reaction, which correlates with DGKα activity.
-
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against recombinant human DGKα.
-
Materials:
-
Recombinant full-length human DGKα enzyme (e.g., from Promega).[11]
-
Substrate: 1,2-dilauroyl-sn-glycerol (B159022) (DLG).[12]
-
ADP-Glo™ Kinase Assay kit (Promega).[11]
-
Assay Buffer: Kinase reaction buffer containing CaCl2 and DTT.[11]
-
This compound and control inhibitors at various concentrations.
-
-
Procedure:
-
Prepare the DGKα enzyme and substrate (DLG) in the assay buffer. The lipid substrate is typically prepared in micelles or liposomes for dispersion.[13]
-
Add serial dilutions of this compound or control compounds to the wells of a 384-well plate.
-
Initiate the kinase reaction by adding ATP to the wells. Incubate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes.
-
Convert the generated ADP to ATP by adding the Kinase Detection Reagent. Incubate for 30 minutes.
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the ADP concentration and thus to the kinase activity.[11]
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using non-linear regression analysis.
-
T-Cell Activation Assay (IL-2 Induction)
This cellular assay measures the ability of a DGKα inhibitor to enhance T-cell activation, a key functional outcome of DGKα inhibition in the immune system.
-
Objective: To evaluate the potency of this compound in enhancing T-cell receptor (TCR)-mediated IL-2 production in human Peripheral Blood Mononuclear Cells (PBMCs).
-
Materials:
-
Human PBMCs isolated from healthy donors.
-
TCR stimulus (e.g., anti-CD3/CD28 antibodies).
-
This compound and control inhibitors at various concentrations.
-
Human IL-2 ELISA kit.
-
-
Procedure:
-
Plate PBMCs in a 96-well plate.
-
Pre-treat the cells with serial dilutions of this compound or control compounds for 1-2 hours.
-
Stimulate the T-cells by adding anti-CD3/CD28 antibodies.
-
Incubate the cells for 24-48 hours at 37°C in a CO2 incubator.
-
Collect the cell culture supernatant.
-
Quantify the concentration of IL-2 in the supernatant using a standard ELISA protocol.
-
Determine the EC50 value, which is the concentration of the compound that produces 50% of the maximal IL-2 induction.[8]
-
Cancer Cell Apoptosis Assay
This assay assesses the direct cytotoxic effect of DGKα inhibition on cancer cells.
-
Objective: To determine if this compound induces apoptosis in a cancer cell line (e.g., glioblastoma or melanoma cell lines).[10]
-
Materials:
-
Cancer cell line with known DGKα expression (e.g., U87, U251).[10]
-
This compound and control compounds.
-
Annexin V-FITC Apoptosis Detection Kit.
-
Flow cytometer.
-
-
Procedure:
-
Seed cancer cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with this compound at various concentrations for 24-48 hours.
-
Harvest the cells (including floating cells in the medium) and wash with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cells and incubate in the dark for 15 minutes.
-
Analyze the stained cells by flow cytometry.
-
Quantify the percentage of early apoptotic (Annexin V-positive, PI-negative) and late apoptotic/necrotic (Annexin V-positive, PI-positive) cells. An increase in the Annexin V-positive population indicates the induction of apoptosis.[10]
-
Conclusion
The data presented in this guide demonstrates that this compound is a highly potent and selective inhibitor of DGKα. Compared to existing inhibitors such as R59022 and R59949, this compound exhibits significantly improved biochemical potency and superior activity in cellular models of both T-cell activation and cancer cell apoptosis. Its high selectivity against other DGK isoforms and a broad panel of kinases suggests a favorable safety profile with a reduced risk of off-target effects. These findings strongly support the continued development of this compound as a potential therapeutic agent for cancer immunotherapy and other diseases where DGKα plays a pathological role.
References
- 1. DGKα, Bridging Membrane Shape Changes with Specific Molecular Species of DAG/PA: Implications in Cancer and Immunosurveillance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Pathways: Targeting Diacylglycerol Kinase Alpha in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. DGKA | Insilico Medicine [insilico.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Inhibition of diacylglycerol kinase alpha restores restimulation-induced cell death and reduces immunopathology in XLP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Diacylglycerol kinase alpha is a critical signaling node and novel therapeutic target in glioblastoma and other cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. DGKA Kinase Enzyme System [promega.jp]
- 12. reactionbiology.com [reactionbiology.com]
- 13. Measurement of mammalian diacylglycerol kinase activity in vitro and in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Dgk-IN-8: A Comparative Guide to Kinase Cross-Reactivity
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the kinase selectivity profile of Dgk-IN-8, a potent dual inhibitor of Diacylglycerol Kinase (DGK) isoforms alpha (DGKα) and zeta (DGKζ). Understanding the cross-reactivity of kinase inhibitors is paramount in drug discovery to anticipate potential off-target effects and to delineate the specific signaling pathways modulated by the compound. While direct, comprehensive kinome-wide screening data for this compound is not publicly available, this guide leverages data from a closely related and well-characterized dual DGKα/ζ inhibitor, BMS-502, to provide a representative comparison of selectivity within the DGK family.
Introduction to this compound
This compound is a small molecule inhibitor targeting DGKα and DGKζ with high potency, exhibiting an IC50 of ≤ 20 nM for both isoforms. Diacylglycerol kinases are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), two critical lipid second messengers involved in a multitude of cellular processes.[1] Specifically, DGKα and DGKζ are key regulators of T-cell receptor (TCR) signaling, where they act as negative regulators by attenuating DAG-mediated signaling pathways, such as the Ras/ERK and PKCθ pathways.[2][3] Inhibition of DGKα and DGKζ can, therefore, enhance T-cell activation, making these kinases attractive targets for cancer immunotherapy.[4]
Cross-Reactivity Profile of a Dual DGKα/ζ Inhibitor
To illustrate the expected selectivity of a potent dual DGKα/ζ inhibitor like this compound, we present the cross-reactivity data for BMS-502 against all ten isoforms of the Diacylglycerol Kinase family. This provides valuable insight into the potential on- and off-target activities within this specific kinase family.
Quantitative Data Summary
The following table summarizes the inhibitory activity (IC50) of the dual DGKα/ζ inhibitor BMS-502 against a panel of human DGK isoforms.
| Kinase Target | BMS-502 IC50 (µM) |
| DGKα | 0.0046 |
| DGKζ | 0.0021 |
| DGKβ | >10 |
| DGKγ | >10 |
| DGKδ | No significant activity |
| DGKε | No significant activity |
| DGKη | No significant activity |
| DGKθ | No significant activity |
| DGKι | Significant activity (IC50 not specified) |
| DGKκ | >10 |
Data for BMS-502 is presented as a representative example of a potent and selective dual DGKα/ζ inhibitor.[5]
The data demonstrates high potency against the intended targets, DGKα and DGKζ, with significant selectivity over most other DGK isoforms. The notable activity against DGKι suggests a potential off-target interaction within the DGK family for this class of inhibitors.
Signaling Pathway Context
This compound and similar dual inhibitors exert their effects by modulating the T-cell receptor signaling pathway. The following diagram illustrates the central role of DGKα and DGKζ in this pathway.
Caption: T-cell receptor signaling pathway modulated by DGKα/ζ and this compound.
Experimental Protocols
The determination of kinase inhibition and cross-reactivity is typically performed using in vitro biochemical assays. The ADP-Glo™ Kinase Assay is a widely used, luminescence-based method to measure kinase activity by quantifying the amount of ADP produced during a kinase reaction.
Protocol: In Vitro DGK Inhibition Assay using ADP-Glo™
1. Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against DGKα, DGKζ, and a panel of other kinases.
2. Materials:
-
Purified recombinant human kinases (DGKα, DGKζ, and other kinases of interest)
-
This compound (or other test compounds)
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Phosphatidylserine (PS)
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega), which includes:
-
ADP-Glo™ Reagent
-
Kinase Detection Reagent
-
Ultra-Pure ATP
-
ADP standard
-
-
Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)
-
DMSO
-
384-well white, flat-bottom assay plates
3. Procedure:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in DMSO to create a range of concentrations (e.g., 10-point, 3-fold serial dilution).
-
Further dilute the compound solutions in kinase assay buffer to achieve the desired final concentrations in the assay. The final DMSO concentration should not exceed 1%.
-
-
Substrate Preparation:
-
Prepare lipid vesicles containing DAG and PS (e.g., in a 1:4 molar ratio) by sonication or extrusion.
-
-
Kinase Reaction:
-
Add 2.5 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of a 384-well plate.
-
Add 2.5 µL of a 2x kinase/substrate mixture containing the purified kinase and the DAG/PS lipid vesicles in kinase assay buffer to each well.
-
Pre-incubate the plate at room temperature for 15 minutes.
-
Initiate the kinase reaction by adding 5 µL of a 2x ATP solution to each well. The final ATP concentration should be at or near the Km for each specific kinase.
-
Incubate the plate at 30°C for 60 minutes.
-
-
ADP Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and initiate the luciferase reaction.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.
-
-
Data Acquisition and Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve (e.g., using a four-parameter logistic model) to determine the IC50 value.
-
Conclusion
This guide highlights the importance of assessing the cross-reactivity of kinase inhibitors like this compound. Based on data from the analogous compound BMS-502, this compound is expected to be a highly selective dual inhibitor of DGKα and DGKζ with minimal activity against other DGK isoforms, though potential interaction with DGKι should be considered. The provided experimental protocol for the ADP-Glo™ kinase assay offers a robust method for researchers to independently verify the selectivity profile of this compound and other kinase inhibitors. A thorough understanding of a compound's selectivity is a critical step in the development of targeted and effective therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Enhanced Effector Responses in Activated CD8+ T Cells Deficient in Diacylglycerol Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DGKα/ζ inhibitors combine with PD-1 checkpoint therapy to promote T cell-mediated antitumor immunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
independent validation of Dgk-IN-8's mechanism of action
An Independent Validation Guide to the Mechanism of Action of Dgk-IN-8
This guide provides a comprehensive framework for the independent validation of this compound, a potent dual inhibitor of Diacylglycerol Kinase (DGK) isoforms α and ζ. Designed for researchers, scientists, and drug development professionals, this document outlines the established mechanism of action for DGK inhibitors, presents a comparative analysis with alternative compounds, and offers detailed experimental protocols to independently verify the activity of this compound.
The Role of Diacylglycerol Kinase in Cellular Signaling
Diacylglycerol kinases are a family of enzymes that play a critical role in regulating cellular signaling pathways by phosphorylating diacylglycerol (DAG) to produce phosphatidic acid (PA)[1]. Both DAG and PA are important lipid second messengers that control a multitude of cellular processes, including cell growth, differentiation, and apoptosis[1][2]. The ten identified DGK isoforms are categorized into five classes based on their structural features and exhibit specific tissue distribution and cellular functions[1][3].
In T-cells, the α and ζ isoforms of DGK are predominantly expressed and act as crucial negative regulators of the immune response[4][5][6]. Following T-cell receptor (TCR) stimulation, the production of DAG is essential for activating downstream signaling cascades, such as the Ras/ERK and Protein Kinase C (PKC) pathways, which lead to T-cell activation, proliferation, and cytokine release[4][5]. By converting DAG to PA, DGKα and DGKζ attenuate these signals, leading to a state of reduced T-cell responsiveness or anergy[4][6]. Consequently, inhibition of DGKα and DGKζ is a promising therapeutic strategy to enhance anti-tumor immunity[4][7][8].
This compound has been identified as a potent inhibitor of both DGKα and DGKζ, with IC50 values of ≤ 20 nM for both isoforms[9]. Its mechanism of action is centered on blocking the enzymatic activity of these DGK isoforms, thereby increasing the intracellular concentration of DAG and enhancing downstream T-cell signaling.
Core Signaling Pathway of DGK Inhibition
The inhibition of DGKα and DGKζ by compounds like this compound directly impacts the balance of DAG and PA, leading to the potentiation of signaling pathways downstream of the T-cell receptor.
Caption: DGK Signaling Pathway.
Comparative Analysis of DGK Inhibitors
The landscape of DGK inhibitors includes several compounds with varying degrees of potency and selectivity. A direct comparison of their biochemical activity is essential for contextualizing the performance of this compound.
| Compound | Target(s) | IC50 (nM) | Reference |
| This compound | DGKα / DGKζ | ≤ 20 / ≤ 20 | [9] |
| BMS-502 | DGKα / DGKζ | 4.6 / 2.1 | [7] |
| BMS-332 | DGKα / DGKζ | 5 / 1 | [7] |
| BMS-684 | DGKα | 15 | [7] |
| DGK-IN-1 | DGKα / DGKζ | 650 / 250 | [7] |
| DGKα-IN-2 | DGKα | 0.9 | [7] |
| Compound 16 | DGKα | 0.27 | [10] |
Framework for Independent Validation
A multi-tiered approach is recommended to independently validate the mechanism of action of this compound, encompassing biochemical assays, cell-based functional assays, and in vivo studies.
Caption: Experimental Validation Workflow.
I. Biochemical Assays
Objective: To confirm the direct inhibitory activity of this compound on DGKα and DGKζ and to assess its selectivity across the DGK family and the broader kinome.
1. DGK Isoform Inhibition Assay:
-
Principle: A luminescence-based kinase activity assay can be used to measure the amount of ATP remaining after the kinase reaction. Inhibition is proportional to the luminescence signal.
-
Protocol:
-
Recombinant human DGKα and DGKζ enzymes are incubated with a lipid substrate (e.g., 1,2-dilauroyl-sn-glycerol) and ATP in an appropriate assay buffer[3].
-
This compound is added in a dose-response manner to determine the IC50 value.
-
The reaction is allowed to proceed for a specified time at 30°C.
-
A kinase detection reagent is added to stop the reaction and measure the remaining ATP via a luciferase-luciferin reaction.
-
Luminescence is measured using a plate reader. Data is normalized to controls to calculate the percent inhibition.
-
The protocol can be extended to other DGK isoforms (β, γ, δ, ε, η, ι, κ, θ) to determine the selectivity profile within the DGK family[10].
-
2. Kinome-Wide Selectivity Profiling:
-
Principle: To ensure that this compound does not have significant off-target effects, its activity should be tested against a broad panel of human kinases.
-
Protocol:
-
Utilize a commercial service that offers screening against a large panel of kinases (e.g., >400 kinases).
-
This compound is typically tested at a fixed concentration (e.g., 1 µM).
-
The percent inhibition for each kinase is reported, allowing for the identification of any potential off-target activities.
-
II. Cell-Based Assays
Objective: To validate that this compound engages its target in a cellular context, leading to the expected downstream signaling and functional consequences in T-cells.
1. Diacylglycerol (DAG) Accumulation Assay:
-
Principle: Inhibition of DGK should lead to an accumulation of its substrate, DAG. This can be measured using a fluorometric assay kit.
-
Protocol:
-
Culture human T-cells (e.g., primary CD8+ T-cells or Jurkat cells) and treat with varying concentrations of this compound for a specified time.
-
Stimulate the T-cells (e.g., with anti-CD3/CD28 antibodies) to induce DAG production.
-
Lyse the cells and perform a lipid extraction.
-
Quantify the total DAG content using a commercial Diacylglycerol Assay Kit (e.g., Abcam ab242293) following the manufacturer's instructions. This typically involves a coupled enzymatic reaction that produces a fluorescent product.
-
Measure fluorescence using a microplate reader.
-
2. Downstream Signaling Pathway Analysis (Phospho-ERK):
-
Principle: Increased DAG levels should enhance the Ras/ERK signaling pathway. The activation of ERK can be measured by detecting its phosphorylated form (p-ERK) via Western blot or flow cytometry[11].
-
Protocol:
-
Treat primary human T-cells with this compound for 1-2 hours.
-
Stimulate the cells with anti-CD3/CD28 antibodies for various time points (e.g., 5, 15, 30, 60 minutes)[11].
-
Lyse the cells and prepare protein lysates.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against p-ERK1/2 and total ERK1/2 (as a loading control).
-
Use appropriate secondary antibodies and a chemiluminescence detection system to visualize the protein bands.
-
Quantify band intensities to determine the ratio of p-ERK to total ERK[11].
-
3. T-Cell Functional Assays:
-
Principle: Enhanced TCR signaling due to DGK inhibition should result in increased T-cell activation, cytokine production, and proliferation[10][12].
-
Protocol:
-
Cytokine Production (IL-2, IFNγ):
-
Culture human peripheral blood mononuclear cells (PBMCs) or isolated T-cells with this compound.
-
Stimulate the cells with anti-CD3/CD28 antibodies or specific viral peptides (e.g., CEF peptides)[12].
-
After 24-72 hours, collect the culture supernatant and measure the concentration of IL-2 and IFNγ using ELISA or a multiplex cytokine assay[10][12].
-
-
T-Cell Proliferation:
-
Label T-cells with a proliferation-tracking dye (e.g., CFSE or CellTrace Violet).
-
Culture the labeled cells with this compound and stimulate with anti-CD3/CD28 antibodies.
-
After 3-5 days, analyze the dye dilution by flow cytometry. Each cell division results in a halving of the dye's fluorescence intensity.
-
-
III. In Vivo Studies
Objective: To assess the pharmacokinetic (PK) and pharmacodynamic (PD) properties of this compound and to evaluate its anti-tumor efficacy in a preclinical animal model.
1. Pharmacokinetic/Pharmacodynamic (PK/PD) Study:
-
Principle: To determine how this compound is absorbed, distributed, metabolized, and excreted, and to confirm that it engages its target in vivo.
-
Protocol:
-
Administer a single dose of this compound to mice via an appropriate route (e.g., oral gavage)[13].
-
Collect blood and tissue samples (e.g., tumor, spleen) at various time points post-administration.
-
Quantify the concentration of this compound in plasma and tissues using LC-MS/MS to determine PK parameters[13].
-
For PD analysis, assess the levels of p-ERK in T-cells isolated from the tumors or spleens of treated animals to confirm target engagement and downstream pathway modulation.
-
2. Tumor Xenograft Efficacy Study:
-
Principle: To evaluate the ability of this compound to suppress tumor growth, potentially in combination with other immunotherapies like anti-PD-1 antibodies.
-
Protocol:
-
Implant a suitable cancer cell line (e.g., MC38 colon adenocarcinoma) subcutaneously into immunocompetent mice.
-
Once tumors are established, randomize the mice into treatment groups (e.g., vehicle, this compound, anti-PD-1, this compound + anti-PD-1).
-
Administer this compound and other treatments according to a predefined schedule[10][13].
-
Monitor tumor volume and body weight regularly.
-
At the end of the study, collect tumors for analysis of immune cell infiltration and activation by flow cytometry or immunohistochemistry.
-
Logical Framework for Validation
The validation of this compound's mechanism of action follows a logical progression from direct biochemical interaction to cellular function and finally to in vivo efficacy.
Caption: Logical Flow of Validation.
By systematically executing these experiments, researchers can independently and rigorously validate the mechanism of action of this compound, providing a solid foundation for its further development as a therapeutic agent.
References
- 1. What are DGK inhibitors and how do they work? [synapse.patsnap.com]
- 2. Identification of ritanserin analogs that display DGK isoform specificity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. reactionbiology.com [reactionbiology.com]
- 4. DGK-α: A Checkpoint in Cancer-Mediated Immuno-Inhibition and Target for Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The Roles of Diacylglycerol Kinase α in Cancer Cell Proliferation and Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. DGKα/ζ inhibition lowers the TCR affinity threshold and potentiates antitumor immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arcusbio.com [arcusbio.com]
- 13. benchchem.com [benchchem.com]
A Comparative Analysis of Diacylglycerol Kinase Inhibitors: DGK-IN-8 vs. R59022
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of two prominent diacylglycerol kinase (DGK) inhibitors, DGK-IN-8 and R59022. Diacylglycerol kinases are critical enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial node in cellular signaling pathways. The inhibition of DGKs, particularly the α and ζ isoforms, has emerged as a promising therapeutic strategy in oncology and immunology. This document aims to provide an objective comparison of this compound and R59022, supported by available experimental data, to aid researchers in selecting the appropriate tool for their studies.
Executive Summary
This compound and R59022 are both inhibitors of diacylglycerol kinases but exhibit significant differences in potency, and likely, in selectivity and pharmacokinetic properties. This compound emerges as a significantly more potent inhibitor of DGKα and DGKζ isoforms. In contrast, R59022 is a less potent, first-generation DGK inhibitor with known off-target effects and unfavorable pharmacokinetic characteristics.
Data Presentation: Quantitative Comparison
The following table summarizes the key quantitative data for this compound and R59022 based on publicly available information.
| Parameter | This compound | R59022 |
| Target(s) | Diacylglycerol Kinase (DGK) | Diacylglycerol Kinase (DGK) |
| IC50 (DGKα) | ≤ 20 nM[1] | 2.8 µM[2] |
| IC50 (DGKζ) | ≤ 20 nM[1] | Not reported, but DGKα is the primary target. |
| Known Selectivity | Potent inhibitor of DGKα and DGKζ.[1] | Primarily inhibits DGKα; moderately attenuates DGKε and DGKθ. |
| Off-Target(s) | Not extensively reported in public literature. | 5-HT Receptor antagonist.[2] |
| Pharmacokinetics | Data not publicly available. | Poor pharmacokinetic properties have been reported. |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the canonical DGK signaling pathway and a general experimental workflow for evaluating DGK inhibitors.
Caption: Diacylglycerol Kinase (DGK) Signaling Pathway.
Caption: General Experimental Workflow for DGK Inhibitor Evaluation.
Detailed Methodologies
Biochemical Kinase Activity Assay (ADP-Glo™ Kinase Assay)
This assay quantitatively measures the amount of ADP produced during a kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human DGK enzyme (e.g., DGKα or DGKζ)
-
Diacylglycerol (DAG) substrate
-
ATP
-
This compound or R59022
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Plate-reading luminometer
Procedure:
-
Kinase Reaction Setup:
-
Prepare a reaction buffer suitable for DGK activity (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
In a 96-well plate, add the DGK enzyme, DAG substrate, and varying concentrations of the inhibitor (this compound or R59022) or DMSO as a vehicle control.
-
Initiate the kinase reaction by adding a final concentration of ATP (e.g., 25 µM).
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and to generate a luminescent signal via a coupled luciferase/luciferin reaction. Incubate for 30-60 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence using a plate-reading luminometer.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control.
-
Determine the IC50 value by fitting the dose-response curve using non-linear regression analysis.
-
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a biophysical method used to assess the engagement of a drug with its target protein in a cellular context. Ligand binding stabilizes the target protein, leading to a shift in its thermal denaturation profile.
Materials:
-
Cancer cell line expressing the target DGK isoform(s)
-
This compound or R59022
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Antibodies specific to the DGK isoform of interest
-
Western blotting reagents and equipment
Procedure:
-
Cell Treatment:
-
Culture cells to 70-80% confluency.
-
Treat the cells with the desired concentration of the inhibitor (this compound or R59022) or DMSO for a specified duration (e.g., 1-2 hours).
-
-
Heat Treatment:
-
Harvest the cells and resuspend them in PBS.
-
Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for 3-5 minutes, followed by cooling at room temperature.
-
-
Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or using a suitable lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Quantify the protein concentration in the soluble fraction.
-
-
Western Blot Analysis:
-
Analyze the soluble protein fractions by SDS-PAGE and Western blotting using an antibody specific for the target DGK isoform.
-
-
Data Analysis:
-
Quantify the band intensities to determine the amount of soluble target protein at each temperature.
-
Plot the percentage of soluble protein against the temperature to generate a melting curve. A shift in the melting curve in the presence of the inhibitor indicates target engagement.
-
In Vivo Xenograft Model for Efficacy Studies
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of DGK inhibitors in a subcutaneous xenograft mouse model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line (e.g., glioblastoma or melanoma cell line known to be sensitive to DGK inhibition)
-
This compound or R59022 formulated for in vivo administration
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells into the flank of the mice.
-
Monitor the mice for tumor growth.
-
-
Treatment:
-
Once the tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment and control groups.
-
Administer the DGK inhibitor or vehicle control according to a predetermined dosing schedule (e.g., daily oral gavage).
-
-
Monitoring:
-
Measure tumor volume using calipers 2-3 times per week.
-
Monitor the body weight and overall health of the mice as indicators of toxicity.
-
-
Endpoint and Analysis:
-
At the end of the study (e.g., when tumors in the control group reach a maximum size), euthanize the mice and excise the tumors.
-
Analyze the tumors for pharmacodynamic markers of DGK inhibition (e.g., changes in downstream signaling pathways).
-
Compare the tumor growth between the treatment and control groups to determine the efficacy of the inhibitor.
-
Conclusion
The comparative analysis reveals that This compound is a significantly more potent inhibitor of DGKα and DGKζ than R59022 . This higher potency suggests that this compound may be a more suitable tool for in vitro and in vivo studies requiring strong and specific inhibition of these DGK isoforms. However, the lack of publicly available data on the full selectivity profile and pharmacokinetic properties of this compound warrants further investigation.
R59022 , as a first-generation inhibitor, has been instrumental in elucidating the role of DGKs in various biological processes. However, its lower potency, known off-target effects on serotonin (B10506) receptors, and poor pharmacokinetics may limit its therapeutic potential and could confound experimental results.
For researchers investigating the roles of DGKα and DGKζ, this compound represents a more advanced and potent chemical probe. Future studies characterizing its full selectivity and in vivo properties will be crucial for its further development and application.
References
Confirming the On-Target Effects of Dgk-IN-8 Using CRISPR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Dgk-IN-8, a Diacylglycerol Kinase (DGK) inhibitor, with other known DGK inhibitors. It includes supporting experimental data, detailed protocols for key validation experiments, and visualizations of the relevant signaling pathways and experimental workflows to aid in the critical process of target validation.
Introduction to Diacylglycerol Kinase and this compound
Diacylglycerol kinases (DGKs) are a family of enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA).[1] This enzymatic reaction plays a crucial role in regulating cellular signaling pathways by modulating the balance between the second messengers DAG and PA.[1] Two isoforms, DGKα and DGKζ, are predominantly expressed in T-cells and are key negative regulators of T-cell receptor (TCR) signaling.[1][2] By converting DAG to PA, DGKα and DGKζ attenuate downstream signals, leading to a suppressed immune response.[2] This makes DGK inhibitors a promising class of molecules for cancer immunotherapy, as their inhibition can enhance T-cell-mediated anti-tumor immunity.[2][3]
This compound is a potent inhibitor of both DGKα and DGKζ, with a reported IC50 of ≤ 20 nM for both isoforms. This guide will compare this compound to other commercially available DGK inhibitors and provide a framework for validating its on-target effects using CRISPR/Cas9 gene editing technology.
Comparative Analysis of DGK Inhibitors
The following table summarizes the in vitro potency of this compound and other commonly used DGK inhibitors against DGKα and DGKζ.
| Inhibitor | Target(s) | DGKα IC50 (nM) | DGKζ IC50 (nM) | Reference |
| This compound | DGKα, DGKζ | ≤ 20 | ≤ 20 | MedChemExpress |
| BMS-502 | DGKα, DGKζ | 4.6 | 2.1 | [4][5] |
| BMS-684 | DGKα | 15 | >10,000 | [4] |
| Ritanserin | DGKα, 5-HT2A/2C | ~15,000 | - | [6] |
| R59022 | DGK | 2,800 | - | [4] |
| R59949 | DGK | - | - | [4] |
| CU-3 | DGKα | 600 | - | [4] |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Signaling Pathway and Experimental Workflow
To understand the mechanism of action of this compound and to design appropriate validation experiments, it is crucial to visualize the underlying signaling pathway and the experimental workflow for target validation.
Experimental Protocols
CRISPR/Cas9-Mediated Knockout of DGKα and DGKζ
This protocol outlines the generation of DGKα and DGKζ knockout (KO) cell lines to validate the on-target effects of this compound.[7][8][9]
a. gRNA Design and Cloning:
-
Design 2-3 single guide RNAs (sgRNAs) targeting the early exons of the human DGKA and DGKZ genes using a publicly available tool (e.g., CHOPCHOP, CRISPOR).
-
Synthesize and anneal complementary oligonucleotides for each sgRNA.
-
Clone the annealed oligos into a suitable lentiviral vector co-expressing Cas9 and a selection marker (e.g., puromycin (B1679871) resistance).
b. Lentivirus Production and Transduction:
-
Co-transfect HEK293T cells with the lentiviral vector containing the sgRNA and packaging plasmids.
-
Harvest the virus-containing supernatant 48-72 hours post-transfection.
-
Transduce the target T-cell line (e.g., Jurkat) with the lentiviral particles.
c. Selection and Clonal Isolation:
-
Select for transduced cells using the appropriate selection agent (e.g., puromycin).
-
Perform single-cell sorting or limiting dilution to isolate clonal populations.
d. Validation of Knockout:
-
Expand the clonal populations.
-
Extract genomic DNA and perform Sanger sequencing of the targeted locus to confirm the presence of insertions or deletions (indels).
-
Perform Western blotting to confirm the absence of DGKα and DGKζ protein expression.
Phenotypic Assays for On-Target Validation
The following assays can be used to compare the effects of this compound in wild-type (WT) versus DGKα/ζ KO cells. A true on-target effect would be demonstrated if the KO cells are resistant to the effects of this compound.
a. Measurement of Cellular Diacylglycerol (DAG) Levels: [10][11]
-
Culture WT and DGKα/ζ KO cells and treat with this compound or vehicle control.
-
Lyse the cells and extract lipids using a modified Bligh and Dyer method.[12]
-
Quantify DAG levels using a DAG kinase assay with radiolabeled ATP ([γ-32P]ATP) or a commercially available fluorometric DAG assay kit.[10][11]
-
Separate the radiolabeled phosphatidic acid by thin-layer chromatography (TLC) and quantify using a phosphorimager.[10] For the fluorometric assay, measure the fluorescence according to the manufacturer's protocol.
b. Western Blot for Phospho-ERK (p-ERK): [13][14]
-
Starve WT and DGKα/ζ KO T-cells and then stimulate with an appropriate TCR agonist (e.g., anti-CD3/CD28 antibodies) in the presence of this compound or vehicle control for various time points.
-
Lyse the cells and determine the protein concentration.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane and incubate with a primary antibody against phospho-ERK1/2 (Thr202/Tyr204).
-
Wash and incubate with an HRP-conjugated secondary antibody.
-
Detect the chemiluminescent signal.
-
Strip the membrane and re-probe with an antibody against total ERK1/2 as a loading control.
-
Quantify band intensities using densitometry software.
c. Cytokine Production Assay: [3]
-
Culture WT and DGKα/ζ KO T-cells and stimulate with a TCR agonist in the presence of this compound or vehicle control for 24-48 hours.
-
Collect the cell culture supernatant.
-
Measure the concentration of cytokines such as IL-2 and IFN-γ using an ELISA kit according to the manufacturer's instructions.
Conclusion
This guide provides a framework for the comparative analysis and on-target validation of the DGK inhibitor, this compound. By utilizing CRISPR/Cas9 to generate specific DGKα and DGKζ knockout cell lines, researchers can definitively assess the on-target effects of this compound through a series of well-defined phenotypic assays. The provided protocols and visualizations serve as a valuable resource for scientists and drug development professionals working to advance novel therapeutics targeting the diacylglycerol kinase pathway.
References
- 1. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Diacylglycerol Kinase (DGK) (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 5. researchgate.net [researchgate.net]
- 6. aacrjournals.org [aacrjournals.org]
- 7. horizondiscovery.com [horizondiscovery.com]
- 8. Step-by-Step Protocol for Generating CRISPR-Mediated Knockout Cancer Cell Lines Using Transient Transfection [protocols.io]
- 9. Quantitative Analysis of Cellular Diacylglycerol Content - PMC [pmc.ncbi.nlm.nih.gov]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. Quantification of Diacylglycerol Molecular Species in Biological Samples by Electrospray Ionization Mass Spectrometry after One-step Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Extracellular signal-regulated kinase (ERK) pathway control of CD8+ T cell differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Diacylglycerol Kinase Alpha and Zeta Inhibitors
For researchers, scientists, and drug development professionals, understanding the nuanced differences between inhibitors of Diacylglycerol Kinase (DGK) isozymes is critical for advancing therapeutic strategies in oncology and immunology. This guide provides a comprehensive, data-driven comparison of inhibitors targeting DGKα and DGKζ, two isoforms pivotal in regulating cellular signaling.
Diacylglycerol kinases (DGKs) are a family of ten enzymes that phosphorylate diacylglycerol (DAG) to produce phosphatidic acid (PA), thereby acting as a crucial node in lipid second messenger signaling. DGKα and DGKζ, in particular, have emerged as key regulators of T-cell activation and have been implicated in cancer progression.[1] Inhibition of these kinases can enhance anti-tumor immunity by potentiating T-cell receptor (TCR) signaling.[2] This guide offers an objective comparison of the performance of selective and dual inhibitors for DGKα and DGKζ, supported by experimental data to aid in the selection of appropriate chemical tools for research and development.
Quantitative Comparison of Inhibitor Potency
The potency of various inhibitors against DGKα and DGKζ is a key determinant of their utility. The following tables summarize the half-maximal inhibitory concentrations (IC50) for a selection of widely studied and recently developed inhibitors.
Table 1: DGKα Selective and Dual Inhibitor Potency
| Inhibitor | Type | DGKα IC50 (nM) | DGKζ IC50 (nM) | Reference(s) |
| R59022 | DGKα Selective | 2800 | - | [3][4][5] |
| R59949 | DGKα Selective | 300 | - | [6][7][8] |
| CU-3 | DGKα Selective | 600 | >5000 | [9][10] |
| BMS-684 | DGKα Selective | 15 | - | [11][12] |
| BMS-502 | Dual | 4.6 | 2.1 | [13][14] |
| BMS-332 | Dual | 5 | 1 | [15][16][17] |
Table 2: DGKζ Selective and Dual Inhibitor Potency
| Inhibitor | Type | DGKζ IC50 (nM) | DGKα IC50 (nM) | Reference(s) |
| BAY 2965501 | DGKζ Selective | 27-35 | - | [18] |
| BMS-502 | Dual | 2.1 | 4.6 | [13][14] |
| BMS-332 | Dual | 1 | 5 | [15][16][17] |
Selectivity Profiles
The selectivity of an inhibitor for its intended target over other related enzymes is crucial for minimizing off-target effects. While comprehensive selectivity data across all ten DGK isoforms is not available for all compounds, some studies have provided valuable insights.
For instance, BMS-684 demonstrates over 100-fold selectivity for DGKα compared to the related type I DGK isoforms, DGKβ and DGKγ, and does not inhibit the other seven DGK isozymes.[11][12] The dual inhibitor BMS-502 shows significant activity against DGKα, ζ, and ι, with limited inhibition of the β, γ, and κ isoforms and no significant activity against the δ, η, ε, and θ isoforms.[15] Similarly, BMS-332 displays greater than 100-fold selectivity for DGKα/ζ over DGKβ and DGKγ. The commercial inhibitors R59022 and R59949 are relatively selective for DGKα but are known to inhibit other DGK isotypes and also act as serotonin (B10506) receptor antagonists.[4] CU-3 is reported to be a selective DGKα inhibitor with an IC50 value of 0.6 μM, while its IC50 for other DGK isoforms is greater than 5 μM.[4] BAY 2965501 is a highly selective inhibitor of DGKζ.[19]
Signaling Pathways and Experimental Workflows
To visualize the roles of DGKα and DGKζ and the experimental approaches to study their inhibitors, the following diagrams are provided.
Caption: DGKα/ζ Signaling in T-Cell Activation.
Caption: Workflow for Assessing DGK Inhibitor Activity.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for key assays used to characterize DGKα and DGKζ inhibitors.
In Vitro DGK Kinase Assay (ADP-Glo™ Format)
This assay quantifies kinase activity by measuring the amount of ADP produced during the phosphorylation reaction.
Materials:
-
Recombinant human DGKα or DGKζ enzyme
-
Diacylglycerol (DAG) substrate (e.g., 1,2-dioleoyl-sn-glycerol)
-
Lipid vesicles (e.g., phosphatidylserine)
-
ATP
-
DGK reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test inhibitors dissolved in DMSO
Procedure:
-
Prepare the lipid substrate by co-sonicating DAG and phosphatidylserine (B164497) to form vesicles.
-
In a 384-well plate, add 2.5 µL of 4x test inhibitor dilution in DGK reaction buffer.
-
Add 2.5 µL of 4x recombinant DGKα or DGKζ enzyme in DGK reaction buffer.
-
Incubate for 10 minutes at room temperature.
-
Initiate the kinase reaction by adding 5 µL of 2x DAG/ATP mix in DGK reaction buffer.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction and deplete remaining ATP by adding 10 µL of ADP-Glo™ Reagent.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
Calculate IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Cellular T-Cell Activation Assay (IL-2 Secretion)
This assay measures the ability of DGK inhibitors to enhance T-cell activation by quantifying the secretion of Interleukin-2 (IL-2).
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or a T-cell line (e.g., Jurkat)
-
RPMI-1640 medium supplemented with 10% FBS, penicillin, and streptomycin
-
Anti-CD3 and anti-CD28 antibodies for T-cell stimulation
-
Test inhibitors dissolved in DMSO
-
Human IL-2 ELISA kit
Procedure:
-
Plate PBMCs or Jurkat cells in a 96-well plate at a density of 1 x 10^5 cells/well.
-
Pre-treat the cells with various concentrations of the DGK inhibitor or vehicle (DMSO) for 1 hour at 37°C.
-
Stimulate the cells with soluble anti-CD3 (e.g., 1 µg/mL) and anti-CD28 (e.g., 1 µg/mL) antibodies.
-
Incubate the plate for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Centrifuge the plate at 300 x g for 5 minutes to pellet the cells.
-
Collect the supernatant for IL-2 measurement.
-
Quantify the amount of IL-2 in the supernatant using a human IL-2 ELISA kit according to the manufacturer's instructions.
-
Calculate EC50 values by plotting the IL-2 concentration against the logarithm of the inhibitor concentration.
Conclusion
The landscape of DGKα and DGKζ inhibitors is rapidly evolving, with newer compounds demonstrating significantly improved potency and selectivity over the first-generation inhibitors. For researchers investigating the roles of these kinases, the choice of inhibitor will depend on the specific experimental context. The highly potent and selective inhibitors like BMS-684 and BAY 2965501 are excellent tools for dissecting the individual functions of DGKα and DGKζ, respectively. Dual inhibitors such as BMS-502 and BMS-332 offer the advantage of simultaneously targeting both isoforms, which may be beneficial in therapeutic settings where redundancy in DGK function is a concern. The data and protocols presented in this guide are intended to facilitate informed decision-making in the selection and application of these valuable research tools.
References
- 1. Diacylglycerol Kinases (DGKs): Novel Targets for Improving T Cell Activity in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. UT technology: Irreversible DGKα inhibitors for enhanced T‑cell activation in cancer immunotherapy [utotc.technologypublisher.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 6. incytemi.com [incytemi.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. ulab360.com [ulab360.com]
- 9. content.protocols.io [content.protocols.io]
- 10. promega.com [promega.com]
- 11. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. confluencediscovery.com [confluencediscovery.com]
- 13. Discovery of Fluoroalkenes as Dual Inhibitors of Diacylglycerol Kinases Alpha and Zeta (DGKα/ζ) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of Potent, Dual-Inhibitors of Diacylglycerol Kinases Alpha and Zeta Guided by Phenotypic Optimization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. abcam.com [abcam.com]
- 18. Screening of subtype-specific activators and inhibitors for diacylglycerol kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. jitc.bmj.com [jitc.bmj.com]
Safety Operating Guide
Safe Handling and Disposal of Dgk-IN-8: A Procedural Guide
Chemical and Physical Properties
A summary of known properties for Diacylglycerol Kinase inhibitors and related compounds is provided below. This information is crucial for understanding the handling and disposal requirements.
| Property | Data |
| Chemical Name | Dgk-IN-8 |
| Synonyms | DGK Inhibitor |
| Molecular Formula | Not specified in provided results |
| Molecular Weight | Not specified in provided results |
| Appearance | Typically a solid |
| Solubility | Soluble in organic solvents like DMSO |
| Storage | Room temperature in continental US; may vary elsewhere. Store under recommended conditions in the Certificate of Analysis.[1] |
Hazard Identification and Safety Precautions
While specific hazard classifications for this compound are not detailed in the provided search results, compounds of this nature are often classified as harmful if swallowed and potentially toxic to aquatic life with long-lasting effects. Therefore, this compound should be managed as hazardous waste from generation to final disposal.
Personal Protective Equipment (PPE): When handling this compound, appropriate PPE must be worn at all times. This includes, but is not limited to:
-
Safety goggles with side-shields
-
Chemical-resistant gloves (e.g., nitrile)
-
A laboratory coat
-
A suitable respirator if dust or aerosols are generated
Step-by-Step Disposal Protocol
The primary principle for the disposal of this compound is to prevent its release into the environment. This is achieved through meticulous waste segregation and disposal via a licensed hazardous waste management company.
1. Immediate Segregation: At the point of generation, all materials contaminated with this compound must be segregated from non-hazardous waste. This includes:
-
Unused neat compound
-
Solutions containing this compound
-
Contaminated consumables (e.g., gloves, weighing paper, pipette tips, vials)
2. Waste Container Selection and Labeling:
-
Solid Waste: Contaminated items such as gloves, weighing paper, and pipette tips should be placed in a designated, leak-proof container clearly labeled "Hazardous Chemical Waste."
-
Liquid Waste: Unused or waste solutions containing this compound must be collected in a sealed, leak-proof, and chemically compatible container. The container must be clearly labeled with "Hazardous Chemical Waste," the full chemical name "this compound," and the approximate concentration and volume.
-
Sharps Waste: Needles, syringes, or other contaminated sharps must be disposed of in a designated, puncture-resistant sharps container.
3. Storage: Hazardous waste containers should be stored in a designated and secure satellite accumulation area within the laboratory, away from general laboratory traffic. Ensure containers are kept closed except when adding waste.
4. Disposal: The final step is the disposal of the contained hazardous waste through an approved and licensed waste disposal contractor. Do not dispose of this compound down the drain or in regular trash. Follow your institution's specific procedures for requesting a hazardous waste pickup. The precautionary statement P501 directs to "Dispose of contents/ container to an approved waste disposal plant".
Spill Management
In the event of a spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.
-
Ventilate: Ensure the area is well-ventilated.
-
Wear PPE: Don appropriate personal protective equipment, including a respirator if necessary.
-
Containment: For liquid spills, contain the spill using an inert absorbent material (e.g., vermiculite, sand). Do not use combustible materials. For solid spills, carefully sweep or scoop the material to avoid generating dust.
-
Collection: Place the contained waste into a labeled hazardous waste container.
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent, and collect the cleaning materials as hazardous waste.
Experimental Workflow for Waste Management
The following diagram illustrates the logical workflow for the proper segregation and disposal of this compound waste.
Caption: Waste Segregation and Disposal Workflow for this compound.
References
Navigating the Safe Handling of Dgk-IN-8: A Procedural Guide
For researchers, scientists, and drug development professionals working with the diacylglycerol kinase (DGK) inhibitor, Dgk-IN-8, a comprehensive understanding of safety and handling protocols is paramount. While a specific Safety Data Sheet (SDS) for this compound is not publicly available through standard searches, this guide provides essential, immediate safety and logistical information based on general best practices for handling potent, powdered chemical compounds in a laboratory setting. This information is intended to supplement, not replace, a product-specific SDS which should be requested directly from the manufacturer.
Personal Protective Equipment (PPE): A Multi-Layed Defense
When handling this compound, a robust selection of personal protective equipment is the first line of defense against potential exposure. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended Personal Protective Equipment |
| Receiving and Unpacking | - Nitrile gloves- Lab coat- Safety glasses |
| Weighing and Aliquoting (Powder) | - Double-gloving (nitrile)- Chemical-resistant lab coat or disposable gown- Safety goggles or a face shield- N95 or higher-rated respirator (in a ventilated enclosure) |
| Solution Preparation | - Nitrile gloves- Chemical-resistant lab coat- Safety goggles |
| Experimental Use | - Nitrile gloves- Lab coat- Safety glasses |
| Spill Cleanup | - Double-gloving (nitrile)- Chemical-resistant lab coat or disposable gown- Safety goggles or a face shield- Appropriate respiratory protection |
| Waste Disposal | - Nitrile gloves- Lab coat- Safety glasses |
Operational Plan: From Receipt to Disposal
A systematic approach to the handling and disposal of this compound is crucial for maintaining a safe laboratory environment. The following procedural steps outline a comprehensive operational plan.
1. Receiving and Inspection:
-
Upon receipt, visually inspect the exterior of the package for any signs of damage or leakage.
-
Don appropriate PPE (nitrile gloves, lab coat, safety glasses) before opening the secondary container.
-
Verify that the primary container is sealed and the product label matches the order information.
2. Storage:
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep the container tightly sealed to prevent contamination and degradation.
-
Follow the manufacturer's specific storage temperature recommendations if available.
3. Weighing and Aliquoting (in a Ventilated Enclosure):
-
Perform all manipulations of powdered this compound within a certified chemical fume hood or a powder containment hood.
-
Wear double nitrile gloves, a lab coat, and safety goggles. An N95 respirator is recommended to prevent inhalation of fine particles.
-
Use dedicated, clean spatulas and weighing paper.
-
Aliquot the desired amount into appropriately labeled, sealed containers.
4. Solution Preparation:
-
Prepare solutions in a chemical fume hood.
-
Add the solvent to the accurately weighed this compound powder slowly to avoid splashing.
-
Ensure the chosen solvent is compatible with the compound and the experimental protocol.
5. Experimental Use:
-
Handle all solutions containing this compound with care, wearing standard laboratory PPE.
-
Avoid direct contact with skin and eyes.
-
Work in a well-ventilated area.
6. Spill Management:
-
In the event of a spill, evacuate the immediate area if necessary.
-
Wearing appropriate PPE (double gloves, lab coat, goggles, and respirator), contain the spill using an inert absorbent material.
-
Carefully collect the absorbed material into a sealed, labeled waste container.
-
Decontaminate the spill area with an appropriate cleaning agent.
7. Disposal:
-
Dispose of all waste materials contaminated with this compound (e.g., gloves, weighing paper, pipette tips, excess compound) as hazardous chemical waste.
-
Follow all institutional, local, and national regulations for hazardous waste disposal. Do not dispose of this compound down the drain.
Logical Workflow for Safe Handling
The following diagram illustrates the logical progression of steps for the safe handling of this compound, from initial receipt to final disposal.
By adhering to these procedural guidelines and prioritizing a culture of safety, researchers can effectively mitigate the risks associated with handling the potent DGK inhibitor, this compound, ensuring both personal safety and the integrity of their research. It is imperative to always seek out and follow the specific safety data sheet provided by the manufacturer for the most accurate and comprehensive safety information.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
